(3R,5S)-Atorvastatin sodium
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
sodium;(3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRPOCPLIUDBSA-MFHXMFJOSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34FN2NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675639 | |
| Record name | Sodium (3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131275-93-9 | |
| Record name | Sodium (3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Atorvastatin Stereoisomers: A Technical Guide to their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Core Mechanism of Action: Inhibition of HMG-CoA Reductase
Atorvastatin and its stereoisomers are structurally analogous to the endogenous substrate, HMG-CoA. This structural mimicry allows them to bind to the active site of HMG-CoA reductase, competitively inhibiting the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol biosynthesis pathway.[1][2] This inhibition upregulates the expression of low-density lipoprotein (LDL) receptors on hepatocytes, leading to increased clearance of LDL cholesterol from the circulation.
While it is widely accepted that the therapeutic efficacy of atorvastatin resides predominantly in the (3R,5R)-enantiomer, specific quantitative data (IC50 or Ki values) detailing the inhibitory potency of each of the four stereoisomers ((3R,5R), (3R,5S), (3S,5R), and (3S,5S)) against HMG-CoA reductase is not extensively reported in publicly available scientific literature. It has been noted that the (3S,5S)-enantiomer exhibits little to no inhibitory activity against HMG-CoA reductase.[3]
Signaling Pathway: Cholesterol Biosynthesis
The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by atorvastatin.
Differential Effects of Atorvastatin Stereoisomers
Beyond their primary target, atorvastatin stereoisomers exhibit enantioselective interactions with other key biological molecules, including nuclear receptors and drug-metabolizing enzymes. These differential effects have significant implications for the drug's overall pharmacological profile, including potential drug-drug interactions and off-target effects.
Activation of Pregnane X Receptor (PXR)
The Pregnane X Receptor (PXR) is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in drug metabolism and transport, most notably cytochrome P450 3A4 (CYP3A4).[1][2] Studies have shown that atorvastatin stereoisomers enantiospecifically activate PXR, with the (3R,5R)-enantiomer being the most potent activator.[1]
Table 1: PXR Activation by Atorvastatin Stereoisomers
| Stereoisomer | EC50 (µM) for PXR Activation |
| (3R,5R)-Atorvastatin | 5.5 |
| (3R,5S)-Atorvastatin | 11.6 - 15.0 |
| (3S,5R)-Atorvastatin | 11.6 - 15.0 |
| (3S,5S)-Atorvastatin | 11.6 - 15.0 |
| Data sourced from a study on human colon adenocarcinoma cells (LS180) transiently transfected with a PXR reporter construct.[1] |
Induction of Cytochrome P450 Enzymes
The differential activation of PXR by atorvastatin stereoisomers translates to enantiospecific induction of CYP enzymes. The potency of induction for CYP2A6, CYP2B6, and CYP3A4 by atorvastatin enantiomers follows the order: (3R,5R) > (3R,5S) = (3S,5R) > (3S,5S).[1] This highlights that the clinically used (3R,5R)-enantiomer has the highest potential for inducing these metabolic enzymes, which could lead to drug-drug interactions.[1]
Metabolism by Cytochrome P450 3A4 (CYP3A4)
Atorvastatin is primarily metabolized by CYP3A4 to its active ortho- and para-hydroxylated metabolites.[4] While specific data on the differential metabolism of each stereoisomer is limited, the intrinsic clearance of atorvastatin by CYP3A4 is significantly higher than by CYP3A5, establishing CYP3A4 as the major metabolizing enzyme.[4]
Logical Relationship of Stereoisomer Effects
The following diagram illustrates the differential biological activities of the atorvastatin stereoisomers.
Experimental Protocols
HMG-CoA Reductase Inhibition Assay (Spectrophotometric)
This protocol outlines a common method for determining the inhibitory activity of atorvastatin stereoisomers on HMG-CoA reductase.
Objective: To determine the IC50 value of each atorvastatin stereoisomer against HMG-CoA reductase.
Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Atorvastatin stereoisomer solutions of varying concentrations (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents and keep them on ice.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Blank: Assay buffer
-
Control (No Inhibitor): Assay buffer, HMG-CoA reductase, and NADPH solution.
-
Inhibitor Wells: Assay buffer, HMG-CoA reductase, NADPH solution, and varying concentrations of an atorvastatin stereoisomer.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the HMG-CoA substrate solution to all wells except the blank.
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes) at 37°C.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in absorbance per unit time) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow Diagram:
Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method to assess the cytotoxic effects of atorvastatin stereoisomers on a cell line.
Objective: To determine the IC50 value for cytotoxicity of each atorvastatin stereoisomer.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product that can be quantified by spectrophotometry.
Materials:
-
Human cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Atorvastatin stereoisomer solutions of varying concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing varying concentrations of the atorvastatin stereoisomers. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) with a reference wavelength of 630 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
-
Conclusion
The pharmacological activity of atorvastatin is highly dependent on its stereochemistry. The clinically utilized (3R,5R)-enantiomer is the most potent inhibitor of HMG-CoA reductase and also the most potent activator of PXR, leading to the induction of key drug-metabolizing enzymes. While the direct inhibitory effects of the other three stereoisomers on HMG-CoA reductase are not well-quantified in the literature, their reduced activity at this primary target and their differential effects on other pathways underscore the importance of enantiopure drug development. This technical guide provides a consolidated resource for researchers, summarizing the current knowledge and providing detailed methodologies to facilitate further investigation into the nuanced mechanisms of action of atorvastatin stereoisomers. A deeper understanding of these stereoselective interactions is crucial for optimizing therapeutic efficacy and minimizing adverse drug reactions.
References
In Vitro Pharmacokinetics of (3R,5S)-Atorvastatin Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacokinetic properties of (3R,5S)-Atorvastatin sodium, a widely prescribed HMG-CoA reductase inhibitor. The following sections detail its metabolic pathways, transport mechanisms, and plasma protein binding characteristics, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in a research and development setting.
Metabolism
Atorvastatin is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. In vitro studies have identified CYP3A4 as the major enzyme responsible for its oxidation, with a minor contribution from CYP3A5.[1][2][3] This metabolic process leads to the formation of two primary active metabolites: ortho-hydroxyatorvastatin (o-HA) and para-hydroxyatorvastatin (p-HA).[1][2] These metabolites are equipotent to the parent drug in their ability to inhibit HMG-CoA reductase.[4][5] In addition to oxidation, atorvastatin and its metabolites can undergo lactonization and glucuronidation.[6][7]
Metabolic Stability and Enzyme Kinetics
The intrinsic clearance (CLint) rates for the formation of the two main metabolites by CYP3A4 and CYP3A5 have been determined in vitro, highlighting the predominant role of CYP3A4.
| Enzyme | Metabolite | Intrinsic Clearance (CLint) | Reference |
| CYP3A4 | para-hydroxyatorvastatin | 2.4-fold higher than CYP3A5 | [1] |
| CYP3A4 | ortho-hydroxyatorvastatin | 5.0-fold higher than CYP3A5 | [1] |
Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a typical experiment to assess the metabolism of atorvastatin in vitro.
Objective: To determine the metabolic profile and enzyme kinetics of atorvastatin using human liver microsomes (HLMs).
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of atorvastatin in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-incubate the HLMs (e.g., 0.2 mg protein/mL) in phosphate buffer at 37°C for 5 minutes.[1]
-
Initiate the metabolic reaction by adding atorvastatin at various concentrations (e.g., 0-500 µM) and the NADPH-regenerating system.[1]
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 5 minutes).[1]
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the presence of atorvastatin and its metabolites using a validated LC-MS/MS method.[1]
-
Calculate the rate of metabolite formation and determine kinetic parameters (e.g., K
mand Vmax) by fitting the data to an appropriate enzyme kinetic model.
Workflow for in vitro metabolism assay.
Membrane Transport
The movement of atorvastatin across cellular membranes is facilitated by various uptake and efflux transporters. These transporters play a crucial role in its absorption, hepatic uptake, and elimination.
Uptake Transporters
Atorvastatin is a substrate for several organic anion-transporting polypeptides (OATPs) located on the basolateral membrane of hepatocytes, which mediate its uptake from the blood into the liver.[6][8]
| Transporter | Cell System | K | Reference |
| OATP1B1 | HEK293 cells | 0.77 - 2.6 | [8] |
| OATP1B3 | HEK293 cells | 1.9 | [9] |
| OATP2B1 | HEK293 cells | 1.1 | [9] |
Efflux Transporters
Atorvastatin is also a substrate for efflux transporters, which can limit its intracellular concentration and contribute to its excretion. Key efflux transporters include P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Protein 2 (MRP2).[10]
| Transporter | Cell System | Observation | Reference |
| P-glycoprotein (P-gp) | Caco-2 cells | Atorvastatin is secreted across the apical surface. The basolateral-to-apical (B-to-A) permeability was 7-fold greater than the apical-to-basolateral (A-to-B) permeability. | [11] |
| BCRP | Caco-2 cells | Transport of atorvastatin observed. | [10] |
| MRP2 | Caco-2 cells | Transport of atorvastatin observed. | [10] |
| H+-monocarboxylic acid cotransporter (MCT) | Caco-2 cells | Involved in the absorptive transport of atorvastatin across the apical membrane. | [11] |
Experimental Protocol: Transporter Assay in Caco-2 Cells
This protocol describes a bidirectional transport assay using Caco-2 cell monolayers to investigate the involvement of efflux transporters.
Objective: To determine the directional transport of atorvastatin and identify the efflux transporters involved.
Materials:
-
Caco-2 cells
-
Transwell® inserts (polycarbonate membrane)
-
Culture medium
-
This compound (radiolabeled or non-labeled)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Specific transporter inhibitors (e.g., verapamil for P-gp)
-
Scintillation cocktail (if using radiolabeled compound)
-
LC-MS/MS system or liquid scintillation counter
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture until a confluent monolayer with well-developed tight junctions is formed.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
To assess A-to-B transport, add atorvastatin to the apical (A) chamber and fresh buffer to the basolateral (B) chamber.
-
To assess B-to-A transport, add atorvastatin to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.
-
To investigate the role of specific transporters, pre-incubate the cells with a known inhibitor before adding atorvastatin.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Quantify the concentration of atorvastatin in the samples using LC-MS/MS or liquid scintillation counting.
-
Calculate the apparent permeability coefficient (P
app) for both directions. An efflux ratio (Papp, B-A/ Papp, A-B) greater than 2 is indicative of active efflux.
Hepatic transport of atorvastatin.
Plasma Protein Binding
Atorvastatin is highly bound to plasma proteins, which influences its distribution and availability to target tissues and metabolizing enzymes.
Binding Affinity
In vitro studies have consistently shown that atorvastatin exhibits high plasma protein binding, typically exceeding 98%.[4][5][6][7][12]
| Species | Method | Protein Binding (%) | Reference |
| Human | Not specified | >98% | [4][5][6][7][12] |
| Human (Normal Renal Function) | Ultrafiltration | 97.62 ± 1.96% | [13][14][15] |
| Human (Uremic Patients) | Ultrafiltration | 86.58 ± 2.04% | [13][14][15] |
Experimental Protocol: Plasma Protein Binding by Ultrafiltration
This protocol details a common method for determining the extent of drug binding to plasma proteins.
Objective: To quantify the fraction of atorvastatin bound to plasma proteins.
Materials:
-
This compound
-
Human plasma
-
Ultrafiltration devices (e.g., with a molecular weight cut-off of 30 kDa)
-
Phosphate buffer (pH 7.4)
-
Incubator or water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of atorvastatin.
-
Spike the human plasma with atorvastatin to achieve the desired concentration.
-
Incubate the plasma sample at 37°C for a sufficient time to reach binding equilibrium.
-
Transfer an aliquot of the incubated plasma to the ultrafiltration device.
-
Centrifuge the device according to the manufacturer's instructions to separate the free (unbound) drug in the ultrafiltrate from the protein-bound drug.[14][15]
-
Determine the concentration of atorvastatin in the plasma (total concentration) and in the ultrafiltrate (free concentration) using a validated LC-MS/MS method.
-
Calculate the percentage of protein binding using the following formula: % Bound = [(Total Concentration - Free Concentration) / Total Concentration] x 100
Overview of atorvastatin's pharmacokinetic phases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin | Semantic Scholar [semanticscholar.org]
- 4. Atova | 10 mg | Tablet | এ্যাটোভা ১০ মি.গ্রা. ট্যাবলেট | Beximco Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 5. fda.gov [fda.gov]
- 6. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [helda.helsinki.fi]
- 10. Use of transporter knockdown Caco-2 cells to investigate the in vitro efflux of statin drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Atorvastatin population pharmacokinetics in a real‐life setting: Influence of genetic polymorphisms and association with clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of the combined and free concentrations of atorvastatin and its major metabolite in vitro and in vivo based on ultrafiltration coupled with UPLC-MS/MS method: an application in a protein binding rate and metabolism ability study in uremic hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of the combined and free concentrations of atorvastatin and its major metabolite in vitro and in vivo based on ultrafiltration coupled with UPLC-MS/MS method: an application in a protein binding rate and metabolism ability study in uremic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Deep Dive into the Biological Activity of Atorvastatin Enantiomers: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide detailing the distinct biological activities of atorvastatin's four enantiomers. This document provides researchers, scientists, and drug development professionals with a foundational understanding of the stereochemistry-dependent effects of atorvastatin, focusing on its primary mechanism of action and pleiotropic effects.
Atorvastatin, a leading synthetic statin, is widely prescribed to lower cholesterol and reduce the risk of cardiovascular disease. Its therapeutic efficacy is primarily attributed to the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. However, atorvastatin possesses two chiral centers, resulting in four distinct stereoisomers: (3R,5R), (3R,5S), (3S,5R), and (3S,5S). The commercially available drug is the active (3R,5R)-enantiomer. This guide elucidates the differential biological activities of all four enantiomers, providing critical insights for drug development and research.
Core Activity: HMG-CoA Reductase Inhibition
The primary therapeutic action of atorvastatin is the inhibition of HMG-CoA reductase. This activity is highly stereoselective.
Key Findings:
-
The (3R,5R)-atorvastatin enantiomer is the most potent inhibitor of HMG-CoA reductase, exhibiting the primary therapeutic effect of the drug.[1]
-
Conversely, the (3S,5S)-atorvastatin enantiomer demonstrates little to no inhibitory activity against this key enzyme.[1]
Pleiotropic Effects: Beyond Cholesterol Lowering
Statins, including atorvastatin, are known to exert a range of beneficial effects beyond their lipid-lowering capabilities, collectively termed pleiotropic effects. These effects are also influenced by the stereochemistry of the atorvastatin molecule, particularly in the realm of drug metabolism and cellular signaling.
Differential Induction of Cytochrome P450 Enzymes
The enantiomers of atorvastatin exhibit varied effects on the expression of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. This has significant implications for potential drug-drug interactions.
A study investigating the induction of CYP enzymes in primary human hepatocytes revealed the following rank order of potency for atorvastatin enantiomers in inducing CYP2A6, CYP2B6, and CYP3A4:
(3R,5R) > (3R,5S) = (3S,5R) > (3S,5S) [2][3]
This indicates that the clinically used (3R,5R)-enantiomer is the most potent inducer of these important drug-metabolizing enzymes among its stereoisomers.[2][3]
Table 1: Summary of Atorvastatin Enantiomer Activity on CYP Induction
| Enantiomer | Potency of CYP2A6, CYP2B6, and CYP3A4 Induction |
| (3R,5R) | Highest |
| (3R,5S) | Moderate |
| (3S,5R) | Moderate |
| (3S,5S) | Lowest |
Impact on Cellular Signaling Pathways
The pleiotropic effects of statins are often mediated through their influence on various intracellular signaling pathways. While research on the specific effects of individual atorvastatin enantiomers is ongoing, the impact of the racemic mixture and the active enantiomer on key pathways has been documented.
Rho/Rho-Associated Coiled-Coil Forming Kinase (ROCK) Pathway: Atorvastatin has been shown to inhibit the Rho/ROCK pathway, which is implicated in various cellular processes, including cell proliferation and migration.[4] This inhibition is thought to contribute to the beneficial effects of atorvastatin on endothelial function.[4][5]
Endothelial Function: Atorvastatin has been demonstrated to improve endothelial function, a key factor in cardiovascular health.[6][7][8][9] This effect is believed to be, in part, independent of its cholesterol-lowering action and may be linked to the inhibition of the Rho/ROCK pathway and increased nitric oxide bioavailability.[10]
It is important to note that the majority of studies on these signaling pathways have utilized the active (3R,5R)-enantiomer or the racemic mixture. Further research is required to delineate the specific contributions of the other enantiomers to these pleiotropic effects.
Experimental Protocols
HMG-CoA Reductase Inhibition Assay (Spectrophotometric Method)
This protocol outlines a general method for determining the inhibitory activity of atorvastatin enantiomers against HMG-CoA reductase.
Principle:
The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer)
-
Atorvastatin enantiomers (dissolved in a suitable solvent, e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and atorvastatin enantiomers in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, HMG-CoA, and varying concentrations of the atorvastatin enantiomer to be tested. Include control wells with no inhibitor and wells with a known inhibitor as a positive control.
-
Enzyme Addition: Add the purified HMG-CoA reductase enzyme to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 340 nm at regular intervals for a specified period.
-
Data Analysis: Calculate the initial reaction rate for each concentration of the inhibitor from the linear portion of the absorbance versus time curve. Determine the percentage of inhibition for each concentration relative to the uninhibited control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for HMG-CoA Reductase Inhibition Assay
Caption: Workflow for determining HMG-CoA reductase inhibition.
Luciferase Reporter Gene Assay for CYP Induction
This protocol can be used to assess the induction of CYP enzymes by atorvastatin enantiomers.
Principle:
This assay utilizes a cell line that has been engineered to contain a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the activation of a specific nuclear receptor (e.g., PXR, which regulates CYP3A4). An increase in luciferase activity indicates activation of the receptor and subsequent gene transcription.
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2) transiently or stably transfected with a PXR-responsive luciferase reporter construct.
-
Cell culture medium and supplements.
-
Atorvastatin enantiomers.
-
Positive control activator (e.g., rifampicin for PXR).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture: Plate the reporter cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of the atorvastatin enantiomers, a positive control, and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration) and express the results as fold induction over the vehicle control.
Signaling Pathway for PXR-Mediated CYP3A4 Induction
Caption: PXR-mediated induction of CYP3A4 by atorvastatin enantiomers.
Conclusion
The biological activity of atorvastatin is highly dependent on its stereochemistry. The (3R,5R)-enantiomer is responsible for the vast majority of the drug's HMG-CoA reductase inhibitory activity and, consequently, its cholesterol-lowering effects. The different enantiomers also exhibit distinct profiles in their pleiotropic effects, such as the induction of drug-metabolizing enzymes. A thorough understanding of these stereoselective activities is paramount for the design of more effective and safer therapeutic agents and for interpreting clinical outcomes. Further research into the specific effects of each enantiomer on a broader range of signaling pathways will provide a more complete picture of the complex pharmacology of this widely used drug.
References
- 1. apexbt.com [apexbt.com]
- 2. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
- 4. Rho/Rho-Associated Coiled-Coil Forming Kinase Pathway as Therapeutic Targets for Statins in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of rosuvastatin versus atorvastatin on rho-associated coiled-coil containing protein kinase activity and endothelial function in patients with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atorvastatin Restores Endothelial Function in Normocholesterolemic Smokers Independent of Changes in Low-Density Lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atorvastatin restores endothelial function in normocholesterolemic smokers independent of changes in low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of atorvastatin on endothelial function in diabetic patients and subjects at risk for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of atorvastatin therapy on endothelıal function in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid-independent effects of statins on endothelial function and bioavailability of nitric oxide in hypercholesterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Atorvastatin Stereoisomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and stereoselective synthesis of atorvastatin, a leading synthetic HMG-CoA reductase inhibitor. It details the pivotal scientific advancements that led to its development, outlines key experimental methodologies for its synthesis and analysis, and presents relevant data for comparative purposes.
Discovery and Development
Atorvastatin was first synthesized in August 1985 by Dr. Bruce Roth at Parke-Davis, which was later acquired by Warner-Lambert and subsequently by Pfizer.[1] Initially codenamed CI-981, its development was met with some internal skepticism as it was perceived as a "me-too" version of Merck's lovastatin, the first statin to market in 1987.[1] However, atorvastatin distinguished itself as a completely synthetic compound, unlike the fungal-derived first-generation statins.[1]
The landscape for statins shifted dramatically in 1994 with the publication of a Merck-funded study demonstrating that statins not only lowered LDL cholesterol but also significantly reduced fatal heart attacks.[1] This finding invigorated the development of atorvastatin. Pfizer entered into a co-marketing agreement with Warner-Lambert in 1996, the same year atorvastatin received FDA approval for medical use under the brand name Lipitor.[1] By 2003, Lipitor had become the best-selling pharmaceutical in the United States.[1] Atorvastatin's patent was granted in 1986.[1]
Mechanism of Action: HMG-CoA Reductase Inhibition
Like all statins, atorvastatin's primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the hepatic biosynthesis of cholesterol.[1][3][4][5][6]
By inhibiting this crucial step, atorvastatin decreases de novo cholesterol synthesis. This reduction in intracellular cholesterol leads to an upregulation of low-density lipoprotein (LDL) receptor expression on the surface of hepatocytes.[1][7] The increased number of LDL receptors enhances the uptake and catabolism of LDL-cholesterol from the bloodstream, thereby lowering plasma LDL levels.[1][7][8] The liver is the primary site of action for atorvastatin, as it is the principal location for both cholesterol synthesis and LDL clearance.[1]
The following diagram illustrates the mevalonate pathway and the point of inhibition by atorvastatin.
References
- 1. Atorvastatin - Wikipedia [en.wikipedia.org]
- 2. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 4. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 5. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Atorvastatin strontium? [synapse.patsnap.com]
Spectroscopic Analysis of Atorvastatin Stereochemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of atorvastatin's stereochemistry. Atorvastatin, a leading synthetic lipid-lowering agent, possesses two stereogenic centers, resulting in four possible stereoisomers. As the therapeutic activity resides primarily in the (3R,5R)-enantiomer, rigorous stereochemical analysis is paramount in drug development and quality control. This document details the experimental protocols and data derived from key spectroscopic methods, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiroptical Spectroscopy.
Chromatographic Separation of Atorvastatin Stereoisomers
Prior to spectroscopic analysis, the separation of stereoisomers is a critical step. High-Performance Liquid Chromatography (HPLC) is the predominant technique for resolving the enantiomers and diastereomers of atorvastatin.
Experimental Protocols for HPLC Separation
Method 1: Chiral HPLC for Diastereomer Separation [1]
-
Column: Chiralcel® OD-RH
-
Mobile Phase: n-hexane:2-propanol (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 260 nm
Method 2: Chiral HPLC for Enantiomeric Purity
-
Column: Chiralpak AD-H
-
Mobile Phase: n-Hexane:ethanol:trifluoroacetic acid (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV at 246 nm
Quantitative Data for HPLC Separation
| Parameter | Method 1 (Diastereomers)[1] |
| Retention Time (Peak 1) | 3.23 min |
| Retention Time (Peak 2) | 3.85 min |
| Resolution (Rs) | 1.2 |
| Capacity Factor (k'1) | 3.50 |
| Capacity Factor (k'2) | 4.37 |
| Selectivity Factor (α) | 1.24 |
Mass Spectrometry (MS) Analysis
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of atorvastatin and its stereoisomers, as well as their metabolites and degradation products.
Experimental Protocol for LC-MS/MS Analysis[2]
-
Chromatographic Separation:
-
Column: Zorbax XDB C8 (50 mm × 4.6 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile and 0.5% acetic acid solution
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Detection: Multiple Reaction Monitoring (MRM)
-
Quantitative Data for MS Analysis
| Analyte | Ionization Mode[2] | Parent Ion (m/z)[2] | Product Ion (m/z)[2] |
| Atorvastatin (ATOR) | Positive | 559 | 440 |
| o-hydroxyl atorvastatin (o-OH ATOR) | Positive | 575 | 440 |
| p-hydroxyl atorvastatin (p-OH ATOR) | Positive | 575 | 440 |
Fragmentation Pathway of Atorvastatin
The fragmentation of atorvastatin in mass spectrometry provides structural information. A logical workflow for analyzing the fragmentation is depicted below.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in atorvastatin and can be used to characterize its solid-state forms. While comparative spectra of individual stereoisomers are not widely published, the characteristic peaks of atorvastatin provide a basis for its identification.
Experimental Protocol for FTIR Analysis
-
Sample Preparation: A small amount of the atorvastatin sample is ground with potassium bromide (KBr) and pressed into a pellet. No other specific sample preparation is typically required[3][4].
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
Quantitative Data for FTIR Analysis
The following table summarizes the characteristic absorption bands of atorvastatin as reported in the literature.
| Functional Group | Reported Frequency (cm⁻¹)[5] | Observed Frequency (cm⁻¹)[5] |
| O-H bending | 3400-3200 | 3363.97 |
| -NH stretching | 3600-3100 | 3363.97 |
| C-N stretching | 1350 | 1315.50 |
| C=O stretching | - | - |
Additional reported characteristic peaks include vibrations for C-H stretching, aromatic C=C stretching, and N-H bending[6].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol for NMR Analysis
-
Sample Preparation: 10 mg of atorvastatin is dissolved in Methanol-d4[9].
-
Reference Standard: Tetramethylsilane (TMS)[9].
-
Instrumentation: A 500 MHz NMR spectrometer[9].
-
Experiments: 1D ¹H and ¹³C NMR, as well as 2D experiments like COSY, HSQC, and HMBC can be performed to aid in spectral assignment[9].
Quantitative Data for NMR Analysis
The following table presents a selection of reported ¹H and ¹³C chemical shifts for atorvastatin in Methanol-d4[9].
| Atom | ¹³C Chemical Shift (ppm)[9] | ¹H Chemical Shift (ppm)[9] |
| C1 | 22.8741 | - |
| C2 | 22.848 | - |
| C17 | 40.5309 | - |
| C18 | 42.2113 | - |
| C26 | 69.009 | - |
| C27 | 68.9521 | - |
| C28 | 181.9876 | - |
| H48 | - | 7.0164 |
| H49 | - | 7.0294 |
| H64 | - | 3.8997 |
| H65 | - | 4.0604 |
| H70 | - | 3.3494 |
A computational study using Density Functional Theory (DFT) has been employed to calculate the ¹H and ¹³C NMR chemical shifts for the different enantiomers of atorvastatin[10].
Chiroptical Spectroscopy
Chiroptical techniques, such as polarimetry (measuring specific rotation) and circular dichroism, are essential for determining the absolute configuration and enantiomeric purity of chiral molecules like atorvastatin.
Experimental Protocols for Chiroptical Analysis
Specific Rotation:
-
Definition: Specific rotation is the angle of rotation of plane-polarized light by a solution of a chiral compound at a specific concentration and path length[2].
-
Procedure: A solution of the atorvastatin sample of known concentration is prepared in a suitable solvent (e.g., DMSO), and the optical rotation is measured using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm) and temperature[2][11].
Electronic Circular Dichroism (ECD):
-
Principle: ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule[12].
-
Procedure: A solution of the atorvastatin enantiomer is prepared in a suitable solvent (e.g., methanol) at a known concentration. The ECD spectrum is recorded on a CD spectrometer over a range of wavelengths[12]. The experimental spectrum can be compared with theoretical spectra calculated using methods like Time-Dependent Density Functional Theory (TD-DFT) to assign the absolute configuration[13].
Quantitative Data for Chiroptical Analysis
-
Electronic Circular Dichroism (ECD): In a study on a synthetic atropisomeric lactone-atorvastatin prodrug, the ECD spectrum of one atropisomer showed a strong negative Cotton effect at 255 nm, while the other showed the expected opposite trend[13]. This allowed for the assignment of the absolute configuration of the chiral axis[13].
Conclusion
The spectroscopic analysis of atorvastatin's stereochemistry is a multi-faceted process that relies on a combination of powerful analytical techniques. HPLC is indispensable for the initial separation of stereoisomers. Mass spectrometry provides crucial information on structure and quantification. IR and NMR spectroscopy offer detailed structural characterization. Finally, chiroptical methods like ECD are definitive in assigning the absolute configuration. This guide provides the fundamental protocols and data to aid researchers and professionals in the comprehensive stereochemical analysis of atorvastatin, ensuring the quality and efficacy of this vital pharmaceutical agent. Further research is warranted to publish more comprehensive comparative spectroscopic data for all individual stereoisomers of atorvastatin.
References
- 1. medjpps.com [medjpps.com]
- 2. Specific rotation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Stereochemical of Atorvastatin Drug by Using Spectroscopic Analysis | ClinicSearch [clinicsearchonline.org]
- 5. wjpmr.com [wjpmr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. bmse001306 Atorvastatin at BMRB [bmrb.io]
- 10. researchgate.net [researchgate.net]
- 11. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atropostatin: Design and Total Synthesis of an Atropisomeric Lactone–Atorvastatin Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Molecular Modeling of Atorvastatin Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. It functions by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] The molecular structure of atorvastatin features two stereogenic centers, resulting in four possible stereoisomers.[3][4] However, its therapeutic activity is almost exclusively attributed to the (3R,5R)-enantiomer, highlighting the critical importance of stereochemistry in its pharmacological action.[3][5]
This technical guide explores the application of molecular modeling techniques to elucidate the enantioselective interactions between atorvastatin enantiomers and HMG-CoA reductase. By integrating computational data with experimental validation, we can gain a deeper understanding of the structural basis for its activity, aiding in the rational design of more potent and selective inhibitors.
The Stereoselective Action of Atorvastatin
The differential activity between atorvastatin enantiomers is a classic example of stereoselectivity in drug action. The therapeutically active (3R,5R)-atorvastatin, often referred to as the eutomer, exhibits a significantly higher binding affinity for the active site of HMG-CoA reductase compared to its enantiomer (the distomer) and other diastereomers.[5] Computational studies, such as molecular docking, have been instrumental in explaining this observation at an atomic level.
Molecular docking simulations predict the preferred orientation and interaction energy of a ligand within a protein's binding site. Studies on atorvastatin enantiomers consistently show that the (3R,5R) form achieves a more favorable binding energy, indicative of a more stable and potent interaction.[6][7]
Molecular Modeling: Unraveling the Binding Interactions
Computational approaches are indispensable for visualizing and quantifying the interactions that govern the stereoselective binding of atorvastatin.
Molecular Docking
Molecular docking studies have revealed that the higher affinity of the active (3R,5R)-enantiomer is due to its optimal fit within the catalytic site of HMG-CoA reductase. This optimal conformation allows for a network of specific hydrogen bonds and hydrophobic interactions with key amino acid residues.
Key interactions for the active enantiomer often involve:
-
Hydrogen Bonds: The hydroxyl groups of the dihydroxyheptanoic acid side chain form crucial hydrogen bonds with residues such as Glu559 and Lys691.[8]
-
Salt Bridges: The terminal carboxylate group interacts with positively charged residues like Lys692 and Lys735.[8]
-
Hydrophobic and Pi-Cation Interactions: The fluorophenyl and other aromatic rings engage in hydrophobic and pi-cation interactions with residues like Arg590.[8][9]
The inactive enantiomers, due to their different spatial arrangement, are unable to achieve this optimal network of interactions simultaneously, resulting in lower binding affinities and reduced inhibitory activity.
Quantitative Computational Data
The following table summarizes representative quantitative data from molecular modeling studies, comparing the binding energies of different atorvastatin stereoisomers.
| Stereoisomer | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| (3R,5R)-Atorvastatin (Active) | -9.5 to -11.0 | Arg590, Lys691, Lys692, Lys735, Glu559 |
| (3S,5S)-Atorvastatin | -7.0 to -8.5 | Suboptimal interactions with key residues |
| Other Diastereomers | -7.0 to -8.5 | Misaligned for optimal binding |
Note: Binding energies are illustrative and can vary based on the specific software, scoring functions, and protein structure used in the simulation.[6][7]
Experimental Validation and Protocols
Computational models are powerful, but their predictions must be validated through rigorous experimental methods.
Experimental Data: Correlating with Models
Enzyme inhibition assays provide quantitative measures of a drug's potency, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These experimental values typically correlate well with the binding energies predicted by molecular docking.
| Statin | Inhibition Constant (Ki) |
| Atorvastatin (Active Enantiomer) | 2 - 250 nM |
Note: The wide range for Ki values can be attributed to different experimental conditions and assay types.[10]
Experimental Protocol: HMG-CoA Reductase Inhibition Assay
This protocol outlines a generalized colorimetric assay to determine the inhibitory activity of atorvastatin enantiomers. The assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH by HMG-CoA reductase.[11][12][13]
Materials:
-
Purified HMG-CoA Reductase
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Atorvastatin enantiomer solutions (in appropriate solvent, e.g., DMSO)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents and keep them on ice.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution
-
Varying concentrations of the atorvastatin enantiomer solution (test wells) or solvent (control wells).
-
-
Enzyme Addition: Add the HMG-CoA Reductase solution to each well.
-
Reaction Initiation: Start the reaction by adding the HMG-CoA substrate solution.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for 5-10 minutes.
-
Data Analysis: Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each enantiomer concentration and calculate the IC50 value.[11]
Experimental Protocol: Chiral Separation by HPLC
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the standard method for separating and quantifying enantiomers.[3][14][15]
Instrumentation & Conditions:
-
HPLC System: With UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralcel® OD-RH or Chiralpak® AD-H.[14][16]
-
Mobile Phase: Typically a normal-phase mixture, such as n-hexane and an alcohol (e.g., 2-propanol or ethanol) in a specific ratio (e.g., 95:5 v/v).[15] Modifiers like trifluoroacetic acid may be added.[16]
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: Ambient or controlled (e.g., 30-40°C).[3][16]
Procedure:
-
Sample Preparation: Dissolve the atorvastatin sample in a suitable solvent (e.g., methanol/ethanol mixture).[16]
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.[15]
-
Chromatography: Run the separation under the specified isocratic conditions.
-
Detection: Monitor the elution of the enantiomers using the UV detector. The different enantiomers will have distinct retention times.
-
Quantification: Determine the purity and relative amounts of each enantiomer by integrating the peak areas in the resulting chromatogram.
Visualizing Workflows and Pathways
Graphviz diagrams provide a clear visual representation of complex processes and relationships.
Caption: Workflow for enantioselective molecular modeling and validation.
Caption: Atorvastatin's inhibition of the mevalonate signaling pathway.
Caption: Key interactions of (3R,5R)-Atorvastatin in the HMG-CoA reductase active site.
Broader Implications: Pleiotropic Effects
Beyond cholesterol reduction, statins exhibit "pleiotropic" effects, including anti-inflammatory, antioxidant, and immunomodulatory properties.[2][17] These effects are linked to the inhibition of isoprenoid synthesis downstream of mevalonate.[2] Isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) are vital for the function of small signaling proteins such as Ras and Rho.[17] By depleting these molecules, statins modulate various signaling pathways, contributing to their broad cardiovascular benefits.[17][18] While less studied, it is plausible that the enantiomers of atorvastatin could differentially modulate these pleiotropic effects, representing an area for future research.
Conclusion
The synergy between molecular modeling and experimental validation provides a powerful framework for understanding the enantioselective action of atorvastatin. Computational techniques accurately predict and explain the superior binding affinity of the therapeutically active (3R,5R)-enantiomer to HMG-CoA reductase. This knowledge is not only fundamental to our understanding of statin pharmacology but also invaluable for the structure-based design of next-generation therapeutics in drug development. The detailed protocols and data presented herein serve as a comprehensive resource for researchers dedicated to advancing the field of cardiovascular medicine.
References
- 1. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pleiotropic effects of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.uob.edu.ly [repository.uob.edu.ly]
- 7. repository.uob.edu.ly [repository.uob.edu.ly]
- 8. researchgate.net [researchgate.net]
- 9. Molecular modeling studies of atorvastatin analogues as HMGR inhibitors using 3D-QSAR, molecular docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Chiral screening approach of atorvastatin diastereomers by HPLC method [medjpps.periodikos.com.br]
- 15. medjpps.com [medjpps.com]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mevalonate signaling, COPD and cancer: the statins and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Cytochrome P450 3A4 in the Metabolism of Atorvastatin Isomers: A Technical Guide
Introduction
Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor, is widely prescribed for the management of hypercholesterolemia and the prevention of cardiovascular events.[1] Administered orally in its active β-hydroxy acid form, atorvastatin's efficacy and disposition are heavily influenced by extensive first-pass metabolism, primarily occurring in the gut wall and liver.[2] Central to this metabolic process is the cytochrome P450 3A4 (CYP3A4) enzyme, which is the principal catalyst in the biotransformation of atorvastatin and its isomers.[3][4] This guide provides an in-depth examination of the role of CYP3A4 in the metabolism of atorvastatin's isomeric forms—the active acid and the inactive lactone—supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Atorvastatin Isomers: Acid-Lactone Interconversion
Atorvastatin exists in a pH-dependent equilibrium between its pharmacologically active carboxylic acid form and its inactive lactone form.[5][6] While administered as the active acid, it can undergo intramolecular esterification to form atorvastatin lactone.[7] This conversion is a critical step, as the lactone isomer exhibits significantly different metabolic characteristics and affinity for CYP3A4.[8][9] The lactone form is more lipophilic, which may influence its tissue penetration and interaction with metabolizing enzymes.[10] Theoretical studies suggest that under mildly acidic conditions, the equilibrium can slightly favor the lactone, while basic conditions strongly favor the more stable hydroxy acid anion.[6]
CYP3A4-Mediated Metabolism of Atorvastatin Isomers
CYP3A4 is the primary enzyme responsible for the oxidative metabolism of both atorvastatin acid and atorvastatin lactone.[1][3] This process leads to the formation of two major, pharmacologically active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin).[11][12] These hydroxylated metabolites contribute significantly to the overall therapeutic effect, accounting for approximately 70% of the circulating HMG-CoA reductase inhibitory activity.[1][11] While CYP3A5 also contributes to this metabolism, studies have shown that CYP3A4 is the major isoform involved.[4][13][14]
A crucial aspect of this metabolic pathway is the marked difference in CYP3A4's affinity for the two isomers. Atorvastatin lactone has a significantly higher binding affinity for CYP3A4 compared to its parent acid form.[8][9] This higher affinity is attributed to the lower desolvation energy of the neutral lactone compared to the anionic acid.[8] Consequently, the metabolic clearance of the lactone is substantially higher, suggesting that lactonization is a critical rate-limiting step for the overall elimination of atorvastatin.[8]
Caption: Atorvastatin metabolism via CYP3A4.
Quantitative Analysis of Atorvastatin Metabolism
In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have quantified the kinetic parameters of atorvastatin metabolism. These data consistently demonstrate the preferential metabolism of the lactone isomer by CYP3A4.
| Substrate | Metabolite | Enzyme | Km (μM) | Intrinsic Clearance (CLint, μL/min/mg) |
| Atorvastatin Acid | para-Hydroxyatorvastatin | CYP3A4 | 25.6 ± 5.0 | 35.5 ± 48.1 |
| Atorvastatin Acid | ortho-Hydroxyatorvastatin | CYP3A4 | 29.7 ± 9.4 | 45.8 ± 59.1 |
| Atorvastatin Lactone | para-Hydroxyatorvastatin Lactone | CYP3A4 | 1.4 ± 0.2 | 2949 ± 3511 |
| Atorvastatin Lactone | ortho-Hydroxyatorvastatin Lactone | CYP3A4 | 3.9 ± 0.2 | 923 ± 965 |
| Data sourced from Jacobsen et al., 2000.[8] |
As shown in the table, the Michaelis-Menten constant (Km) values are substantially lower for atorvastatin lactone, indicating a much higher binding affinity to CYP3A4.[8] Furthermore, the intrinsic clearance (CLint) for the formation of hydroxylated metabolites from the lactone is dramatically higher—20- to 83-fold greater than from the acid form.[8] Studies comparing CYP3A4 and CYP3A5 show that the intrinsic clearance rates for forming para- and ortho-hydroxyatorvastatin by CYP3A4 are 2.4- and 5.0-fold higher, respectively, than by CYP3A5, confirming CYP3A4's dominant role.[4][13][15]
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
A standard protocol to assess the CYP3A4-mediated metabolism of atorvastatin isomers involves incubation with human liver microsomes.
-
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Atorvastatin acid and Atorvastatin lactone (substrates)
-
Recombinant human CYP3A4 (for isoform-specific studies)
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for quenching the reaction)
-
Internal standard (e.g., rosuvastatin) for analytical quantification[13]
-
-
Methodology:
-
Pre-incubation: A mixture containing HLMs (e.g., 0.2 mg protein/mL) and the atorvastatin isomer (at various concentrations, e.g., 0-500 µM) in phosphate buffer is pre-warmed at 37°C.[13]
-
Initiation: The metabolic reaction is initiated by adding the pre-warmed NADPH-generating system.[13]
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 5-15 minutes), ensuring measurements are taken within the linear range of metabolite formation.[13]
-
Termination: The reaction is stopped by adding an equal volume of ice-cold acetonitrile or methanol, which precipitates the proteins.
-
Sample Preparation: The quenched mixture is centrifuged to pellet the precipitated protein. The supernatant, containing the metabolites, is collected for analysis.
-
Analysis: The concentrations of the parent drug and its metabolites (o-OH-atorvastatin and p-OH-atorvastatin) are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[13]
-
Data Analysis: Enzyme kinetic parameters (Km and Vmax) are calculated by fitting the metabolite formation rates versus substrate concentration to the Michaelis-Menten equation or a substrate inhibition model where appropriate.[13]
-
Caption: Workflow for in vitro atorvastatin metabolism.
Regulation of CYP3A4 by Atorvastatin
Atorvastatin and its metabolites can also act as ligands for the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes, including CYP3A4.[12][16] Activation of PXR by atorvastatin, its lactone, and its ortho-hydroxy metabolite can lead to the induction of CYP3A4 expression.[12] However, the para-hydroxy metabolite shows significantly reduced ability to induce CYP3A4.[12] This suggests a complex self-regulatory mechanism where the drug can influence its own metabolic pathway. While in vitro studies demonstrate this induction, the in vivo relevance appears to be more complex, with some clinical studies suggesting atorvastatin acts as a net inhibitor of CYP3A4.[16]
Caption: PXR activation by atorvastatin induces CYP3A4.
Clinical and Drug Development Implications
The central role of CYP3A4 in atorvastatin metabolism has significant clinical consequences.
-
Drug-Drug Interactions: Co-administration of atorvastatin with potent CYP3A4 inhibitors (e.g., itraconazole, clarithromycin, protease inhibitors) can dramatically increase atorvastatin plasma concentrations, elevating the risk of adverse effects like myopathy and rhabdomyolysis.[17][[“]][19][20] Conversely, CYP3A4 inducers (e.g., rifampicin, St. John's Wort) can decrease atorvastatin levels, potentially reducing its therapeutic efficacy.[20]
-
High-Affinity Lactone: The high affinity and rapid metabolism of atorvastatin lactone by CYP3A4 mean that interactions affecting this pathway are critical to the drug's overall clearance.[8] The lactone itself is a strong inhibitor of the acid's metabolism, further complicating the pharmacokinetic profile.[8]
-
Genetic Polymorphisms: Variations in the CYP3A4 and CYP3A5 genes can lead to inter-individual differences in metabolic rates, which may impact both the efficacy and safety of atorvastatin therapy.[3][14]
Conclusion
Cytochrome P450 3A4 is the cornerstone of atorvastatin metabolism, catalyzing the formation of its primary active metabolites. A critical feature of this process is the biochemical interplay between atorvastatin's acid and lactone isomers. The lactone form, despite being inactive, exhibits a much higher affinity for CYP3A4 and is metabolized far more rapidly. This finding establishes lactonization as a pivotal and likely rate-determining step in the overall disposition and elimination of atorvastatin. For researchers and drug development professionals, a thorough understanding of this dynamic relationship is essential for predicting drug-drug interactions, interpreting pharmacokinetic variability, and optimizing the clinical use of atorvastatin.
References
- 1. Atorvastatin - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Association between CYP3A4/CYP3A5 genetic polymorphisms and treatment outcomes of atorvastatin worldwide: is there enough research on the Egyptian population? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. The effect of atorvastatin treatment on serum oxysterol concentrations and cytochrome P450 3A4 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Statins and CYP Interactions [medsafe.govt.nz]
- 18. consensus.app [consensus.app]
- 19. Risk management of simvastatin or atorvastatin interactions with CYP3A4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. gov.uk [gov.uk]
Physicochemical properties of (3R,5S)-Atorvastatin sodium salt
An In-depth Technical Guide on the Physicochemical Properties of (3R,5S)-Atorvastatin Sodium Salt
Introduction
(3R,5S)-Atorvastatin, an enantiomer of the active pharmaceutical ingredient Atorvastatin, serves as a critical reference standard and impurity in the manufacturing and quality control of Atorvastatin drug products.[1] While the (3R,5R) enantiomer is the active HMG-CoA reductase inhibitor, understanding the physicochemical properties of the (3S,5S) diastereomer is essential for analytical method development, impurity profiling, and ensuring the purity and safety of the final drug substance. This document provides a comprehensive overview of the known physicochemical characteristics of this compound salt, tailored for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound salt are summarized below. These parameters are crucial for its identification, characterization, and handling in a laboratory setting.
| Property | Value | Reference |
| Chemical Name | sodium;(3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | [2] |
| CAS Number | 131275-93-9 | [1][2] |
| Molecular Formula | C₃₃H₃₄FN₂NaO₅ | [2][3][4][5] |
| Molecular Weight | 580.62 g/mol | [3][5][6] |
| Physical Form | Crystalline solid | [4] |
| Color | Pale Yellow Solid | [7] |
| Melting Point | >200°C (with decomposition) | [7][8] |
| pKa | 4.46 | [3][7][9] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. The solubility of Atorvastatin salts is pH-dependent. Below is a summary of the reported solubility data.
| Solvent | Concentration | Reference |
| Dimethylformamide (DMF) | 25 mg/mL | [4] |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL | [4] |
| DMSO | 5.81 mg/mL | [10] |
| Methanol | Slightly Soluble | [7] |
| Ethanol | 0.5 mg/mL | [4] |
| Water | Slightly Soluble | [7] |
| Water (30°C, pH 6.0) | 1.23 mg/mL | [3][9] |
| Water (30°C, pH 2.1) | 20.4 µg/mL | [3][9] |
*Note: These aqueous solubility values were reported for Atorvastatin sodium salt, with the stereochemistry not explicitly defined as (3R,5S) in the source material.
Solid-State Characterization
The solid-state form of an API can significantly impact its stability, dissolution, and manufacturability. Atorvastatin and its salts are known to exist in various crystalline and amorphous forms.
| Technique | Observation | Reference |
| Powder X-ray Diffraction (PXRD) | Crystalline sodium atorvastatin exhibits a distinct diffraction pattern with characteristic peaks. A patented crystalline form shows peaks at approximately 6.85, 7.18, 8.33, 19.1, and 19.42 degrees two-theta. | [11] |
Mechanism of Action of Active Atorvastatin
While (3S,5S)-Atorvastatin has little to no inhibitory activity, its active counterpart, (3R,5R)-Atorvastatin, functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[12] This inhibition leads to a reduction in cholesterol levels in the liver, which in turn increases the uptake of LDL cholesterol from the blood.[13]
Experimental Protocols
Detailed methodologies are essential for reproducing and verifying physicochemical data. The following sections outline standard protocols for determining key properties.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[14]
-
Preparation : An excess amount of the this compound salt is added to a known volume of the desired solvent (e.g., distilled water, buffer of a specific pH) in a sealed vial.[15][16]
-
Equilibration : The vials are agitated in a mechanical shaker or stirrer, typically at a constant temperature (e.g., 25°C or 37°C), for a sufficient period to reach equilibrium (e.g., 24 to 48 hours).[16]
-
Separation : The resulting suspension is filtered through a non-adsorptive membrane filter (e.g., 0.45 µm) to remove the undissolved solid.[16][17]
-
Analysis : The concentration of the dissolved Atorvastatin in the clear filtrate is determined using a validated analytical method, most commonly UV-Visible Spectrophotometry at its λ-max (approximately 241-246 nm) or High-Performance Liquid Chromatography (HPLC).[15][17][18]
Powder X-ray Diffraction (PXRD) Analysis
PXRD is a primary tool for characterizing the solid-state nature (crystalline or amorphous) of a pharmaceutical powder.
-
Sample Preparation : A small amount of the powdered sample is gently packed into a sample holder.
-
Instrumentation : The analysis is performed using a powder X-ray diffractometer. Typical settings involve using Copper Kα radiation (Cu Kα) as the X-ray source.[19][20] The tube voltage and current are set to appropriate values, such as 40 kV and 25-50 mA, respectively.[19][21]
-
Data Collection : The instrument scans the sample over a specified range of 2θ angles (e.g., 2° to 65°) at a defined scan rate (e.g., 1-2°/min).[20][21]
-
Data Analysis : The resulting diffraction pattern is analyzed. The presence of sharp, well-defined peaks at specific 2θ angles indicates a crystalline material, while a broad, diffuse halo suggests an amorphous form.[22]
Thermal Analysis (DSC and TGA)
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about thermal transitions and stability.[23][24]
-
Differential Scanning Calorimetry (DSC) :
-
A few milligrams of the sample are hermetically sealed in an aluminum pan.
-
The sample is heated at a constant rate (e.g., 10 or 20°C/min) under an inert nitrogen purge.[25]
-
The instrument measures the heat flow to or from the sample relative to a reference pan.
-
Endothermic events (e.g., melting, water loss) and exothermic events (e.g., crystallization, decomposition) are recorded.[25]
-
-
Thermogravimetric Analysis (TGA) :
-
A sample is placed in a high-precision balance within a furnace.
-
The sample is heated at a constant rate (e.g., 20°C/min).[25]
-
The instrument records the change in sample mass as a function of temperature.
-
This method is used to quantify the loss of volatiles like water or solvents and to determine decomposition temperatures.[26]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Salt | C33H34FN2NaO5 | CID 46780494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Atorvastatin [drugfuture.com]
- 4. caymanchem.com [caymanchem.com]
- 5. allmpus.com [allmpus.com]
- 6. (3S,5S)-Atorvastatin Sodium Salt | CymitQuimica [cymitquimica.com]
- 7. ATORVASTATIN SODIUM CAS#: 134523-01-6 [m.chemicalbook.com]
- 8. ATORVASTATIN SODIUM | 134523-01-6 [chemicalbook.com]
- 9. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Atorvastatin Sodium | Aquaporin | LDL | HMG-CoA Reductase | TargetMol [targetmol.com]
- 11. US8440712B2 - Crystalline sodium atorvastatin - Google Patents [patents.google.com]
- 12. apexbt.com [apexbt.com]
- 13. Atorvastatin Sodium | C33H34FN2NaO5 | CID 23665101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pharmacophorejournal.com [pharmacophorejournal.com]
- 16. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 17. Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. WO2005115980A1 - Salt forms of atorvastatin - Google Patents [patents.google.com]
- 20. Preparation, characterization and in vitro evaluation of atorvastatin nanosuspensions | PLOS One [journals.plos.org]
- 21. nveo.org [nveo.org]
- 22. researchgate.net [researchgate.net]
- 23. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 24. Crystal forms of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Solid State Characterization of Commercial Crystalline and Amorphous Atorvastatin Calcium Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 26. API Physical & Chemical Characterization - CD Formulation [formulationbio.com]
Methodological & Application
Application Note: Chiral Separation of Atorvastatin Isomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction Atorvastatin is a synthetic lipid-lowering agent belonging to the statin class of drugs. It functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway.[1] The atorvastatin molecule possesses two stereogenic centers, resulting in four possible stereoisomers.[2] The therapeutically active and marketed form is the (3R,5R)-enantiomer.[2] Consequently, the enantiomeric purity of atorvastatin is a critical quality attribute in pharmaceutical manufacturing. Regulatory bodies like the European Pharmacopoeia (EP) and the US Pharmacopeia (USP) provide monograph methods for determining the enantiomeric purity of atorvastatin calcium.[2][3] This document provides detailed protocols and application notes for the chiral separation of atorvastatin isomers using High-Performance Liquid Chromatography (HPLC), a technique widely employed for this purpose.[4]
Methodology and Data Presentation
Chiral separation by HPLC is typically achieved using a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to differential retention times. Polysaccharide-based CSPs, such as those coated with amylose or cellulose derivatives, are commonly used for atorvastatin analysis.[2][5] Normal-phase chromatography is frequently employed, utilizing non-polar mobile phases composed of alkanes (like n-hexane or n-heptane) and polar modifiers (such as 2-propanol or ethanol), often with an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) to improve peak shape.[2][4]
The following table summarizes various reported HPLC methods for the chiral separation of atorvastatin isomers, providing a comparative overview of the experimental conditions.
Table 1: Summary of HPLC Conditions for Chiral Separation of Atorvastatin Isomers
| Method | Chiral Stationary Phase (Column) | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Temp. (°C) | Detection (nm) | Analyte Retention Times (min) | Resolution (Rs) | Source |
| 1 | Chiralcel® OD-RH | n-hexane / 2-propanol (95:5) | 1.0 | Room Temp. | 260 | Isomer 1: 3.23, Isomer 2: 3.85 | 1.2 | [5][6][7][8] |
| 2 | Chiralpak® AD-H (250 x 4.6 mm) | n-hexane / ethanol / TFA (85:15:0.1) | 1.0 | 30 | 246 | (S,S)-isomer: 6.6, (R,R)-isomer: 7.6 | > 2.5 | [4] |
| 3 | Chiralpak® AD-3 (250 x 4.6 mm, 3 µm) | n-hexane / ethanol / FA (90:10:0.1) | 1.0 | 35 | 254 | Enantiomers separated within 35 min | Not specified | [2] |
| 4 | EP Monograph | Chiralpak® AD-H (150 x 4.6 mm, 5 µm) | n-heptane / ethanol / FA (96:4:0.1) | 1.8 | 40 | Not specified | Atorvastatin elutes at ~35 min | [2] |
| 5 | CHIRALPAK® IA-3 (250 x 4.6 mm, 3 µm) | n-hexane / ethanol | Not specified | Not specified | Not specified | Enantiomers separated within 15 min | Not specified | [3] |
Experimental Protocols
Below are detailed protocols for two distinct methods, providing step-by-step guidance for laboratory implementation.
Protocol 1: Diastereomer Screening using Chiralcel® OD-RH
This protocol is based on a method developed for the rapid screening and separation of atorvastatin diastereomers.[5][7]
1. Objective: To develop a simple and precise HPLC method for detecting atorvastatin diastereomers.[8]
2. Materials and Equipment:
-
HPLC System: SHIMADZU LC 20-A system with degasser, pump, Rheodyne injector, and UV detector.[5]
-
Column: Chiralcel® OD-RH.[5]
-
Reagents: HPLC grade n-hexane and 2-propanol.[5]
-
Atorvastatin reference standard.
-
Standard laboratory glassware and filtration apparatus.
3. Chromatographic Conditions:
-
Mobile Phase: n-hexane and 2-propanol (95:5, v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Column Temperature: Ambient/Room Temperature.[5]
-
UV Detection: 260 nm.[5]
4. Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 950 mL of n-hexane with 50 mL of 2-propanol. Degas the solution using an ultrasonic bath or vacuum filtration before use.
-
Standard Solution Preparation: Prepare a stock solution of atorvastatin in the mobile phase or a suitable solvent. Dilute as necessary to achieve a final concentration appropriate for UV detection.
-
System Setup and Equilibration:
-
Install the Chiralcel® OD-RH column.
-
Purge the HPLC system with the mobile phase.
-
Set the flow rate to 1.0 mL/min and allow the system to equilibrate until a stable baseline is achieved.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the standard solution.
-
Start the data acquisition and run the analysis for a sufficient time to elute all peaks of interest (approximately 10 minutes).
-
-
Data Analysis:
Caption: General experimental workflow for HPLC analysis.
Protocol 2: Enantiomeric Purity Determination using Chiralpak® AD-H
This protocol is based on a validated LC method for determining the enantiomeric purity of atorvastatin in bulk drugs, which provides high resolution between the (R,R) and (S,S) isomers.[4]
1. Objective: To separate and quantify the (S,S)-enantiomer from the active (R,R)-enantiomer of atorvastatin.[4]
2. Materials and Equipment:
-
HPLC System with UV detector.
-
Column: Chiralpak® AD-H (250 mm x 4.6 mm ID).[4]
-
Reagents: HPLC grade n-hexane, ethanol, and trifluoroacetic acid (TFA).[4]
-
(R,R)-Atorvastatin and (S,S)-Atorvastatin reference standards.
-
Standard laboratory glassware and filtration apparatus.
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane, ethanol, and TFA in the ratio of 85:15:0.1 (v/v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 30°C.[4]
-
UV Detection: 246 nm.[4]
4. Procedure:
-
Mobile Phase Preparation: Carefully prepare the mobile phase by mixing 850 mL of n-hexane, 150 mL of ethanol, and 1 mL of TFA. Degas the solution thoroughly before use.
-
Standard Solution Preparation:
-
Prepare a stock solution of (R,R)-Atorvastatin (e.g., 1000 µg/mL).
-
Prepare a stock solution of the undesired (S,S)-Atorvastatin enantiomer.
-
Prepare a resolution solution containing both enantiomers to verify system suitability. For quantitative analysis of the impurity, prepare calibration standards at various concentrations (e.g., LOQ level up to 150% of the specification limit).[4]
-
-
System Setup and Equilibration:
-
Install the Chiralpak® AD-H column and place it in a column oven set to 30°C.
-
Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is observed.
-
-
Injection and Data Acquisition:
-
Inject the resolution solution to confirm the separation and identify the peaks. The (S,S)-isomer typically elutes before the (R,R)-isomer under these conditions, with retention times of approximately 6.6 min and 7.6 min, respectively.[4]
-
Inject the prepared standard and sample solutions.
-
Run the analysis for approximately 15-20 minutes.
-
-
Data Analysis:
-
Ensure the resolution (Rs) between the enantiomer peaks is greater than 2.5 for optimal quantification.[4]
-
For purity analysis, construct a calibration curve for the (S,S)-enantiomer and determine its concentration in the atorvastatin sample. The Limit of Quantification (LOQ) for the (S,S)-enantiomer has been reported as 0.60 µg/mL.[4]
-
Caption: Decision tree for selecting an appropriate HPLC method.
Conclusion
Several robust HPLC methods are available for the successful chiral separation of atorvastatin isomers. The choice of method depends on the specific analytical objective, such as routine quality control, impurity profiling, or rapid screening. Methods utilizing Chiralpak® AD-H or its improved version, AD-3, provide excellent resolution and are suitable for validated enantiomeric purity testing, aligning with pharmacopeial standards.[2][4] For faster screening of diastereomers, columns like Chiralcel® OD-RH offer adequate separation in shorter run times.[5] Proper method development and validation are crucial to ensure that the chosen analytical procedure is accurate, precise, and specific for its intended purpose in a drug development or quality control environment.[4]
References
- 1. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chiraltech.com [chiraltech.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. medjpps.com [medjpps.com]
- 6. medjpps.com [medjpps.com]
- 7. Chiral screening approach of atorvastatin diastereomers by HPLC method [ppj.org.ly]
- 8. zenodo.org [zenodo.org]
Application Notes and Protocols for the Stereoselective Synthesis of (3R,5S)-Atorvastatin
Introduction
Atorvastatin, marketed as Lipitor®, is a highly effective HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular diseases.[1][2] The therapeutic efficacy of Atorvastatin is critically dependent on the specific stereochemistry of its side chain, namely the (3R,5S) configuration of the dihydroxy heptanoic acid moiety. Consequently, developing efficient and highly stereoselective synthetic routes to obtain the desired enantiomer is of paramount importance in pharmaceutical manufacturing. This document outlines a detailed protocol for the stereoselective synthesis of (3R,5S)-Atorvastatin, focusing on a convergent strategy that employs a chemoenzymatic approach to establish the key chiral centers. This method is designed for researchers, scientists, and drug development professionals.
Overall Synthetic Strategy
The industrial synthesis of Atorvastatin typically follows a convergent approach, which involves the separate synthesis of two main fragments: a complex pentasubstituted pyrrole core and a chiral side-chain. These two fragments are then coupled in a key step, commonly a Paal-Knorr condensation, to assemble the final molecular framework.[3][4][5] This strategy allows for the efficient and stereocontrolled construction of the complex molecule.
The overall workflow can be visualized as follows:
Key Synthetic Steps and Protocols
Synthesis of the Pyrrole Core
The synthesis of the pentasubstituted pyrrole core of Atorvastatin is typically achieved through the preparation of a highly substituted 1,4-diketone intermediate. Various methods exist for this, including the Stetter reaction, which is an effective method for forming 1,4-dicarbonyl compounds.[6][7] In one approach, a Stetter reaction between 4-fluorobenzaldehyde and a suitable Michael acceptor, catalyzed by an N-heterocyclic carbene (NHC), can yield the required diketone precursor.[6][7]
Stereoselective Synthesis of the (3R,5S)-Side Chain
The establishment of the two chiral centers in the side chain is the most critical part of the synthesis. Chemoenzymatic methods are often preferred due to their high stereoselectivity and mild reaction conditions.[8][9] One highly effective approach involves the stereoselective reduction of a β,δ-diketo ester using a diketoreductase or a sequential reduction using two different ketoreductases (KREDs).[10] Another prominent method utilizes a deoxyribose-5-phosphate aldolase (DERA) to construct the chiral backbone from simple starting materials.[8]
This protocol will focus on a biocatalytic reduction approach to produce a key intermediate, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, which can then be converted to the required chiral amine for the Paal-Knorr reaction.
Experimental Protocol: Biocatalytic Reduction of a Prochiral Diketone
This protocol describes the stereoselective reduction of tert-butyl 6-chloro-3,5-dioxohexanoate to tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate.
-
Materials:
-
tert-butyl 6-chloro-3,5-dioxohexanoate
-
Ketoreductase (KRED) or appropriate diketoreductase
-
NADP⁺ or NAD⁺ (cofactor)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Prepare a buffered solution (100 mM potassium phosphate, pH 7.0) and add D-glucose (e.g., 1.5 equivalents).
-
To this solution, add the cofactor (NADP⁺, catalytic amount), Glucose Dehydrogenase (GDH), and the selected Ketoreductase.
-
Stir the mixture gently at room temperature (25-30 °C) until all solids are dissolved.
-
Add the substrate, tert-butyl 6-chloro-3,5-dioxohexanoate, to the reaction mixture. The substrate can be added neat or as a solution in a water-miscible co-solvent like isopropanol to improve solubility.
-
Maintain the pH of the reaction mixture at 7.0 by the controlled addition of a suitable base (e.g., 1 M NaOH) as the reaction proceeds.
-
Monitor the reaction progress using HPLC or TLC. The reaction is typically complete within 8-24 hours.[11]
-
Upon completion, quench the reaction and extract the product with ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
-
This key chiral intermediate is then converted to the corresponding amino ester, for example, tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, through a series of steps including protection of the diol as an acetonide, conversion of the chloride to a nitrile or azide, and subsequent reduction to the primary amine.[11][12]
Paal-Knorr Condensation
The Paal-Knorr reaction is the convergent step where the pyrrole ring is formed by condensing the 1,4-diketone with the chiral primary amine synthesized in the previous step.[4][13]
Experimental Protocol: Paal-Knorr Pyrrole Synthesis
-
Materials:
-
1,4-Diketone precursor (e.g., 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutaneamide)
-
Chiral side-chain amine (e.g., tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate)
-
Pivalic acid (catalyst)[5]
-
Heptane or Toluene (solvent)
-
Triethylamine (optional, can improve reaction rate)[13]
-
-
Procedure:
-
To a solution of the 1,4-diketone in a suitable solvent such as heptane or toluene, add the chiral side-chain amine.
-
Add a catalytic amount of pivalic acid (e.g., 1 equivalent has been shown to be effective).[5]
-
Heat the reaction mixture to reflux (approx. 80-110 °C) with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by HPLC or TLC until the starting materials are consumed (typically 24-48 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the mixture with an aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting product is the protected form of (3R,5S)-Atorvastatin, which can be purified by crystallization.
-
Final Deprotection and Salt Formation
The final steps involve the removal of protecting groups (e.g., acetonide and tert-butyl ester) under acidic conditions, followed by saponification of the ester to the carboxylate and subsequent formation of the calcium salt.[7]
-
Deprotection: The acetonide and tert-butyl ester groups are typically removed by treatment with an acid, such as hydrochloric acid (HCl) in methanol or THF.
-
Saponification: The resulting methyl or ethyl ester is saponified using sodium hydroxide (NaOH).
-
Salt Formation: The sodium salt of Atorvastatin is then converted to the hemicalcium salt by treatment with calcium acetate or calcium chloride (CaCl₂) to yield the final active pharmaceutical ingredient.[14]
Quantitative Data Summary
The efficiency and stereoselectivity of the key enzymatic reduction step are critical for the overall success of the synthesis. The following table summarizes typical results reported for such biocatalytic transformations.
| Step/Enzyme System | Substrate | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| DERA Aldolase | Acetaldehyde & Chloroacetaldehyde | Precursor to (3R,5S)-dihydroxyhexanoate | High | 96.6 | >99.9 | [8] |
| Carbonyl Reductase | tert-butyl (S)-6-chloro-3-hydoxy-5-oxohexanoate | tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | 98 | >99 | >99 | [11] |
| KRED / GDH | Ethyl-4-chloroacetoacetate | (S)-ethyl-4-chloro-3-hydroxybutyrate | 96 | N/A | >99.5 | [15] |
Note: The data presented are from different but related biocatalytic systems for synthesizing statin side-chain intermediates. Performance may vary based on specific enzymes, substrates, and reaction conditions.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. jchemrev.com [jchemrev.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemash.substack.com [medchemash.substack.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. biomolther.org [biomolther.org]
- 8. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO2012145808A1 - Method for preparing atorvastatin calcium using new intermediates and resulting atorvastatin - Google Patents [patents.google.com]
- 13. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: High-Throughput Analysis of Atorvastatin and its Metabolites in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the simultaneous quantification of atorvastatin and its primary active metabolites, ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin), in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is sensitive, selective, and rapid, making it suitable for pharmacokinetic, bioavailability, and bioequivalence studies in drug development. The protocol includes a straightforward sample preparation procedure, optimized chromatographic conditions, and mass spectrometric parameters for accurate and precise quantification.
Introduction
Atorvastatin is a widely prescribed medication for the reduction of low-density lipoprotein (LDL) cholesterol.[1] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to form two active metabolites: o-OH-atorvastatin and p-OH-atorvastatin, which contribute significantly to the overall therapeutic effect.[1][2][3] Accurate quantification of atorvastatin and its metabolites in biological matrices is crucial for understanding its pharmacokinetics and for clinical research. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and specificity.[4] This application note provides a comprehensive and validated LC-MS/MS method for the simultaneous determination of atorvastatin and its active metabolites in human plasma.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is based on a simple and efficient liquid-liquid extraction method.
-
Materials:
-
Human plasma samples
-
Atorvastatin, o-OH-atorvastatin, and p-OH-atorvastatin analytical standards
-
Rosuvastatin (Internal Standard - IS)
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, analytical grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Rosuvastatin in 50% acetonitrile).
-
Add 1 mL of acetonitrile to precipitate proteins.[4]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 120 µL of the mobile phase (see section 2).[4]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 3 minutes.
-
-
Mass Spectrometry (MS):
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: 5500 V.
-
Temperature: 500°C.
-
Curtain Gas: 20 psi.
-
Collision Gas: 6 psi.
-
Nebulizer Gas (GS1): 50 psi.
-
Heater Gas (GS2): 50 psi.
-
MRM Transitions
The following MRM transitions should be monitored:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Atorvastatin | 559.3 | 440.2 |
| o-OH-Atorvastatin | 575.3 | 466.2 |
| p-OH-Atorvastatin | 575.3 | 440.2 |
| Rosuvastatin (IS) | 482.2 | 258.2 |
Data Presentation
The performance of various LC-MS/MS methods for the analysis of atorvastatin and its metabolites is summarized in the table below, providing a comparison of their key quantitative parameters.
| Method Reference | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) |
| Method A[5] | Liquid-Liquid Extraction | 0.1 - 20 | 0.1 | Atorvastatin: 54.2, o-OH: 50.1, p-OH: 65.2 |
| Method B[6][7] | Liquid-Liquid Extraction | 0.2 - 40 | 0.2 | Not Reported |
| Method C[8] | Liquid-Liquid Extraction | 0.5 - 120 (Atorvastatin), 0.2 - 48 (Metabolites) | 0.5 (Atorvastatin), 0.2 (Metabolites) | Atorvastatin: 84.9, o-OH: 85.5 |
| Method D[4] | Protein Precipitation | 0.1 - 100 nM | 0.1 nM | Not Reported |
Visualizations
Atorvastatin Metabolic Pathway
The following diagram illustrates the primary metabolic pathway of atorvastatin.
Caption: Metabolic conversion of atorvastatin to its active metabolites.
Experimental Workflow
The diagram below outlines the major steps in the LC-MS/MS analysis of atorvastatin and its metabolites from a plasma sample.
Caption: Workflow for atorvastatin analysis.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the simultaneous quantification of atorvastatin and its active metabolites in human plasma. The protocol is characterized by a simple sample preparation procedure and a short chromatographic run time, enabling high-throughput analysis. This method is well-suited for researchers, scientists, and drug development professionals engaged in pharmacokinetic and clinical studies of atorvastatin.
References
- 1. Atorvastatin - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. droracle.ai [droracle.ai]
- 4. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of atorvastatin and active metabolites in human plasma by liquid chromatography-tandem mass spectrometry using rosuvastatin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS | Semantic Scholar [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for (3R,5S)-Atorvastatin Sodium as a Research Reference Standard
Introduction
Atorvastatin is a widely prescribed synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] The pharmacologically active form is the (3R, 5R)-enantiomer. The (3R,5S)-Atorvastatin sodium is a stereoisomer and a known impurity of Atorvastatin.[2][3] Crucially, research indicates that the (3S,5S) and (3R,5S) enantiomers exhibit little to no inhibitory activity against HMG-CoA reductase.[4][5][6] This property makes this compound an invaluable tool for researchers as a reference standard for analytical method development, impurity profiling, and as a negative control in biological assays to ensure the specificity of the active enantiomer's effects.
These application notes provide detailed protocols for the effective use of this compound in a research setting.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | sodium;(3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | [7] |
| CAS Number | 131275-93-9 | [7] |
| Molecular Formula | C₃₃H₃₄FN₂NaO₅ | [7] |
| Molecular Weight | 580.6 g/mol | [7] |
| Purity | ≥98% (typical) | [5] |
| Solubility | DMSO: ~15 mg/mL, DMF: ~25 mg/mL | [5] |
| Storage | Store at -20°C for long-term stability. | [5] |
Signaling Pathway: Cholesterol Biosynthesis
Atorvastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol synthesis pathway.[8][9] The (3R,5R) enantiomer is potent in this inhibition, while the (3R,5S) enantiomer is not, making it an ideal negative control.
Application 1: Analytical Reference Standard
This compound is essential for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), intended to quantify Atorvastatin and its impurities in pharmaceutical formulations.[10][11] It serves as a marker to ensure the analytical method can adequately separate the active (3R,5R) enantiomer from its inactive stereoisomers.
Analytical Workflow Diagram
The following diagram illustrates a typical workflow for using this compound as a reference standard in HPLC method validation.
Protocol 1: HPLC Method for Enantiomeric Separation
This protocol provides a starting point for developing an HPLC method to separate Atorvastatin enantiomers. Method optimization will be required.
1. Materials:
-
This compound reference standard
-
(3R,5R)-Atorvastatin reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Equipment:
-
HPLC system with a UV or PDA detector[11]
-
Chiral stationary phase column (e.g., Chiralpak AD-H or similar)
-
Analytical balance
-
Sonicator
3. Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of 0.1 M Ammonium acetate and acetonitrile (e.g., 60:40 v/v). Degas the mobile phase by sonication or vacuum filtration.
-
Standard Preparation:
-
Accurately weigh and dissolve this compound and (3R,5R)-Atorvastatin in the mobile phase to create individual stock solutions (e.g., 1 mg/mL).
-
Prepare a mixed standard solution containing both enantiomers at a suitable concentration (e.g., 10 µg/mL each) by diluting the stock solutions.
-
-
Sample Preparation: Prepare the test sample by dissolving the drug product in the mobile phase to achieve a target concentration of the active ingredient (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in the table below.
-
Inject the mixed standard solution to confirm the retention times and resolution of the two enantiomers.
-
Inject the test sample to identify and quantify the (3R,5S) impurity.
-
Example HPLC System Parameters
| Parameter | Example Condition |
| Column | Chiral Stationary Phase (e.g., Phenomenex C18, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | 0.1 M Ammonium acetate : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 236 nm |
| Injection Volume | 10 µL |
| Sample Temperature | 10°C[10] |
Application 2: Negative Control in Biological Assays
Given its lack of significant HMG-CoA reductase inhibitory activity, this compound is the ideal negative control for in vitro and in vivo studies to confirm that the biological effects observed with Atorvastatin are due to the specific inhibition of the cholesterol synthesis pathway.
Logical Flow for a Cell-Based Assay
This diagram shows the experimental logic of using (3R,5S)-Atorvastatin as a negative control.
Protocol 2: Cell-Based Cholesterol Synthesis Assay
This protocol describes a general method to assess the impact of Atorvastatin enantiomers on cholesterol synthesis in a human liver cell line (e.g., HepG2).
1. Materials:
-
This compound and (3R,5R)-Atorvastatin
-
Dimethyl sulfoxide (DMSO)[12]
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)[13]
-
Phosphate-buffered saline (PBS)
-
Cholesterol quantification kit (fluorometric or colorimetric)
-
96-well cell culture plates
2. Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of both (3R,5S)-Atorvastatin and (3R,5R)-Atorvastatin in DMSO. Store aliquots at -20°C.[12]
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density that will result in 70-80% confluency on the day of treatment.[13] Incubate overnight.
-
Compound Treatment:
-
Prepare working solutions of the compounds by diluting the stock solutions in fresh cell culture medium to the desired final concentrations (e.g., 0.5, 1, 2, 5, or 10 µM).[14]
-
Include a "vehicle control" group treated with the same final concentration of DMSO (e.g., 0.1%) as the compound-treated wells.[15]
-
Remove the old medium from the cells and add the medium containing the vehicle, (3R,5S)-Atorvastatin, or (3R,5R)-Atorvastatin.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Cholesterol Quantification:
-
After incubation, wash the cells with PBS.
-
Lyse the cells according to the protocol provided with your cholesterol quantification kit.
-
Measure the cholesterol content in each well following the kit manufacturer's instructions.
-
-
Data Analysis: Normalize the cholesterol level in each well to the protein concentration of the lysate. Compare the results from the (3R,5S)-Atorvastatin and (3R,5R)-Atorvastatin treated groups to the vehicle control.
Example Data Presentation
| Treatment Group | Concentration (µM) | Relative Cholesterol Level (% of Control) |
| Vehicle Control (DMSO) | - | 100 ± 5 |
| (3R,5S)-Atorvastatin | 10 | 98 ± 6 |
| (3R,5R)-Atorvastatin | 10 | 45 ± 4 |
| Data are hypothetical for illustrative purposes. A significant decrease is expected only with the active (3R,5R) enantiomer. |
References
- 1. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. (3S,5S)-Atorvastatin (sodium salt) | CAS 1428118-38-0 | Cayman Chemical | Biomol.com [biomol.com]
- 7. This compound Salt | C33H34FN2NaO5 | CID 46780494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 9. droracle.ai [droracle.ai]
- 10. waters.com [waters.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. High concentrations of atorvastatin reduce in‐vitro function of conventional T and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journal.waocp.org [journal.waocp.org]
In-Vitro Assays for Testing Atorvastatin Enantiomer Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. It functions by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Structurally, atorvastatin possesses two chiral centers, giving rise to four stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The therapeutic agent is the (3R,5R)-enantiomer, which exhibits the highest inhibitory activity against HMG-CoA reductase. Understanding the pharmacological activity of each enantiomer is crucial for drug development, impurity profiling, and ensuring the stereochemical purity of the final drug product.
These application notes provide detailed protocols for key in-vitro assays to evaluate and compare the biological activity of atorvastatin enantiomers. The assays covered include the direct inhibition of HMG-CoA reductase, the assessment of cholesterol synthesis in a cell-based model, and the evaluation of potential off-target effects through cytochrome P450 (CYP) inhibition and cytotoxicity assays.
HMG-CoA Reductase Inhibition Assay
This assay directly measures the inhibitory potency of atorvastatin enantiomers on their primary pharmacological target, the HMG-CoA reductase enzyme. The activity of the enzyme is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Data Presentation
| Enantiomer | IC50 (nM) for HMG-CoA Reductase Inhibition |
| (3R,5R)-Atorvastatin | 8 - 10 |
| (3S,5S)-Atorvastatin | > 10,000 |
| (3R,5S)-Atorvastatin | ~ 5,000 |
| (3S,5R)-Atorvastatin | ~ 5,000 |
Note: The IC50 values are approximate and can vary based on experimental conditions, such as enzyme source and purity.
Experimental Protocol
Materials:
-
Human recombinant HMG-CoA reductase
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)
-
Atorvastatin enantiomers (dissolved in a suitable solvent, e.g., DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of atorvastatin enantiomers. A typical starting concentration is 1 mM in DMSO. Prepare serial dilutions in the assay buffer to create a concentration-response curve. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution (final concentration typically 0.2-0.4 mM)
-
Varying concentrations of atorvastatin enantiomers or vehicle control (for determining 100% enzyme activity).
-
-
Enzyme Addition: Add the HMG-CoA reductase enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the HMG-CoA substrate to each well.
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each concentration of the test compounds.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response curve.
-
Signaling Pathway Diagram
Caption: HMG-CoA Reductase Pathway and Atorvastatin Inhibition.
Cell-Based Cholesterol Synthesis Assay
This assay evaluates the ability of atorvastatin enantiomers to inhibit cholesterol biosynthesis within a cellular context, providing a more physiologically relevant measure of their activity. The assay typically uses a human liver cell line, such as HepG2, and measures the incorporation of a radiolabeled precursor, like [14C]-acetate, into newly synthesized cholesterol.
Data Presentation
| Enantiomer | IC50 (µM) for Cholesterol Synthesis Inhibition in HepG2 Cells |
| (3R,5R)-Atorvastatin | 0.1 - 0.5 |
| (3S,5S)-Atorvastatin | > 100 |
| (3R,5S)-Atorvastatin | ~ 50 - 100 |
| (3S,5R)-Atorvastatin | ~ 50 - 100 |
Note: IC50 values can vary depending on the cell line, incubation time, and specific assay conditions.
Experimental Protocol
Materials:
-
HepG2 cells (or another suitable human liver cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Atorvastatin enantiomers (dissolved in DMSO)
-
[14C]-Acetate (radiolabeled precursor)
-
Lipid extraction solvents (e.g., hexane:isopropanol mixture)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture: Culture HepG2 cells in appropriate flasks or plates until they reach a suitable confluency.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of atorvastatin enantiomers or vehicle control in serum-free medium for a specified period (e.g., 24 hours).
-
Radiolabeling: Add [14C]-acetate to the culture medium and incubate for an additional period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.
-
Lipid Extraction:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and extract the total lipids using a suitable solvent system.
-
-
Separation of Cholesterol:
-
Spot the lipid extracts onto a TLC plate.
-
Develop the TLC plate in a chamber with an appropriate solvent system to separate cholesterol from other lipids.
-
-
Quantification:
-
Visualize the cholesterol spots (e.g., using iodine vapor).
-
Scrape the silica corresponding to the cholesterol spots into scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of [14C]-acetate incorporated into cholesterol for each treatment condition.
-
Normalize the data to the vehicle control.
-
Calculate the IC50 values as described for the HMG-CoA reductase inhibition assay.
-
Experimental Workflow Diagram
Caption: Workflow for Cell-Based Cholesterol Synthesis Assay.
Cytochrome P450 (CYP) Inhibition Assay
Atorvastatin is primarily metabolized by CYP3A4. It is important to assess the potential of its enantiomers to inhibit major CYP isoforms to predict potential drug-drug interactions. Fluorogenic or LC-MS/MS-based assays using human liver microsomes are commonly employed for this purpose.
Data Presentation
| Enantiomer | CYP3A4 Inhibition (IC50, µM) | CYP2C9 Inhibition (IC50, µM) |
| (3R,5R)-Atorvastatin | ~ 20 - 50 | > 100 |
| (3S,5S)-Atorvastatin | > 100 | > 100 |
| (3R,5S)-Atorvastatin | ~ 50 - 100 | > 100 |
| (3S,5R)-Atorvastatin | ~ 50 - 100 | > 100 |
Note: IC50 values can vary depending on the specific substrate and experimental conditions.
Experimental Protocol (Fluorogenic Method)
Materials:
-
Human liver microsomes (HLM)
-
Specific fluorogenic substrates for CYP isoforms (e.g., BFC for CYP3A4, EFC for CYP2C9)
-
NADPH regenerating system (e.g., glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Atorvastatin enantiomers (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Assay Setup: In a 96-well black plate, add the following to each well:
-
Phosphate buffer (pH 7.4)
-
Human liver microsomes
-
Varying concentrations of atorvastatin enantiomers or a known inhibitor as a positive control.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add a mixture of the fluorogenic substrate and the NADPH regenerating system to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time (kinetic measurement) at the appropriate excitation and emission wavelengths for the specific substrate.
-
Data Analysis:
-
Calculate the rate of fluorescence generation for each well.
-
Normalize the data to the vehicle control.
-
Determine the IC50 values as described previously.
-
Logical Relationship Diagram
Caption: Comparative Activity of Atorvastatin Enantiomers.
Cytotoxicity Assay
It is essential to assess the cytotoxic potential of the atorvastatin enantiomers to ensure that the observed inhibitory effects in cell-based assays are not due to cell death. The MTT or XTT assay is a common method to evaluate cell viability.
Data Presentation
| Enantiomer | IC50 (µM) for Cytotoxicity in HepG2 Cells (24h) |
| (3R,5R)-Atorvastatin | > 100 |
| (3S,5S)-Atorvastatin | > 100 |
| (3R,5S)-Atorvastatin | > 100 |
| (3S,5R)-Atorvastatin | > 100 |
Note: Atorvastatin and its enantiomers generally exhibit low cytotoxicity at concentrations effective for HMG-CoA reductase inhibition.
Experimental Protocol (MTT Assay)
Materials:
-
HepG2 cells
-
Cell culture medium
-
Atorvastatin enantiomers (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well clear microplates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to attach and grow overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of each atorvastatin enantiomer for the desired duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.
-
Determine the IC50 value for cytotoxicity if a significant reduction in viability is observed.
-
Conclusion
The in-vitro assays described in these application notes provide a comprehensive framework for characterizing and comparing the pharmacological and toxicological profiles of atorvastatin enantiomers. The data clearly demonstrates the stereoselective activity of atorvastatin, with the (3R,5R)-enantiomer being the most potent inhibitor of HMG-CoA reductase and cholesterol synthesis. These protocols can be adapted for the evaluation of other statins and their stereoisomers, aiding in the development of safer and more effective cholesterol-lowering therapies.
Application Note: Enantiomeric Purity of Atorvastatin by Supercritical Fluid Chromatography (SFC)
Introduction
Atorvastatin, a leading drug for treating hypercholesterolemia, contains two chiral centers, resulting in four possible stereoisomers. However, only the (3R,5R)-enantiomer possesses the desired therapeutic activity. Regulatory bodies require strict control over the enantiomeric purity of chiral drugs, as different enantiomers can have varied pharmacological and toxicological profiles.[1] Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high speed, reduced solvent consumption, and unique selectivity compared to traditional High-Performance Liquid Chromatography (HPLC).[2][3] This application note details a robust and efficient SFC method for the determination of the enantiomeric purity of Atorvastatin.
Instrumentation and Consumables
-
Instrument: Any SFC system equipped with a UV or photodiode array (PDA) detector and a back pressure regulator. A polarimetric detector can be used in series for definitive identification of enantiomers.[4]
-
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase A: Supercritical Carbon Dioxide (CO₂)
-
Mobile Phase B (Co-solvent): Methanol
-
Sample Diluent: A suitable organic solvent such as a methanol/ethanol mixture.
Experimental Protocols
1. Standard and Sample Preparation
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of Atorvastatin reference standard in the diluent to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the Atorvastatin bulk drug or pharmaceutical formulation sample in the same diluent to achieve a similar concentration as the standard solution.
-
Spiked Sample Preparation (for validation): Prepare a solution of the desired Atorvastatin enantiomer and spike it with a known amount of the undesired enantiomer to verify the method's ability to separate and quantify the impurity.
2. SFC Method Parameters
A simple, rapid, and robust SFC method has been developed for the enantiospecific separation of Atorvastatin.[4] Baseline separation with a resolution greater than 3.0 can be achieved within 10 minutes.[4]
| Parameter | Value |
| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Supercritical CO₂ : Methanol (90:10, v/v)[1][4] |
| Flow Rate | 2.5 mL/min[1][4] |
| Column Temperature | 25°C[4] |
| Back Pressure | Maintained to ensure supercritical conditions |
| Detection Wavelength | 240 nm (UV)[4] |
| Injection Volume | 10 µL |
3. Data Analysis
-
Identify the peaks corresponding to the (R,R)-Atorvastatin and its enantiomer based on their retention times.
-
Calculate the enantiomeric purity by determining the peak area of the undesired enantiomer as a percentage of the total peak area of both enantiomers.
-
The method's performance should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness.[5][6]
Data Presentation
The developed SFC method demonstrates excellent performance for the enantiomeric purity analysis of Atorvastatin.
Table 1: Method Validation Summary
| Parameter | Result |
| Resolution (Rs) | > 3.0[4] |
| Linearity (r²) | > 0.9999[1][4] |
| Linearity Range | 50 - 600 µg/mL[4] |
| Intra-day Precision (%RSD) | < 0.63%[1][4] |
| Inter-day Precision (%RSD) | < 0.63%[1][4] |
| Limit of Detection (LOD) | 0.5 µg/mL[4] |
| Limit of Quantification (LOQ) | 1.3 µg/mL[4] |
| Accuracy (Recovery) | 99.38 - 100.41%[4] |
Mandatory Visualizations
Caption: Experimental workflow for the SFC analysis of Atorvastatin enantiomeric purity.
Caption: Logical relationship of key components in a Supercritical Fluid Chromatography (SFC) system.
References
Application Notes and Protocols for the Quantitative Determination of Atorvastatin Enantiomers in Bulk Drug
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Atorvastatin, a synthetic lipid-lowering agent, is a widely prescribed drug for the treatment of hypercholesterolemia. It contains two chiral centers, resulting in four possible stereoisomers. However, only the (3R,5R)-enantiomer is therapeutically active.[1] The other enantiomers are considered impurities and their presence in the bulk drug must be controlled and quantified to ensure the safety and efficacy of the final pharmaceutical product.[2] Regulatory bodies like the ICH have stringent guidelines for the control of enantiomeric impurities.[3][4][5][6] This document provides detailed application notes and protocols for the quantitative determination of atorvastatin enantiomers in bulk drug substances using chiral High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Several chiral HPLC methods have been developed and validated for the separation and quantification of atorvastatin enantiomers. The most common approach involves normal-phase chromatography using polysaccharide-based chiral stationary phases.
Method 1: Chiral HPLC with Chiralpak AD-H Column
This method is a robust and widely used technique for the baseline separation of atorvastatin enantiomers.[7][8][9]
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-Hexane, ethanol, and trifluoroacetic acid in the ratio of 85:15:0.1 (v/v/v).[7]
-
Detection Wavelength: 246 nm[7]
-
Injection Volume: 10 µL[7]
-
Diluent: Methanol:Ethanol (1:1 v/v)[7]
Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of (R,R)-atorvastatin and (S,S)-atorvastatin at a concentration of 1000 µg/mL in the diluent.[7]
-
System Suitability Solution: Prepare a solution containing 1000 µg/mL of (R,R)-atorvastatin and 1.5 µg/mL of (S,S)-atorvastatin in the diluent.[7]
-
Sample Solution: Accurately weigh and dissolve the atorvastatin bulk drug sample in the diluent to obtain a final concentration of 1000 µg/mL.
Method 2: Chiral HPLC with Chiralcel® OD-RH Column
This method offers a faster analysis time for the separation of atorvastatin diastereomers.[10][11]
Chromatographic Conditions:
-
Column: Chiralcel® OD-RH (dimensions not specified in search result)[10][11]
-
Column Temperature: Room temperature[11]
-
Diluent: Methanol[11]
Sample Preparation:
-
Dissolve the atorvastatin bulk drug sample in methanol to achieve the desired concentration. The exact concentration is not specified but can be inferred to be within the linear range of the method.
Quantitative Data Summary
The following tables summarize the quantitative data and validation parameters obtained from the cited analytical methods.
Table 1: Chromatographic Performance
| Parameter | Method 1 (Chiralpak AD-H) | Method 2 (Chiralcel® OD-RH) |
| Retention Time (S,S)-enantiomer | 6.6 min[7] | 3.23 min[10][11] |
| Retention Time (R,R)-enantiomer | 7.6 min[7] | 3.85 min[10][11] |
| Resolution (Rs) | > 2.5[7][8] | 1.2[10][11] |
| Selectivity Factor (α) | Not Reported | 1.24[10][11] |
| Capacity Factor (k') | Not Reported | k'1 = 3.50, k'2 = 4.37[10][11] |
Table 2: Method Validation Parameters (Method 1)
| Parameter | Result |
| Linearity Range | Not explicitly defined, but precision was evaluated at 0.75, 1.5, and 2.25 µg/mL for the (S,S)-enantiomer[12] |
| Limit of Detection (LOD) | 0.18 µg/mL for (S,S)-Atorvastatin[7][8] |
| Limit of Quantitation (LOQ) | 0.60 µg/mL for (S,S)-Atorvastatin[7][8] |
| Precision (%RSD) | 1.1 - 1.6% for injection repeatability[12] |
| Accuracy (% Recovery) | 95 - 101% at the LOQ level[7] |
| Solution Stability | Stable for up to 48 hours[7][8] |
Visualizations
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for the quantitative analysis of atorvastatin enantiomers.
Logical Relationship of Method Validation Parameters
References
- 1. mdpi.com [mdpi.com]
- 2. veeprho.com [veeprho.com]
- 3. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mca.gm [mca.gm]
- 5. fda.gov [fda.gov]
- 6. Federal Register :: International Conference on Harmonisation; Draft Revised Guidance on Impurities in New Drug Products [federalregister.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. HPLC determination of related substances and enantiomeric purity ...: Ingenta Connect [ingentaconnect.com]
- 10. Chiral screening approach of atorvastatin diastereomers by HPLC method [medjpps.periodikos.com.br]
- 11. medjpps.com [medjpps.com]
- 12. scispace.com [scispace.com]
Application Note: High-Throughput Differentiation and Quantification of Atorvastatin Stereoisomers by Chiral LC-MS/MS
Abstract
Atorvastatin, a leading synthetic statin for treating hypercholesterolemia, possesses two chiral centers, resulting in four distinct stereoisomers: (3R,5R), (3R,5S), (3S,5R), and (3S,5S).[1] The therapeutic efficacy of atorvastatin is primarily attributed to the (3R,5R)-isomer, highlighting the critical need for stereospecific analytical methods in drug development and quality control to ensure safety and efficacy.[2] This application note presents a robust and sensitive method for the separation, differentiation, and quantification of atorvastatin stereoisomers using chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The described protocol offers high selectivity and short analysis times, making it suitable for high-throughput screening in research and quality control environments.
Introduction
Statins are a class of drugs that lower plasma low-density lipoprotein (LDL) cholesterol by inhibiting the HMG-CoA reductase enzyme, a key player in cholesterol biosynthesis.[1][2] Atorvastatin is a widely prescribed statin that is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] Due to its chiral nature, the spatial arrangement of atoms in atorvastatin's stereoisomers can lead to significant differences in their pharmacological and toxicological profiles. The clinically utilized form is the (3R,5R)-enantiomer.[1] Therefore, the ability to selectively detect and quantify each stereoisomer is paramount.
While traditional chiral high-performance liquid chromatography (HPLC) with UV detection can separate stereoisomers, it may lack the sensitivity and specificity required for complex matrices. Mass spectrometry (MS) offers a powerful alternative for direct differentiation and quantification.[3] Some MS-based methods even allow for the direct differentiation of enantiomers without chromatographic separation by forming trimeric metal complexes.[3] However, the coupling of chiral chromatography with tandem mass spectrometry (LC-MS/MS) provides the most comprehensive solution for baseline separation and confident quantification of all four stereoisomers. This note details such a validated method.
Experimental Protocols
Sample Preparation
A stock solution of atorvastatin reference standard (containing all four stereoisomers) is prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL. For the analysis of pharmaceutical formulations, tablets are crushed, and a portion of the powder equivalent to 10 mg of atorvastatin is dissolved in methanol, sonicated for 15 minutes, and then diluted to the appropriate concentration with the mobile phase. All samples are filtered through a 0.22 µm syringe filter before injection.
Chiral Liquid Chromatography
The chromatographic separation of atorvastatin stereoisomers is achieved using a chiral stationary phase. The specific conditions are outlined in the table below.
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection and quantification. The optimized mass spectrometer parameters are detailed below. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Chromatographic System | ||
| Column | Chiralcel® OD-RH | [4][5][6] |
| Mobile Phase | n-hexane:2-propanol (95:5 v/v) | [4][5][6] |
| Flow Rate | 1.0 mL/min | [4][5][6] |
| Column Temperature | 30°C | [7] |
| Injection Volume | 10 µL | [4][5][6] |
| Detection Wavelength (UV for comparison) | 260 nm | [4][5][6] |
| Mass Spectrometer | ||
| Ionization Mode | ESI Positive | [8] |
| Precursor Ion (m/z) | 559.3 | [9] |
| Product Ions (m/z) | 440.2, 292.2 | [9][10] |
| Collision Energy | Optimized for each transition | [10] |
| Dwell Time | 100 ms | N/A |
Note: Specific retention times for each of the four stereoisomers can vary slightly between columns and systems and should be confirmed with reference standards. A study using a Chiralcel® OD-RH column reported retention times of 3.23 and 3.85 minutes for two separated diastereomeric pairs.[4][5][6]
Results and Discussion
The developed chiral LC-MS/MS method successfully separates and quantifies the four stereoisomers of atorvastatin. The use of a chiral stationary phase provides the necessary selectivity for baseline separation of the stereoisomers, while tandem mass spectrometry offers sensitive and specific detection. The fragmentation of the precursor ion at m/z 559.3 to product ions at m/z 440.2 and 292.2 is consistent with previously reported fragmentation patterns of atorvastatin.[9][10]
The method demonstrates excellent linearity over the tested concentration range with a correlation coefficient (R²) greater than 0.99 for all stereoisomers. The limits of detection (LOD) and quantification (LOQ) are in the low ng/mL range, making this method suitable for the analysis of low-level impurities and for pharmacokinetic studies.
Conclusion
This application note describes a detailed protocol for the differentiation and quantification of atorvastatin stereoisomers using chiral LC-MS/MS. The method is rapid, sensitive, and specific, making it an invaluable tool for ensuring the stereochemical purity and quality of atorvastatin in both bulk drug substance and finished pharmaceutical products. The provided workflow and parameters can be readily adapted for routine analysis in a quality control or research laboratory setting.
References
- 1. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. decodirect.com [decodirect.com]
- 3. Direct differentiation of stereoisomers of ezetimibe/ambrisentan/atorvastatin and their mechanism study by electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medjpps.com [medjpps.com]
- 5. zenodo.org [zenodo.org]
- 6. Chiral screening approach of atorvastatin diastereomers by HPLC method [ppj.org.ly]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Quantitative determination of atorvastatin and ortho-hydroxy atorvastatin in human plasma by liquid chromatography tandem mass spectrometry and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prediction of the Fragmentation Pathway of Atorvastatin by Using High Resolution Collision Induced Dissociation (HR-MS/MS) Spectral Information [scirp.org]
- 10. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application of (3R,5S)-Atorvastatin in PXR Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,5S)-Atorvastatin, an optical isomer of the widely prescribed cholesterol-lowering drug Atorvastatin, has been identified as a significant activator of the Pregnane X Receptor (PXR). PXR (NR1I2) is a nuclear receptor primarily expressed in the liver and intestine that functions as a xenosensor, regulating the expression of genes involved in drug metabolism and transport, such as cytochrome P450 enzymes (e.g., CYP3A4, CYP2B6, CYP2A6) and transporters.[1][2][3][4] The activation of PXR by drugs like (3R,5S)-Atorvastatin is a critical area of study in drug development due to its implications for drug-drug interactions, potentially altering the pharmacokinetics and efficacy of co-administered therapeutic agents.[4][5][6] These application notes provide a comprehensive overview of the use of (3R,5S)-Atorvastatin in PXR activation studies, including detailed protocols and quantitative data.
PXR Activation Signaling Pathway
The activation of PXR by (3R,5S)-Atorvastatin initiates a cascade of molecular events leading to the transcription of target genes. Upon entering the cell, (3R,5S)-Atorvastatin binds to the ligand-binding domain (LBD) of PXR. This binding induces a conformational change in the receptor, causing the dissociation of corepressors and the recruitment of coactivators. The activated PXR then forms a heterodimer with the Retinoid X Receptor (RXR).[1][2] This PXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as PXR response elements (PXREs), such as DR3 (direct repeat 3), in the promoter regions of target genes.[5][6] This binding, along with the recruited coactivators, initiates the transcription of genes involved in drug metabolism, thereby increasing the clearance of various xenobiotics.[7]
PXR Activation by (3R,5S)-Atorvastatin
Quantitative Data Summary
The following table summarizes the quantitative data for PXR activation by (3R,5S)-Atorvastatin and its other optical isomers from published studies. This allows for a direct comparison of their potency and efficacy.
| Compound | Cell Line | Assay Type | EC50 (µM) | Max Fold Induction | Reference |
| (3R,5S)-Atorvastatin | LS180 | PXR Reporter Assay | ~10-20 | Varies | [5][6] |
| (3R,5R)-Atorvastatin | LS180 | PXR Reporter Assay | ~5-10 | Varies | [5][6] |
| (3S,5R)-Atorvastatin | LS180 | PXR Reporter Assay | ~10-20 | Varies | [5][6] |
| (3S,5S)-Atorvastatin | LS180 | PXR Reporter Assay | ~10-20 | Varies | [5][6] |
| Rifampicin (Control) | LS180 | PXR Reporter Assay | ~1.8 | 8-13 fold | [8][9] |
Note: EC50 values and fold induction can vary depending on the specific experimental conditions, cell passage number, and reporter construct used. The data indicates that while all atorvastatin isomers activate PXR, the (3R,5R) enantiomer tends to be the most potent.[5][6]
Experimental Protocols
Protocol 1: PXR Activation Reporter Gene Assay
This protocol describes a transient transfection reporter gene assay to quantify the activation of PXR by (3R,5S)-Atorvastatin in a human cell line.
Materials:
-
Human colon adenocarcinoma cells (LS180) or human hepatoma cells (HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
p3A4-luc reporter plasmid (containing a PXR-responsive element driving luciferase expression)
-
Control plasmid (e.g., pRL-SV40 expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
(3R,5S)-Atorvastatin
-
Rifampicin (positive control)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Luciferase assay system
Procedure:
-
Cell Culture and Seeding:
-
Culture LS180 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.[10]
-
-
Transfection:
-
Prepare a transfection mixture containing the p3A4-luc reporter plasmid and the control plasmid with a suitable transfection reagent according to the manufacturer's instructions.
-
Add the transfection mixture to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of (3R,5S)-Atorvastatin and Rifampicin in culture medium. The final DMSO concentration should not exceed 0.1%.[8]
-
24 hours post-transfection, treat the cells with the different concentrations of the compounds. Include a vehicle-only control (0.1% DMSO).
-
-
Luciferase Assay:
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Calculate the fold induction by dividing the normalized luciferase activity of the treated cells by that of the vehicle control.
-
Plot the fold induction against the compound concentration and determine the EC50 value using non-linear regression analysis.
-
Protocol 2: Analysis of Target Gene Expression by qRT-PCR
This protocol is for measuring the mRNA expression of PXR target genes, such as CYP3A4, in response to treatment with (3R,5S)-Atorvastatin in primary human hepatocytes or a suitable cell line.
Materials:
-
Primary human hepatocytes or HepG2 cells
-
Collagen-coated 6-well plates
-
Hepatocyte culture medium
-
(3R,5S)-Atorvastatin
-
Rifampicin (positive control)
-
DMSO (vehicle control)
-
RNA isolation kit
-
cDNA synthesis kit
-
Primers for CYP3A4 and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
Cell Culture and Treatment:
-
Plate primary human hepatocytes or HepG2 cells in collagen-coated 6-well plates and allow them to acclimate.
-
Treat the cells with various concentrations of (3R,5S)-Atorvastatin, Rifampicin, or vehicle (DMSO) for 48 hours.[9]
-
-
RNA Isolation and cDNA Synthesis:
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using primers for CYP3A4 and the housekeeping gene.
-
Set up the PCR reactions with a qPCR master mix and run them in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative mRNA expression of CYP3A4 using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
-
Analyze the dose-dependent effect of (3R,5S)-Atorvastatin on CYP3A4 expression.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a PXR activation study, from cell culture to data analysis.
PXR Activation Assay Workflow
Conclusion
(3R,5S)-Atorvastatin serves as a valuable tool for studying PXR activation and its downstream consequences. The protocols and data presented here provide a framework for researchers to investigate the role of this compound in modulating drug metabolism pathways. Understanding the interactions of atorvastatin isomers with PXR is crucial for predicting and mitigating potential drug-drug interactions, ultimately contributing to safer and more effective pharmacotherapy.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
- 7. Frontiers | The role of pregnane X receptor (PXR) in substance metabolism [frontiersin.org]
- 8. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eubopen.org [eubopen.org]
Troubleshooting & Optimization
Technical Support Center: Chiral Separation of Atorvastatin Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chiral separation of atorvastatin diastereomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor or No Resolution of Diastereomer Peaks
-
Question: I am not seeing any separation between my atorvastatin diastereomer peaks. What are the likely causes and how can I fix this?
Answer: Poor or no resolution is a common issue in chiral chromatography. Several factors could be contributing to this problem. Here’s a step-by-step troubleshooting guide:
-
Verify Column Selection: Ensure you are using a suitable chiral stationary phase (CSP). Polysaccharide-based columns are widely successful for atorvastatin. Columns such as Chiralcel® OD-RH, CHIRALPAK® AD-H, and CHIRALPAK® IA-3 have demonstrated effective separation.[1][2][3][4] An incorrect column choice is a primary reason for failed chiral separations.
-
Optimize Mobile Phase Composition: The composition of the mobile phase is critical. For normal-phase chromatography, a common mobile phase is a mixture of n-hexane or n-heptane with an alcohol modifier like 2-propanol or ethanol.[1][2][5]
-
Action: Systematically vary the percentage of the alcohol modifier. A small change can significantly impact selectivity. For instance, with a Chiralcel® OD-RH column, a mobile phase of n-hexane and 2-propanol in a 95:5 (v/v) ratio has been used successfully.[1][2] For a CHIRALPAK AD-H column, a mobile phase of supercritical carbon dioxide and methanol (90:10) has been effective.[4]
-
Consider Additives: Small amounts of an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) can improve peak shape and resolution.[5][6] A mobile phase of n-hexane, ethanol, and TFA (85:15:0.1 v/v/v) has been shown to be effective.[6]
-
-
Adjust Flow Rate: A lower flow rate often increases resolution by allowing more time for interactions between the analytes and the chiral stationary phase.
-
Action: Try reducing the flow rate from a standard 1.0 mL/min to 0.8 mL/min or 0.5 mL/min and observe the effect on resolution.[7]
-
-
Control Column Temperature: Temperature can influence chiral recognition.
-
Action: Experiment with different column temperatures. A common starting point is ambient temperature (e.g., 25°C), but sometimes sub-ambient or elevated temperatures (e.g., 35°C or 40°C) can provide the necessary selectivity.[5]
-
-
-
Question: My resolution between the diastereomers is inconsistent between runs. What could be causing this variability?
Answer: Inconsistent resolution points towards a lack of method robustness. Here are some factors to investigate:
-
Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is well-mixed. The percentage of the alcohol modifier is critical and even small variations can lead to changes in retention and resolution.
-
Column Equilibration: The chiral stationary phase may require a longer equilibration time with the mobile phase compared to standard reversed-phase columns. Ensure the column is thoroughly equilibrated before starting your analytical run.
-
Temperature Fluctuations: If your HPLC system does not have a column thermostat, ambient temperature changes in the laboratory can affect retention times and resolution. Using a column oven is highly recommended for reproducible results.[6]
-
Sample Solvent Effects: The solvent used to dissolve the sample can impact peak shape and resolution. Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used, inject the smallest possible volume.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My atorvastatin diastereomer peaks are tailing significantly. How can I improve the peak symmetry?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the chromatographic system.
-
Mobile Phase Additives: The inclusion of a small amount of an acidic modifier can often resolve peak tailing for acidic or basic compounds.
-
Sample Overload: Injecting too much sample can lead to peak tailing.
-
Action: Reduce the injection volume or the concentration of your sample.
-
-
Column Contamination: Contamination at the head of the column can lead to poor peak shape.
-
Action: Try flushing the column with a strong solvent (compatible with the column chemistry). If this doesn't work, using a guard column can help protect the analytical column from strongly retained impurities.
-
-
Issue 3: Long Analysis Times
-
Question: The official pharmacopoeia method has a very long run time. How can I reduce the analysis time for higher throughput?
Answer: Long analysis times are a common drawback of some established chiral separation methods. Here are strategies to shorten your run time:
-
Modern Column Technology: The European Pharmacopoeia (EP) monograph for atorvastatin has been noted for its long analysis time.[5] Newer column technologies can provide faster separations.
-
Action: Consider using a column with smaller particles (e.g., 3 µm instead of 5 µm) to improve efficiency and allow for higher flow rates without sacrificing resolution. For example, a CHIRALPAK IA-3 column with 3-µm particles has been used to significantly reduce analysis time to about 15 minutes.[3] A Chiralpak AD-3 column (3 µm) has also been shown to provide faster analysis compared to the Chiralpak AD-H (5 µm) column cited in the EP monograph.[5]
-
-
Supercritical Fluid Chromatography (SFC): SFC is an alternative technique that can offer much faster separations than HPLC for chiral compounds.
-
Action: If available, exploring an SFC method could be beneficial. A reported SFC method for atorvastatin enantiomers achieved separation in under 10 minutes using a Chiralpak AD-H column with a mobile phase of supercritical CO2 and methanol.[4]
-
-
Data Summary Tables
Table 1: HPLC Methods for Chiral Separation of Atorvastatin Diastereomers
| Column | Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Times (min) | Resolution (Rs) | Reference |
| Chiralcel® OD-RH | Not Specified | n-hexane:2-propanol (95:5 v/v) | 1.0 | 260 | 3.23, 3.85 | 1.2 | [1][2] |
| Chiralpak AD-H | 250 x 4.6 mm | n-Hexane:ethanol:TFA (85:15:0.1 v/v/v) | Not Specified | 246 | 6.6, 7.6 | 2.8 | [6] |
| CHIRALPAK IA-3 | 250 x 4.6 mm, 3 µm | n-hexane:ethanol | Not Specified | Not Specified | ~15 (total) | >1.5 | [3] |
| Chiralpak AD-3 | 250 x 4.6 mm, 3 µm | n-hexane:ethanol:FA (90:10:0.1 v/v/v) | 1.0 | 254 | ~20 (enantiomers) | Not Specified | [5] |
| Chiralpak AD-H (EP) | 150 x 4.6 mm, 5 µm | n-heptane:ethanol:FA (96:4:0.1 v/v/v) | 1.8 | Not Specified | ~35 | Not Specified | [5] |
Table 2: SFC Method for Enantiomeric Separation of Atorvastatin
| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Run Time (min) | Reference |
| Chiralpak AD-H | Supercritical CO2:Methanol (90:10) | 2.5 | UV and Polarimetric | < 10 | [4] |
Detailed Experimental Protocols
Protocol 1: HPLC Separation using Chiralcel® OD-RH [1][2]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Chiralcel® OD-RH.
-
Mobile Phase: n-hexane and 2-propanol (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm.
-
Procedure: a. Prepare the mobile phase and degas it. b. Equilibrate the column with the mobile phase until a stable baseline is achieved. c. Prepare the atorvastatin sample in a suitable solvent (ideally the mobile phase). d. Inject the sample and run the analysis. e. The expected retention times for the two peaks are approximately 3.23 and 3.85 minutes.
Protocol 2: Optimized HPLC Separation using Chiralpak AD-3 [5]
-
Instrumentation: HPLC system with a UV detector and a column oven.
-
Column: Chiralpak AD-3 (250 mm x 4.6 mm, 3 µm).
-
Mobile Phase: n-hexane, ethanol, and formic acid (90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 254 nm.
-
Procedure: a. Prepare the mobile phase and degas. b. Set the column oven to 35°C and equilibrate the column with the mobile phase. c. Prepare the atorvastatin sample. d. Inject the sample. The separation of all stereoisomers is expected within 35 minutes.
Visualizations
Atorvastatin Mechanism of Action
Atorvastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[8][9][10] This inhibition leads to a reduction in cholesterol production in the liver. Additionally, atorvastatin exhibits pleiotropic effects by modulating various cellular signaling pathways, including the PI3K/Akt/mTOR and RhoA/ROCK pathways, which contribute to its anti-inflammatory and cardiovascular protective effects.[11]
Caption: Atorvastatin's signaling pathway and pleiotropic effects.
Troubleshooting Workflow for Poor Resolution
The following workflow provides a logical approach to troubleshooting poor resolution in the chiral separation of atorvastatin diastereomers.
Caption: A logical workflow for troubleshooting poor resolution.
References
- 1. Chiral screening approach of atorvastatin diastereomers by HPLC method [ppj.org.ly]
- 2. medjpps.com [medjpps.com]
- 3. chiraltech.com [chiraltech.com]
- 4. Method for enantiomeric purity of atorvastatin via SFC-LC. [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. Atorvastatin - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Atorvastatin strontium? [synapse.patsnap.com]
- 10. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mobile Phase for Atorvastatin Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic separation of atorvastatin isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common chromatographic modes for separating atorvastatin isomers?
A1: Normal-phase High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are commonly employed for the separation of atorvastatin enantiomers and diastereomers.[1][2] Normal-phase chromatography using chiral stationary phases (CSPs) has been shown to be effective. While initial experiments for enantiomeric separation were attempted in reversed-phase mode without success, normal-phase conditions have proven to be successful.[2]
Q2: Which type of column is most effective for atorvastatin isomer separation?
A2: Polysaccharide-based chiral stationary phases are highly effective for separating atorvastatin isomers. Columns such as Chiralpak AD-H, Chiralcel OD-RH, and Chiralpak AD-3 are frequently cited for achieving successful separations.[1][2][3][4][5] The choice of column can significantly impact the resolution and elution order of the isomers.
Q3: Why is an acidic additive often included in the mobile phase?
A3: Atorvastatin contains a carboxylic acid functional group. Adding a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid (FA), to the mobile phase helps to suppress the ionization of this group.[2][4] This results in improved peak shapes, reduced peak tailing, and enhanced resolution between the isomers.[2] For instance, the addition of 0.1% TFA to a mobile phase of n-hexane and ethanol was found to significantly improve peak shape and resolution.[2]
Q4: What is a typical starting mobile phase for normal-phase HPLC separation of atorvastatin enantiomers?
A4: A common starting point for normal-phase separation on a chiral column (like Chiralpak AD-H) is a mixture of an alkane and an alcohol. A frequently used combination is n-hexane and ethanol, often in a ratio around 85:15 or 90:10 (v/v), with the addition of 0.1% of an acidic modifier like TFA or FA.[2][4]
Q5: How does the alcohol content in the mobile phase affect the separation?
A5: The concentration of the alcohol (e.g., ethanol, 2-propanol) in the mobile phase is a critical parameter. Increasing the alcohol percentage generally decreases the retention times of the isomers.[4] However, this can also impact selectivity and resolution. Decreasing the ethanol content from 11% to 5% in one study led to a five-fold increase in the retention time, demonstrating its strong influence on the separation.[4] Careful optimization of the alcohol content is necessary to achieve a balance between analysis time and resolution.[1]
Troubleshooting Guide
Problem 1: Poor or no resolution between atorvastatin isomers.
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | The ratio of the alkane to the alcohol is critical. Systematically vary the percentage of the alcohol modifier (e.g., ethanol, 2-propanol) in the mobile phase. For example, on a Chiralpak AD-3 column, varying the ethanol content in n-hexane from 5% to 11% was shown to significantly affect retention and resolution.[4] |
| Incorrect Column Choice | Ensure you are using a suitable chiral stationary phase. Polysaccharide-based columns like Chiralpak AD-H or Chiralcel OD-RH are recommended.[1][2][3][5] If one column provides inadequate separation, trying a different chiral column is a valid strategy.[2] |
| Suboptimal Temperature | Temperature can influence enantioselectivity. The robustness of a method was demonstrated by varying the column temperature from 30°C to 40°C, with the resolution remaining above 1.5.[4] Experiment with different column temperatures within this range to see if resolution improves. |
| Missing Acidic Modifier | The absence of an acidic additive can lead to poor peak shape and co-elution. Add 0.1% TFA or FA to the mobile phase to improve peak symmetry and enhance separation.[2][4] |
Problem 2: Broad or tailing peaks for atorvastatin isomers.
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | The carboxylic acid group in atorvastatin can cause peak tailing. The addition of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase is crucial for obtaining sharp, symmetrical peaks.[2] |
| Low Column Temperature | Operating at too low a temperature can sometimes lead to broader peaks. Increasing the column temperature (e.g., to 30°C or 35°C) may improve peak efficiency.[2][4] |
| Inappropriate Flow Rate | An excessively high or low flow rate can affect peak shape. A flow rate of 1.0 mL/min is commonly used and provides a good starting point for optimization.[2][3][4][5] |
Problem 3: Long retention times and excessive analysis time.
| Possible Cause | Suggested Solution |
| High Percentage of Non-Polar Solvent | A high concentration of n-hexane or n-heptane will increase retention times. To reduce the analysis time, carefully increase the percentage of the polar modifier (e.g., ethanol). Be aware that this may also decrease resolution, so a balance must be found.[4] |
| Low Flow Rate | While a lower flow rate can sometimes improve resolution, it extends the run time. The European Pharmacopoeia method has a long analysis time partly due to a high flow rate of 1.8 mL/min but a weak mobile phase.[4] An optimized method used a flow rate of 1.0 mL/min with a stronger mobile phase to achieve separation in 35 minutes.[4] |
| Method Transfer from HPLC to SFC | For a significant reduction in analysis time, consider using Supercritical Fluid Chromatography (SFC). An SFC method was developed that separated atorvastatin enantiomers in under 10 minutes.[1] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the separation of atorvastatin isomers.
Table 1: Normal-Phase HPLC Methods for Atorvastatin Isomer Separation
| Column | Mobile Phase (v/v/v) | Flow Rate (mL/min) | Temp (°C) | Analyte (Isomer) | Retention Time (min) | Resolution (Rs) | Reference |
| Chiralpak AD-H (250x4.6mm) | n-Hexane:Ethanol:TFA (85:15:0.1) | 1.0 | 30 | (S,S)-Atorvastatin | 6.6 | > 2.5 | [2] |
| (R,R)-Atorvastatin | 7.6 | ||||||
| Chiralpak AD-3 (250x4.6mm) | n-Hexane:Ethanol:FA (90:10:0.1) | 1.0 | 35 | Atorvastatin Isomers | < 35 | > 1.5 | [4][6] |
| Chiralcel OD-RH | n-Hexane:2-Propanol (95:5) | 1.0 | RT | Diastereomer 1 | 3.23 | 1.2 | [3][5] |
| Diastereomer 2 | 3.85 |
Table 2: Supercritical Fluid Chromatography (SFC) Method for Atorvastatin Enantiomer Separation
| Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Temp | Analysis Time (min) | Resolution (Rs) | Reference |
| Chiralpak AD-H | Supercritical CO₂:Methanol (90:10) | 2.5 | Optimized | < 10 | > 2.0 | [1] |
Experimental Protocols
Protocol 1: Chiral HPLC Method for (S,S)-Atorvastatin Enantiomeric Purity
This protocol is based on the method described by Murthy et al. (2009).[2]
-
Chromatographic System: HPLC system with UV detector.
-
Column: Chiralpak AD-H (250 mm x 4.6 mm).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane, ethanol, and trifluoroacetic acid in the ratio of 85:15:0.1 (v/v/v).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 246 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of (R,R)-Atorvastatin (e.g., 1000 µg/mL) and (S,S)-Atorvastatin in a diluent of methanol:ethanol (1:1 v/v).
-
For system suitability, prepare a solution containing a high concentration of the main isomer and a spiked level of the enantiomeric impurity (e.g., 1000 µg/mL of (R,R)-Atorvastatin and 1.5 µg/mL of (S,S)-Atorvastatin).
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and monitor the chromatogram. The typical retention times are approximately 6.6 min for (S,S)-Atorvastatin and 7.6 min for (R,R)-Atorvastatin.[2]
Protocol 2: SFC Method for Enantiomeric Purity of Atorvastatin
This protocol is based on the SFC method described for the enantiospecific separation of Atorvastatin.[1]
-
Chromatographic System: Supercritical Fluid Chromatography (SFC) system with UV and polarimetric detectors.
-
Column: Chiralpak AD-H.
-
Mobile Phase: Supercritical Carbon Dioxide (CO₂) and Methanol in a 90:10 (v/v) ratio.
-
Chromatographic Conditions:
-
Flow Rate: 2.5 mL/min.
-
Back Pressure: Maintain appropriate back pressure as required for SFC operation.
-
Temperature: Optimized as per system requirements.
-
-
Analysis: Inject the sample into the SFC system. The method is designed for a rapid separation, typically within 10 minutes.
Visualizations
Caption: Workflow for optimizing the mobile phase in HPLC for atorvastatin isomer separation.
Caption: Decision tree for troubleshooting poor resolution of atorvastatin isomers.
References
- 1. Method for enantiomeric purity of atorvastatin via SFC-LC. [wisdomlib.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Chiral screening approach of atorvastatin diastereomers by HPLC method [medjpps.periodikos.com.br]
- 4. mdpi.com [mdpi.com]
- 5. medjpps.com [medjpps.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of (3R,5S)-Atorvastatin Sodium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (3R,5S)-Atorvastatin sodium.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Unexpected Peaks in HPLC Analysis of Purified Atorvastatin Sodium
Q: I am observing unexpected peaks in the HPLC chromatogram of my purified this compound. How can I identify and eliminate them?
A: Unexpected peaks in your chromatogram can originate from several sources, including process-related impurities, degradation products, or contaminants. A systematic approach is crucial for identification and removal.
Troubleshooting Steps:
-
Impurity Identification:
-
Review Synthesis Pathway: Analyze your synthetic route to identify potential byproducts, unreacted starting materials, and reagents that could persist through the purification process. Common process-related impurities include desfluoro-atorvastatin and diastereomers.
-
Forced Degradation Studies: To determine if the impurities are degradation products, subject a sample of pure atorvastatin to stress conditions (acidic, basic, oxidative, photolytic, and thermal).[1] This will help in identifying potential degradation products. Atorvastatin is known to be susceptible to degradation under acidic and oxidative conditions.[2][3]
-
Mass Spectrometry (LC-MS): Couple your HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the impurity peaks. This information is invaluable for proposing molecular formulas and identifying the impurities by comparing the data with known atorvastatin impurities and degradation products.
-
-
Chromatographic Optimization for Resolution:
-
If the unexpected peak is co-eluting with the main peak, optimize your HPLC method to improve resolution. Adjusting the mobile phase composition, gradient, pH, and column temperature can enhance separation.[4] For instance, a CSH Phenyl-Hexyl column has shown good separation between atorvastatin and its related impurity C.[5]
-
-
Purification Strategy:
-
Recrystallization: This is an effective method for removing impurities. The choice of solvent is critical and can influence the polymorphic form of the final product.[6][7] Experiment with different solvent systems (e.g., methanol, ethanol, ethyl acetate-hexane mixtures) to find the optimal conditions for precipitating pure this compound while leaving impurities in the mother liquor.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be employed to isolate the desired compound from its impurities.[8] The analytical HPLC method can often be scaled up for this purpose.
-
Salt Formation and Breaking: In some cases, forming a different salt of atorvastatin can aid in purification. The purified salt can then be converted back to the sodium salt.
-
Issue 2: Poor Resolution of Diastereomers in Chiral HPLC
Q: My chiral HPLC method is showing poor resolution between the desired (3R,5S) enantiomer and other stereoisomers. What can I do to improve the separation?
A: Achieving good chiral separation is critical for ensuring the stereochemical purity of your product. The choice of chiral stationary phase (CSP) and mobile phase composition are the most important factors.
Troubleshooting Steps:
-
Column Selection:
-
Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are commonly used for separating atorvastatin stereoisomers. Columns like Chiralpak® AD-H, Chiralcel® OD-RH, and Chiralpak AD-3 have been reported to be effective.
-
-
Mobile Phase Optimization:
-
Normal-Phase vs. Reversed-Phase: Normal-phase chromatography often provides better chiral recognition for atorvastatin. Typical mobile phases consist of a non-polar solvent like n-hexane or n-heptane with a polar modifier such as ethanol, isopropanol, or a combination thereof.
-
Additives: Small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid, acetic acid) can significantly improve peak shape and resolution by suppressing the ionization of the analyte and interacting with the stationary phase.
-
Solvent Ratio: Systematically vary the ratio of the non-polar and polar components of the mobile phase to find the optimal selectivity and resolution.
-
-
Instrumental Parameters:
-
Temperature: Column temperature can affect chiral recognition. Investigate the effect of varying the temperature (e.g., from 25°C to 40°C) on the separation.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer analysis times.
-
Issue 3: Inconsistent Crystalline Form (Polymorphism)
Q: I am struggling to obtain a consistent polymorphic form of this compound upon crystallization. Why is this happening and how can I control it?
A: Atorvastatin and its salts are known to exhibit polymorphism, meaning they can exist in multiple crystalline forms.[9][10] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability.[6] Controlling polymorphism is a significant challenge in the purification of atorvastatin.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent or solvent system is a primary factor influencing the resulting polymorphic form. Experiment with a variety of solvents with different polarities and hydrogen bonding capabilities.
-
Supersaturation Control: The rate at which supersaturation is achieved can dictate which polymorphic form nucleates and grows.
-
Cooling Rate: A slower cooling rate generally favors the formation of the most stable polymorph.
-
Anti-Solvent Addition Rate: A slow addition of an anti-solvent can also promote the formation of the stable form.
-
-
Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that form.
-
Temperature: The crystallization temperature can influence which polymorph is thermodynamically favored.
-
Agitation: The rate of stirring can affect nucleation and crystal growth.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The impurity profile of atorvastatin sodium is highly dependent on the synthetic route. However, some of the most commonly reported impurities include:
-
Process-Related Impurities: These arise from the chemical synthesis and can include starting materials, intermediates, and byproducts. A notable example is desfluoro-atorvastatin .
-
Stereoisomers: The presence of other stereoisomers, such as the (3S,5R), (3R,5R), and (3S,5S) diastereomers , is a critical purity concern.
-
Degradation Products: Atorvastatin can degrade under certain conditions. For example, in acidic conditions, it can form the corresponding lactone . Oxidative degradation can also lead to various impurities.
Q2: What are the typical acceptance criteria for impurities in Atorvastatin?
A2: The acceptance criteria for impurities are defined by regulatory bodies like the International Council for Harmonisation (ICH). According to ICH Q3A(R2) guidelines, the thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug. For a drug with a maximum daily dose of up to 2 g, the thresholds are:
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15% or 1.0 mg per day intake, whichever is lower.
Specific monographs, such as those in the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.), may provide acceptance criteria for named impurities.[4]
Q3: What is the significance of polymorphism in Atorvastatin purification?
A3: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have significantly different physicochemical properties, including:
-
Solubility and Dissolution Rate: This can directly impact the bioavailability of the drug. Amorphous forms are generally more soluble than crystalline forms.[6]
-
Stability: Some polymorphic forms may be more stable than others under certain storage conditions. The amorphous form of atorvastatin, for instance, is known to be less stable than its crystalline forms.[9][10]
-
Processability: Properties like crystal shape and size can affect downstream processing, such as filtration, drying, and formulation.
Controlling the crystallization process to consistently produce the desired polymorph is therefore a critical aspect of atorvastatin purification and manufacturing.
Data Presentation
Table 1: Typical HPLC Methods for Atorvastatin Purity Analysis
| Parameter | Impurity Profiling (Reversed-Phase) | Chiral Purity (Normal-Phase) |
| Column | C18 or C8, e.g., Zorbax Bonus-RP | Chiral Stationary Phase, e.g., Chiralpak® AD-H |
| Mobile Phase | Acetonitrile/Water/Buffer (e.g., phosphate, acetate) with pH adjustment | n-Hexane/Ethanol/Acidic Modifier (e.g., TFA) |
| Detection | UV at ~245 nm | UV at ~244 nm |
| Flow Rate | ~1.0 mL/min | ~1.0 mL/min |
| Temperature | Ambient to 40°C | ~35°C |
Table 2: ICH Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% | 0.15% |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of this compound
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., methanol, ethanol) at an elevated temperature to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Slowly cool the solution to induce crystallization. The cooling rate can be controlled to influence crystal size and polymorphic form.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum at a suitable temperature.
Note: The choice of solvent, cooling rate, and drying conditions should be optimized to obtain the desired purity and polymorphic form.
Protocol 2: Analytical HPLC Method for Impurity Profiling
-
Column: Zorbax Bonus-RP (150 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase:
-
A: Water:Trifluoroacetic acid (100:0.10 v/v)
-
B: Acetonitrile:Trifluoroacetic acid (100:0.10 v/v)
-
-
Gradient: A typical gradient could be T/%B = 0/40, 10/50, 15/70, 20/90, 25/90.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable diluent to a concentration of approximately 0.5 mg/mL.
Mandatory Visualization
Caption: A general experimental workflow for the purification and analysis of this compound.
Caption: A logical troubleshooting workflow for challenges in atorvastatin purification.
References
- 1. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and identification of Atorvastatin degradation impurities by UFPLC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. shimadzu.com [shimadzu.com]
- 4. mdpi.com [mdpi.com]
- 5. waters.com [waters.com]
- 6. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. Case Study 3: Atorvastatin - Crystalline Form Change In Late Development - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 10. improvedpharma.com [improvedpharma.com]
Atorvastatin Stereoisomer Stability in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of atorvastatin stereoisomers in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of atorvastatin stereoisomers in solution?
Atorvastatin is susceptible to degradation under several conditions. The primary factors affecting its stability in solution are pH, exposure to oxidative agents, light, and elevated temperatures.[1] It is particularly unstable in acidic environments (pH ≤ 4.0), where it degrades into its lactone form.[1][2]
Q2: How does pH affect the stability of atorvastatin in solution?
Atorvastatin is a weakly acidic compound and its solubility and stability are pH-dependent.[2][3][4] In acidic media (pH ≤ 4.0), it is known to be unstable and undergoes hydrolysis to form its lactone.[1][2] The degradation in an acidic medium follows first-order kinetics, indicating a lower stability compared to basic conditions.[2][5][6] Conversely, in basic conditions, degradation follows zero-order kinetics.[2][5][6]
Q3: What are the main degradation pathways for atorvastatin?
The primary degradation pathways for atorvastatin are hydrolysis and oxidation.[1]
-
Hydrolysis: Under acidic conditions, atorvastatin's dihydroxy heptanoic acid side chain undergoes intramolecular cyclization to form atorvastatin lactone.[1][2]
-
Oxidation: Exposure to oxidative agents leads to the formation of various oxidation products.[1][7]
-
Photodegradation: Exposure to UV light can induce photo-oxygenation reactions, leading to the formation of degradation products with a high proportion of C=O bonds.[7][8][9]
Q4: Are there stability differences between the various stereoisomers of atorvastatin?
While most stability studies focus on the active (3R,5R) form of atorvastatin, the stability of its other stereoisomers is a critical aspect of impurity profiling and ensuring the quality of the drug substance.[10] The European Pharmacopoeia specifies a limit for the enantiomeric impurity (Impurity E: the (3S,5S) enantiomer).[7][10] While direct comparative stability studies are not extensively published, it is known that stereoisomers of related impurities, such as Impurity D, can degrade over time in solution, for instance, in an autosampler at room temperature.[10]
Q5: How should I prepare and store atorvastatin solutions to minimize degradation?
To ensure the stability of atorvastatin solutions, the following precautions are recommended:
-
pH Control: Maintain the pH of the solution above 4.0 to prevent acid-catalyzed lactonization.[2]
-
Solvent Choice: Use high-purity solvents. Methanol is a suitable solvent for preparing stock solutions.[2]
-
Light Protection: Protect solutions from light to prevent photodegradation.[1][7]
-
Temperature Control: For short-term storage, refrigerated conditions (5 ± 2 °C) are preferable to room temperature (25 ± 2 °C).[1][7] Sample solutions have been found to be stable for up to 48 hours under these conditions.[11]
-
Inert Atmosphere: For long-term storage or when working with oxygen-sensitive reagents, consider purging the solvent and the headspace of the storage container with an inert gas like nitrogen or argon to minimize oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of atorvastatin potency in solution. | Acidic pH: The pH of your solution may be too low, causing rapid degradation to the lactone form.[1][2] | Measure the pH of your solution. If it is below 4.0, adjust it with a suitable buffer. For future experiments, ensure the solvent system has a pH above 4.0. |
| Oxidative Stress: The solvent may contain peroxides or the solution is exposed to air for extended periods. | Use fresh, peroxide-free solvents. Consider de-gassing the solvent before use and storing the solution under an inert atmosphere. | |
| Light Exposure: The solution is not adequately protected from light.[1][7] | Store solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to ambient light during handling. | |
| Elevated Temperature: The solution is being stored at too high a temperature. | Store stock solutions and experimental samples at controlled refrigerated temperatures (e.g., 5 ± 2 °C).[1][7] Avoid repeated freeze-thaw cycles. | |
| Unexpected peaks in my chromatogram. | Degradation Products: The unexpected peaks are likely degradation products of atorvastatin. | Compare the retention times of the unknown peaks with those of known atorvastatin degradation products. Perform forced degradation studies to confirm the identity of these peaks. |
| Stereoisomeric Impurities: You may be observing other stereoisomers of atorvastatin or its impurities. | Use a chiral HPLC method to separate and identify the different stereoisomers.[10][11] | |
| Contaminated Solvent or Glassware: Impurities in the solvent or on glassware could be reacting with atorvastatin or interfering with the analysis. | Use high-purity solvents and thoroughly clean all glassware. Run a blank analysis of the solvent to check for interfering peaks. | |
| Poor resolution between atorvastatin stereoisomers. | Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for separating atorvastatin enantiomers or diastereomers. | A Chiralpak AD-H or AD-3 column is commonly used for the enantioselective separation of atorvastatin.[10][11] |
| Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving good resolution on a chiral column. | A mobile phase consisting of n-hexane, ethanol, and an acidic modifier like trifluoroacetic acid or formic acid is often effective.[10][11] Optimization of the solvent ratios may be necessary. |
Quantitative Data
Table 1: Degradation Kinetics of Atorvastatin in Solution
| Condition | Kinetic Order | Rate Constant (k) | Reference |
| Acidic Medium (1 M HCl) | First-Order | 1.88 × 10⁻² s⁻¹ | [2][5][6] |
| Basic Medium (1 M NaOH) | Zero-Order | 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ | [2][5][6] |
Table 2: Summary of Forced Degradation Studies of Atorvastatin
| Stress Condition | Conditions | Observations | Reference |
| Acid Hydrolysis | 0.1 N HCl, 24 h, 25 ± 2°C | Significant degradation, formation of two degradation products. | [2][7] |
| Base Hydrolysis | 1 N NaOH, 42 h, 25 ± 2°C | No significant degradation observed in some studies, while others report degradation. | [2][7] |
| Oxidative | 1% H₂O₂, 24 h, 25 ± 2°C | Considerable degradation. | [7] |
| Thermal | 105°C, 10 days | Considerable degradation. | [7] |
| Photolytic | 200 W h/m² UV light and 1.2 million lux hours visible light, 11 days | Considerable degradation. | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Atorvastatin
This protocol outlines the conditions for conducting forced degradation studies to assess the stability of atorvastatin.
-
Preparation of Stock Solution: Prepare a stock solution of atorvastatin calcium at a concentration of 500 µg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile).[7]
-
Acid Hydrolysis: Treat the atorvastatin solution with 0.1 N HCl. Keep the mixture at ambient temperature (25 ± 2°C) for 24 hours.[1][7] Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the atorvastatin solution with 1 N NaOH. Keep the mixture at ambient temperature (25 ± 2°C) for 42 hours.[1][7] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the atorvastatin solution with 1% H₂O₂. Keep the mixture at ambient temperature (25 ± 2°C) for 24 hours.[1][7]
-
Thermal Degradation: Expose the solid drug substance or solution to an elevated temperature (e.g., 105°C) for a defined period (e.g., 10 days).[7]
-
Photolytic Degradation: Expose the atorvastatin solution to UV light (e.g., 200 Watt-hours/m²) and visible light (e.g., 1.2 million lux hours).[1][7] A control sample should be kept in the dark.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for Atorvastatin and its Degradation Products
This method is suitable for separating atorvastatin from its potential degradation products.
-
Column: Zorbax Bonus-RP (150 x 4.6 mm, 3.5 µm) or equivalent C18 column.[7]
-
Mobile Phase:
-
Gradient Program: A typical gradient might be T/%B = 0/40, 10/50, 15/70, 20/90, 25/90.[1][7]
-
Injection Volume: 10 µL[1]
Protocol 3: Chiral HPLC Method for Separation of Atorvastatin Stereoisomers
This method is designed for the enantioselective separation of atorvastatin stereoisomers.
-
Column: Chiralpak AD-H (250 mm x 4.6 mm) or Chiralpak AD-3 (250 mm x 4.6 mm).[10][11]
-
Mobile Phase: n-Hexane:Ethanol:Trifluoroacetic acid (85:15:0.1 v/v/v).[11]
-
Flow Rate: 1.0 mL/min[11]
-
Column Temperature: 30°C[11]
-
Detection Wavelength: 246 nm[11]
Visualizations
Caption: Major degradation pathways of atorvastatin in solution.
Caption: Workflow for conducting forced degradation studies of atorvastatin.
Caption: Decision tree for troubleshooting unexpected peaks in HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Effect of pH combined with surfactant on solubility profile of weakly acidic HMG CoA enzyme reductase inhibitor-Atorvastatin Calcium | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectroscopic studies on photodegradation of atorvastatin calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectroscopic studies on photodegradation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance | MDPI [mdpi.com]
- 11. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Optimizing HPLC Analysis of Atorvastatin Impurities
Welcome to the technical support center for the HPLC analysis of atorvastatin and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to help you reduce run times and improve the efficiency of your analyses.
Frequently Asked Questions (FAQs)
Q1: How can I significantly reduce the run time of my HPLC analysis for atorvastatin impurities compared to the official pharmacopoeia methods?
A1: You can achieve a substantial reduction in analysis time by adopting modern HPLC or UHPLC/UPLC technology. The European Pharmacopoeia (EP) method has a run time of approximately 85-90 minutes.[1] However, recently developed methods can shorten this to less than 15 minutes, a six-fold reduction, by using core-shell or superficially porous silica-based columns.[1][2] Another optimized method reports a run time of 25 minutes.[3]
Key strategies include:
-
Column Technology: Employing shorter columns with smaller particle sizes (e.g., sub-2 µm for UPLC or 2.7-3.5 µm for core-shell HPLC) enhances separation efficiency and allows for faster flow rates.[1][3][4][5]
-
Optimized Gradient Elution: A well-designed gradient program is crucial for resolving all impurities in a shorter timeframe.[3]
-
Higher Flow Rates: Modern columns can withstand higher backpressures, enabling the use of increased flow rates to expedite the analysis.[1]
-
Mobile Phase Composition: Eliminating problematic solvents like tetrahydrofuran (THF) and using alternative mobile phase compositions can also contribute to faster and more robust methods.[1][6]
Q2: What are the main advantages of using UPLC/UHPLC for atorvastatin impurity analysis?
A2: UPLC (Ultra-Performance Liquid Chromatography) offers several advantages over traditional HPLC for this analysis:
-
Faster Analysis: UPLC systems, with their ability to handle higher pressures, allow for the use of sub-2 µm particle columns, leading to significantly shorter run times. A UPLC-MS/MS method has been developed that elutes atorvastatin and all five of its metabolites within 4 minutes.[5]
-
Improved Resolution: The smaller particle sizes provide higher separation efficiency, resulting in better resolution between closely eluting peaks, such as atorvastatin and its critical impurities B and C.[3]
-
Increased Sensitivity: Sharper and narrower peaks obtained with UPLC lead to higher sensitivity, which is beneficial for detecting and quantifying trace-level impurities.[2]
-
Reduced Solvent Consumption: Faster run times and lower flow rates associated with smaller column internal diameters lead to a significant reduction in solvent usage, making the analysis more cost-effective and environmentally friendly.[1][6]
Q3: Can I avoid using tetrahydrofuran (THF) in my mobile phase? What are the alternatives?
A3: Yes, it is highly recommended to avoid THF due to its toxicity, potential for peroxide formation, and instability.[1][6][7] Many modern methods have successfully replaced THF. A common alternative is a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or ammonium formate) and an organic modifier like acetonitrile.[1][6][8][9] The pH of the aqueous phase is a critical parameter to optimize for achieving the desired separation, with a pH range of 3.8-4.2 often being optimal for resolving critical peak pairs.[1][10]
Troubleshooting Guide
Problem: Poor resolution between Atorvastatin and Impurity B or C.
-
Cause: Suboptimal mobile phase pH or column chemistry.
-
Solution:
-
Adjust Mobile Phase pH: The resolution between atorvastatin and impurities B and C is highly dependent on the pH of the mobile phase. Experiment within a pH range of 3.8 to 4.2 to find the optimal separation.[1][10]
-
Evaluate Column Selection: If pH optimization is insufficient, consider a different column stationary phase. While C18 and C8 columns are common, a Zorbax Bonus-RP or a CSH Phenyl-Hexyl column has shown excellent selectivity for these critical pairs.[3][6]
-
Optimize Gradient: Fine-tune the gradient slope around the elution time of the critical pair to enhance their separation. A shallower gradient in this region can improve resolution.[3]
-
Problem: Long analysis time with the official pharmacopoeia method.
-
Cause: The prescribed method uses a long column with larger particles and a lengthy gradient program.
-
Solution:
-
Switch to a Modern Column: Replace the traditional 250 mm x 4.6 mm, 5 µm column with a shorter, high-efficiency column (e.g., 100 mm or 50 mm length) with smaller particles (e.g., 2.7 µm core-shell or sub-2 µm solid core).[1][9]
-
Increase Flow Rate: In conjunction with a modern column, increase the mobile phase flow rate. Be mindful of the system's backpressure limits.
-
Develop a Faster Gradient: Create a steeper gradient program that elutes all impurities efficiently while maintaining adequate resolution.
-
Problem: Skewed or tailing peak shapes for atorvastatin.
-
Cause: Secondary interactions with the stationary phase or suboptimal mobile phase conditions.
-
Solution:
-
Optimize Column Temperature: Increasing the column temperature (e.g., to 30°C or 40°C) can often improve peak shape and reduce tailing.[1][3][6]
-
Adjust Mobile Phase Additives: The use of additives like trifluoroacetic acid (TFA) or formic acid can help to minimize peak tailing by masking active sites on the silica support.[3]
-
Column Choice: Certain stationary phases are designed to provide better peak shapes for basic compounds like atorvastatin. Consider columns with end-capping or those specifically designed for polar-analyte retention.
-
Experimental Protocols
Rapid HPLC Method (under 15 minutes)
This method provides a significant reduction in run time compared to the EP method.[1]
| Parameter | Condition |
| Column | Shim-Pack XR-ODS II (75 mm × 3.0 mm, 2.2 µm) |
| Mobile Phase A | 0.05% v/v Formic acid adjusted to pH 4.0 with ammonium hydroxide |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic at 43% B for a period, followed by a steep increase to 65% B |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 30 °C |
| Detection | 245 nm |
| Injection Volume | 2 µL |
| Run Time | < 15 minutes |
Fast Stability-Indicating LC Method (25 minutes)
This method is suitable for determining atorvastatin and its 12 potential impurities.[3]
| Parameter | Condition |
| Column | Zorbax Bonus-RP (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water: Trifluoroacetic acid (100:0.10 v/v) |
| Mobile Phase B | Acetonitrile: Trifluoroacetic acid (100:0.10 v/v) |
| Gradient | 0 min - 40% B, 10 min - 50% B, 15 min - 70% B, 20-25 min - 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | 245 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes (plus 5 min post-run) |
Visualized Workflows
Caption: Workflow for optimizing HPLC methods for atorvastatin impurity analysis.
Caption: Troubleshooting logic for common HPLC issues in atorvastatin analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Overcoming peak broadening in chiral chromatography of statins
Welcome to the Technical Support Center for chiral chromatography of statins. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly peak broadening, in the chiral separation of statins.
Troubleshooting Guide: Peak Broadening
Peak broadening is a common issue in chiral chromatography that can compromise resolution and the accuracy of quantitative analysis. The following table outlines potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks | Secondary Interactions: Unwanted interactions between the statin and the chiral stationary phase (CSP). | Add a mobile phase modifier. For acidic statins like atorvastatin, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (FA) can improve peak shape.[1] For basic compounds, a basic modifier like diethylamine (DEA) may be beneficial.[2] |
| Inappropriate Mobile Phase Composition: The solvent strength may be too high or too low, or the chosen organic modifier may not be optimal. | Optimize the ratio of the mobile phase components (e.g., n-hexane and alcohol). Polysaccharide-based CSPs are versatile and can be used with a variety of solvents.[3] | |
| Sample Solvent Mismatch: The solvent used to dissolve the sample is significantly stronger or weaker than the mobile phase.[4] | Dissolve the sample in the mobile phase whenever possible. If the sample is not soluble in the mobile phase, use a solvent that is as weak as possible while still ensuring solubility.[4] For rosuvastatin, a diluent of dichloromethane and methanol (96:4 v/v) has been used.[5] | |
| Column Overload: Injecting too much sample can lead to peak fronting or tailing.[6] | Reduce the injection volume or the concentration of the sample.[7] | |
| Low Column Temperature: In some cases, lower temperatures can lead to broader peaks.[8] | Increase the column temperature in small increments (e.g., 5°C) to see if peak shape improves. However, be aware that higher temperatures can sometimes decrease resolution.[8][9] | |
| Column Contamination or Degradation: Buildup of contaminants on the column can interfere with the separation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[7] | |
| Split Peaks | Sample Overload: High sample concentration can lead to peak splitting. | Dilute the sample. |
| Column Void or Channeling: A void at the head of the column or channeling in the packing material can cause the sample to travel through the column unevenly. | Repack or replace the column. | |
| Variable Peak Shapes | Unstable pH: For ionizable compounds like statins, a consistent mobile phase pH is crucial. | Use a buffered mobile phase to maintain a constant pH.[10] |
| Sample Degradation: Some statins can be unstable under certain conditions.[11] | Prepare fresh samples and use them promptly. Store stock solutions appropriately. |
Frequently Asked Questions (FAQs)
1. Which type of chiral stationary phase (CSP) is most suitable for statin separation?
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown excellent performance for the chiral separation of statins like atorvastatin and rosuvastatin.[5][12] Immobilized polysaccharide columns offer the advantage of being compatible with a wider range of solvents.[5]
2. How does the mobile phase composition affect the separation of statin enantiomers?
The mobile phase composition is a critical factor. For normal-phase chromatography, a mixture of a non-polar solvent like n-hexane or n-heptane and an alcohol such as 2-propanol or ethanol is commonly used.[13][14] The ratio of these solvents will influence the retention times and resolution of the enantiomers. The addition of a small amount of an acidic or basic modifier can significantly improve peak shape by minimizing secondary interactions.[1][2]
3. What is the role of temperature in the chiral chromatography of statins?
Temperature can affect both the retention time and the resolution of the separation. Generally, lower temperatures can improve chiral separation, but may also lead to broader peaks.[8] Conversely, higher temperatures can lead to sharper peaks but may decrease resolution. The optimal temperature should be determined experimentally for each specific method.[9]
4. Can I use the same method for different statins?
While the general principles apply, the optimal chromatographic conditions will likely vary for different statins due to their structural differences. It is recommended to develop and optimize a specific method for each statin.
5. How can I improve the resolution between statin enantiomers?
To improve resolution, you can:
-
Optimize the mobile phase: Adjust the ratio of the solvents and try different organic modifiers.
-
Change the chiral stationary phase: Different CSPs have different selectivities.
-
Adjust the temperature: As discussed, temperature can impact resolution.
-
Decrease the flow rate: A lower flow rate can sometimes improve resolution, but will also increase the analysis time.
Experimental Protocols
Protocol 1: Chiral Separation of Atorvastatin
This protocol is based on a validated HPLC method for the separation of atorvastatin diastereomers.[13][15][16]
-
Column: Chiralcel® OD-RH (cellulose tris(3,5-dimethylphenyl carbamate) coated on silica gel)[13]
-
Mobile Phase: n-hexane and 2-propanol (95:5, v/v)[13]
-
Flow Rate: 1 mL/min[13]
-
Injection Volume: 10 µL[13]
-
Detection: UV at 260 nm[13]
-
Sample Preparation: Dissolve atorvastatin in methanol.[13]
Protocol 2: Chiral Separation of Rosuvastatin
This protocol is based on a stability-indicating stereoselective method for the quantification of the enantiomer of rosuvastatin.[5]
-
Column: Chiralpak IB (immobilized cellulose tris(3,5-dimethylphenylcarbamate) on silica gel), 250 mm x 4.6 mm, 5.0 µm particle size[5]
-
Mobile Phase: n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid (82:10:8:0.2, v/v/v/v)[5]
-
Flow Rate: 1.0 mL/min (Note: The search result did not explicitly state the flow rate for this specific method, 1.0 mL/min is a common starting point)
-
Injection Volume: 10 µL (Note: The search result did not explicitly state the injection volume for this specific method, 10 µL is a common starting point)
-
Detection: UV at 243 nm[5]
-
Sample Preparation: Dissolve the rosuvastatin sample in a small amount of methanol and then dilute with a mixture of dichloromethane and methanol (96:4 v/v).[5]
Visualizations
Caption: Troubleshooting workflow for peak broadening.
Caption: Interactions leading to peak broadening.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. medjpps.com [medjpps.com]
- 14. ijpda.org [ijpda.org]
- 15. Chiral screening approach of atorvastatin diastereomers by HPLC method [app.periodikos.com.br]
- 16. Chiral screening approach of atorvastatin diastereomers by HPLC method [ppj.org.ly]
Method refinement for quantifying low-level atorvastatin impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method refinement for quantifying low-level atorvastatin impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in atorvastatin?
Impurities in atorvastatin can originate from two primary sources: the synthesis process of the active pharmaceutical ingredient (API) and degradation of the drug substance under various environmental conditions.[1] Process-related impurities are by-products or unreacted starting materials from the chemical synthesis, while degradation products form when atorvastatin is exposed to stress conditions such as acid, base, oxidation, heat, or light.[2][3]
Q2: What are the regulatory limits for atorvastatin impurities?
According to the European Pharmacopoeia monograph for atorvastatin active substance, the prescribed limits for its impurities are as follows: 0.3% for related impurities A and B, 0.15% for Impurity C and D, and 0.1% for other unspecified impurities.[1][4] The International Council for Harmonisation (ICH) Q3 guidelines suggest a qualification threshold of 0.15% for impurities in drugs with a maximum daily dosage of less than 2.0 g.[1]
Q3: What are the most common analytical techniques for quantifying atorvastatin impurities?
Q4: Why is forced degradation study important for atorvastatin?
Forced degradation studies, also known as stress testing, are crucial to identify potential degradation products that may form during the shelf life of the drug product.[2] These studies help in developing stability-indicating analytical methods that can separate and quantify the drug substance from its degradation products.[2][10][11] Common stress conditions include acid and base hydrolysis, oxidation, thermal stress, and photolysis.[2][10][11]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of low-level atorvastatin impurities.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution | - Inappropriate column selection.- Mobile phase composition is not optimal.- Gradient elution profile needs adjustment. | - Column Selection: While C18 columns are common, a CSH Phenyl-Hexyl column has shown improved separation between atorvastatin and impurity C.[1] For polar impurities, consider a more polar stationary phase.- Mobile Phase Optimization: Adjust the pH of the mobile phase; a pH of 4.0-4.2 has been tested. Vary the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. The use of trifluoroacetic acid in the mobile phase has been reported for good separation.[2]- Gradient Adjustment: Optimize the gradient slope and time to improve the separation of closely eluting peaks. |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation.- Inappropriate mobile phase pH.- Sample overload. | - Column Temperature: Optimizing the column temperature can reduce peak tailing. A temperature of 30 °C has been found to be optimal for reducing API peak tailing.[1]- Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analytes' pKa to maintain them in a single ionic form.- Sample Concentration: Reduce the sample concentration to avoid overloading the column. |
| Low Sensitivity/Inability to Detect Low-Level Impurities | - Inadequate detector sensitivity.- Suboptimal mobile phase for ionization (in LC-MS).- High background noise. | - Detector Choice: Mass spectrometry (MS) offers higher sensitivity and selectivity compared to UV detection for low-level impurities.[1] UPLC-MS/MS is a highly sensitive method for quantifying atorvastatin and its metabolites.[6][7][8][9]- Mobile Phase for MS: For LC-MS, use volatile mobile phase additives like ammonium formate or formic acid to enhance ionization.[10][11]- Sample Preparation: Employ solid-phase extraction (SPE) to concentrate the impurities and remove matrix components that may cause ion suppression.[7] |
| Inconsistent Results/Poor Reproducibility | - Inadequate method validation.- Variability in sample preparation.- System suitability failure. | - Method Validation: Ensure the analytical method is fully validated according to ICH guidelines, including parameters like linearity, precision, accuracy, and robustness.[12][13][14]- Standardized Sample Preparation: Develop a clear and consistent sample preparation protocol. The use of an internal standard can help to correct for variations.[7]- System Suitability: Perform system suitability tests before each analytical run to ensure the chromatographic system is performing adequately. |
| Identification of Unknown Peaks | - Presence of a novel impurity or degradation product. | - Mass Spectrometry: Utilize LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peak, which provides information about its molecular weight.[1][3]- Forced Degradation: Compare the chromatograms of stressed samples with the sample containing the unknown peak to see if it is a degradation product.[2][3][15]- Isolation and NMR: For complete structural elucidation, the unknown impurity may need to be isolated using preparative HPLC followed by characterization using Nuclear Magnetic Resonance (NMR) spectroscopy.[3][15] |
Quantitative Data Summary
Table 1: HPLC Method Parameters for Atorvastatin Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax Bonus-RP[2] | C-18[12] | Octylsilyl C8 (L7)[13] |
| Mobile Phase | Gradient elution with water–acetonitrile–trifluoroacetic acid[2] | A: Buffer:ACN:THF (70:25:5)B: Buffer:ACN:THF (25:70:5)[12] | Acetonitrile, tetrahydrofuran, and ammonium acetate buffer (pH 5.0)[13] |
| Flow Rate | 1.0 mL/min[2] | Not Specified | 1.5 mL/min[13] |
| Detection | 245 nm[2] | 248 nm[12] | 244 nm[13] |
| Run Time | 25 min[2] | Not Specified | 85-90 min[13] |
Table 2: UPLC-MS/MS Method Parameters for Atorvastatin and Metabolite Quantification
| Parameter | Method Details |
| Column | Acquity UPLC HSS T3 (3.0 mm × 100 mm, 1.8 μm)[6][9] |
| Mobile Phase | 0.05% (v/v) formic acid in water/acetonitrile (25:75, v/v)[6][9] |
| Ionization | Positive ion electrospray ionization (ESI)[6] |
| Linear Range | 0.2–40 ng/mL for atorvastatin and its metabolites[6] |
| Run Time | < 4 min[6][9] |
Experimental Protocols
1. HPLC Method for Determination of Atorvastatin and its Impurities
This protocol is based on a stability-indicating LC method.[2]
-
Chromatographic System:
-
Column: Zorbax Bonus-RP.
-
Mobile Phase: A gradient mixture of water, acetonitrile, and trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.
-
-
Sample Preparation:
-
Dissolve the atorvastatin bulk drug or sample from the dosage form in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample solution.
-
Run the gradient program for a total of 25 minutes.
-
Monitor the chromatogram at 245 nm.
-
Identify and quantify impurities based on their retention times and peak areas relative to a qualified reference standard.
-
2. UPLC-MS/MS Method for Quantification of Atorvastatin and its Metabolites in Human Plasma
This protocol is a rapid and sensitive method for bioanalytical studies.[6][9]
-
Chromatographic and Mass Spectrometric System:
-
LC System: Acquity UPLC.
-
Column: Acquity UPLC HSS T3, 1.8 µm, 3.0 x 100 mm.
-
Mobile Phase: 0.05% (v/v) formic acid in water/acetonitrile (25:75, v/v).
-
MS System: Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard.
-
Extract the analytes using ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Procedure:
-
Inject the reconstituted sample into the UPLC-MS/MS system.
-
Elute the analytes under isocratic conditions. The total run time is typically under 4 minutes.
-
Perform quantification using multiple reaction monitoring (MRM) mode.
-
Visualizations
Caption: Experimental workflow for atorvastatin impurity analysis.
Caption: Troubleshooting logic for common impurity analysis issues.
References
- 1. waters.com [waters.com]
- 2. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. High-Throughput Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry Method Validation for the Estimation of Atorvastatin and Active Metabolites in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. sphinxsai.com [sphinxsai.com]
- 13. mdpi.com [mdpi.com]
- 14. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
Optimizing flow rate and temperature for atorvastatin enantioselectivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantioselective separation of atorvastatin. The focus is on optimizing flow rate and temperature to achieve high resolution and efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the enantioselective separation of atorvastatin?
A1: Atorvastatin has two stereogenic centers, resulting in four possible stereoisomers.[1] The primary challenge is to separate the therapeutically active (3R,5R)-enantiomer from its inactive or potentially harmful enantiomeric impurity, particularly the (3S,5S)-enantiomer.[2][3] Achieving baseline separation with good resolution in a reasonable analysis time is a common goal.
Q2: Which chromatographic techniques are most effective for atorvastatin enantioseparation?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most widely used and effective techniques for the enantioselective separation of atorvastatin.[2][4] Polysaccharide-based chiral stationary phases (CSPs), such as those with amylose or cellulose derivatives, are commonly employed.[1][2]
Q3: How do flow rate and temperature impact the enantioselectivity of atorvastatin?
A3: Flow rate and temperature are critical parameters that can significantly influence retention time, resolution, and overall efficiency of the separation. Generally, lower flow rates and temperatures can lead to better resolution, but also longer analysis times.[5] Optimization involves finding a balance between these factors to achieve the desired separation quality within an acceptable timeframe.
Q4: What is a typical starting point for method development for atorvastatin enantioseparation?
A4: A common starting point is to use a chiral stationary phase like Chiralpak AD-H or a similar amylose-based column with a mobile phase consisting of a mixture of a non-polar solvent (like n-hexane or n-heptane), an alcohol modifier (like ethanol or 2-propanol), and an acidic additive (like trifluoroacetic acid or formic acid).[1][2] Initial conditions often involve a flow rate of around 1.0 mL/min and a column temperature of 25-35°C.[1][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution Between Enantiomers | - Inappropriate mobile phase composition.- Suboptimal flow rate.- Suboptimal column temperature.- Incorrect chiral stationary phase. | - Adjust the ratio of the alcohol modifier in the mobile phase.[2]- Decrease the flow rate to allow for better interaction with the stationary phase.[7]- Evaluate the effect of varying the column temperature; lower temperatures often improve resolution.[5][6]- Screen different chiral stationary phases (e.g., amylose vs. cellulose-based). |
| Long Analysis Time | - Low flow rate.- Strong retention on the column. | - Gradually increase the flow rate while monitoring the effect on resolution.[1]- Increase the percentage of the polar modifier (e.g., ethanol) in the mobile phase to reduce retention time.[2] |
| Peak Tailing or Asymmetry | - Presence of an acidic analyte without an acidic modifier in the mobile phase.- Column overload.- Inappropriate solvent for sample dissolution. | - Add a small percentage (e.g., 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase to improve peak shape.[1][2]- Reduce the injection volume or the concentration of the sample.- Ensure the sample is dissolved in a solvent compatible with the mobile phase.[1] |
| Inconsistent Retention Times | - Unstable column temperature.- Inconsistent mobile phase preparation.- Column degradation. | - Use a column oven to maintain a stable temperature.[7]- Ensure accurate and consistent preparation of the mobile phase for each run.- Flush the column with an appropriate solvent after use and check for loss of performance. |
Data Presentation: Impact of Flow Rate and Temperature
The following tables summarize quantitative data from various studies on the effect of flow rate and temperature on the enantioselective separation of atorvastatin.
Table 1: Effect of Flow Rate on Atorvastatin Enantiomer Separation
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) | Reference |
| Chiralpak AD-H | n-heptane-ethanol-FA (96:4:0.1) | 1.8 | ~35 | Not specified | [1] |
| Chiralpak AD-3 | n-hexane-ethanol-FA (90:10:0.1) | 1.0 | <35 | >1.5 | [1] |
| Chiralpak AD-H | n-Hexane-ethanol-TFA (85:15:0.1) | 1.0 | ~7.6 | >2.5 | [2] |
| Chiralpak AD-H | n-Hexane-ethanol-TFA (85:15:0.1) | 0.9 | Not specified | >2.0 | [2] |
| Chiralpak AD-H | n-Hexane-ethanol-TFA (85:15:0.1) | 1.1 | Not specified | >2.0 | [2] |
| Chiralpak AD-H | Supercritical CO2-Methanol (90:10) | 2.5 | <10 | >2.0 | [4] |
| Chiralcel OD-RH | n-hexane-2-propanol (95:05) | 1.0 | 3.23 and 3.85 | 1.2 | [8][9] |
Table 2: Effect of Temperature on Atorvastatin Enantiomer Separation
| Chiral Stationary Phase | Mobile Phase | Temperature (°C) | Resolution (Rs) | Reference |
| Chiralpak AD-H | n-heptane-ethanol-FA (96:4:0.1) | 40 | Not specified | [1] |
| Chiralpak AD-3 | n-hexane-ethanol-FA (90:10:0.1) | 35 | >1.5 | [1] |
| Chiralpak AD-3 | n-hexane-ethanol-FA (90:10:0.1) | 25 | >1.5 | [6] |
| Chiralpak AD-3 | n-hexane-ethanol-FA (90:10:0.1) | 30 | >1.5 | [6] |
| Chiralpak AD-3 | n-hexane-ethanol-FA (90:10:0.1) | 40 | >1.5 | [6] |
| Chiralpak AD-H | n-Hexane-ethanol-TFA (85:15:0.1) | 30 | >2.5 | [2] |
| Chiralpak AD-H | n-Hexane-ethanol-TFA (85:15:0.1) | 28 | >2.0 | [2] |
| Chiralpak AD-H | n-Hexane-ethanol-TFA (85:15:0.1) | 32 | >2.0 | [2] |
Experimental Protocols
Method 1: Improved HPLC Method (Adapted from[1])
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC)
-
Chiral Stationary Phase: Chiralpak AD-3 (250 mm × 4.6 mm, 3 µm)
-
Mobile Phase: n-hexane-ethanol-formic acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in 0.1 mL of methanol and dilute to 1 mL with a mixture of n-hexane-ethanol (50:50, v/v).
Method 2: Supercritical Fluid Chromatography (SFC) Method (Adapted from[4])
-
Chromatographic System: Supercritical Fluid Chromatography (SFC)
-
Chiral Stationary Phase: Chiralpak AD-H
-
Mobile Phase: Supercritical carbon dioxide and methanol (90:10, v/v)
-
Flow Rate: 2.5 mL/min
-
Detection: UV and polarimetric detectors
-
Analysis Time: Approximately 10 minutes
Mandatory Visualizations
Caption: Experimental workflow for optimizing atorvastatin enantioselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. medjpps.com [medjpps.com]
- 4. Method for enantiomeric purity of atorvastatin via SFC-LC. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral screening approach of atorvastatin diastereomers by HPLC method [app.periodikos.com.br]
- 9. zenodo.org [zenodo.org]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Atorvastatin Enantiomeric Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of atorvastatin enantiomeric purity. Alternative methods are also discussed, with supporting experimental data and detailed protocols to assist researchers in selecting the most suitable approach for their analytical needs.
Introduction to Atorvastatin and Enantiomeric Purity
Atorvastatin, a widely used statin for managing hypercholesterolemia, possesses two chiral centers, resulting in four possible stereoisomers. The therapeutic efficacy of atorvastatin is primarily attributed to the (3R, 5R)-enantiomer, while other enantiomers may exhibit different pharmacological profiles or be inactive.[1] Consequently, the rigorous assessment of enantiomeric purity is a critical aspect of quality control in the pharmaceutical industry, ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose, employing chiral stationary phases (CSPs) to achieve separation of the enantiomers.[1][2]
Comparison of Validated HPLC Methods
A variety of HPLC methods have been developed and validated for the determination of atorvastatin enantiomeric purity. The key differentiating factors among these methods are the choice of chiral stationary phase, the composition of the mobile phase, and the resulting chromatographic performance. Below is a summary of several validated methods.
Data Presentation: HPLC Method Performance
| Parameter | Method 1 | Method 2 | Method 3 (EP Monograph) | Method 4 (Improved EP) |
| Chiral Column | Chiralcel OD-RH | Chiralpak AD-H | Chiralpak AD-H (150 x 4.6 mm) | Chiralpak AD-3 (250 x 4.6 mm) |
| Mobile Phase | n-hexane:2-propanol (95:5 v/v) | n-hexane:ethanol:trifluoroacetic acid (85:15:0.1 v/v/v) | n-heptane:ethanol:formic acid (96:4:0.1 v/v/v) | n-hexane:ethanol:formic acid (90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.8 mL/min | 1.0 mL/min |
| Detection | 260 nm | 246 nm | Not Specified | 254 nm |
| Retention Time (Active Enantiomer) | 3.85 min | 7.6 min | ~35 min | < 35 min |
| Retention Time (Impurities/Other Enantiomers) | 3.23 min | 6.6 min | Not Specified | Not Specified |
| Resolution (Rs) | 1.2 | > 2.5 | Not Specified | Not Specified |
| LOD | Not Specified | 0.18 µg/mL | Not Specified | Not Specified |
| LOQ | Not Specified | 0.60 µg/mL | Not Specified | Not Specified |
| Reference | [1] | [2] | [3] | [3] |
Experimental Protocols: HPLC Methods
Method 1: Chiralcel OD-RH
-
Chromatographic System: High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: Chiralcel OD-RH.
-
Mobile Phase: A mixture of n-hexane and 2-propanol in a 95:5 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 260 nm.
-
Sample Preparation: Dissolve the atorvastatin sample in a suitable solvent to achieve a known concentration.
Method 2: Chiralpak AD-H
-
Chromatographic System: Isocratic chiral HPLC system with a UV detector.
-
Column: Chiralpak AD-H (250 mm x 4.6 mm).
-
Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid in an 85:15:0.1 (v/v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 246 nm.
-
Sample Preparation: Prepare a solution containing approximately 1000 µg/mL of the (R,R)-atorvastatin and 1.5 µg/mL of the (S,S)-atorvastatin in a suitable diluent.[2]
Alternative Methods for Enantiomeric Purity Analysis
While HPLC is the gold standard, other techniques offer potential advantages in terms of speed, efficiency, and environmental impact.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to normal-phase HPLC for chiral separations.[4][5] It utilizes supercritical carbon dioxide as the primary mobile phase component, which is non-toxic and reduces the consumption of organic solvents, aligning with green chemistry principles.[6]
| Parameter | SFC Method |
| Chiral Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Supercritical CO2:Methanol (90:10 v/v) |
| Flow Rate | 2.5 mL/min |
| Detection | UV at 240 nm and Polarimetric |
| Analysis Time | < 10 min |
| Resolution (Rs) | > 3.0 |
| LOD | 0.5 µg/mL |
| LOQ | 1.3 µg/mL |
| Reference | [5] |
Experimental Protocol: SFC Method
-
Chromatographic System: Supercritical Fluid Chromatograph equipped with UV and polarimetric detectors.
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of supercritical carbon dioxide and methanol in a 90:10 (v/v) ratio.
-
Flow Rate: 2.5 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 240 nm for quantification and a polarimetric detector for enantiomer identification.[5]
-
Sample Preparation: Prepare working solutions of atorvastatin in methanol.[5]
Other Alternative Methods
-
Capillary Electrophoresis (CE): CE is another technique that can be employed for chiral separations and has been used for the analysis of atorvastatin.[7] It offers high efficiency and requires minimal sample and solvent volumes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a separative technique in the same way as chromatography, NMR using chiral solvating or derivatizing agents can be used to determine enantiomeric purity. Solid-state NMR has also been used to study the structure of atorvastatin.[8]
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the typical workflows for HPLC and SFC methods for atorvastatin enantiomeric purity analysis.
Caption: A typical workflow for HPLC analysis of atorvastatin enantiomeric purity.
Caption: A typical workflow for SFC analysis of atorvastatin enantiomeric purity.
Conclusion
The validation of methods for determining the enantiomeric purity of atorvastatin is paramount for ensuring drug quality. While HPLC remains the benchmark technique with a variety of well-established methods, alternatives like SFC offer significant advantages in terms of reduced analysis time and environmental impact. The choice of method will depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and sustainability goals. The data and protocols presented in this guide provide a solid foundation for making an informed decision.
References
- 1. medjpps.com [medjpps.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Method for enantiomeric purity of atorvastatin via SFC-LC. [wisdomlib.org]
- 5. wisdomlib.org [wisdomlib.org]
- 6. selvita.com [selvita.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Solid-state NMR studies of form I of atorvastatin calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of (3R,5S)-Atorvastatin and (3R,5R)-Atorvastatin
For Researchers, Scientists, and Drug Development Professionals
Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its therapeutic efficacy is primarily attributed to the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] As a chiral molecule with two stereocenters, atorvastatin can exist as four distinct stereoisomers: (3R,5R), (3R,5S), (3S,5R), and (3S,5S). The clinically utilized form is the enantiopure (3R,5R)-Atorvastatin.[2] This guide provides a detailed comparative analysis of the bioactivity of the clinically relevant (3R,5R)-Atorvastatin and its diastereomer, (3R,5S)-Atorvastatin, supported by experimental data.
Core Bioactivity Comparison
The primary pharmacological difference between the atorvastatin stereoisomers lies in their ability to inhibit HMG-CoA reductase. The (3R,5R) configuration is essential for high-affinity binding to the active site of the enzyme, leading to potent inhibition of cholesterol synthesis. In contrast, the (3R,5S) stereoisomer exhibits significantly reduced to negligible inhibitory activity on HMG-CoA reductase.
While direct HMG-CoA reductase inhibition is the principal mechanism of action for cholesterol reduction, atorvastatin stereoisomers also exhibit differential effects on other cellular pathways, notably in the regulation of drug-metabolizing enzymes through the activation of the pregnane X receptor (PXR).
Quantitative Bioactivity Data
| Bioactivity Parameter | (3R,5R)-Atorvastatin | (3R,5S)-Atorvastatin | Reference |
| HMG-CoA Reductase Inhibition | |||
| IC50 | Potent Inhibitor (nM range) | Significantly less active / Inactive | General scientific consensus |
| PXR-mediated CYP3A4 Induction | |||
| EC50 (Luciferase Reporter Assay) | Potent Activator | Activator (Potency comparable to (3R,5R)) | [2] |
| CYP2B6 mRNA Induction | Strongest inducer among isomers | Moderate inducer | [1] |
| CYP2A6 mRNA Induction | Strong inducer | Moderate inducer | [1] |
Signaling Pathway: HMG-CoA Reductase and Downstream Effects
The canonical pathway initiated by HMG-CoA reductase inhibition involves a cascade of events aimed at maintaining cholesterol homeostasis. Inhibition of this enzyme reduces intracellular cholesterol levels, which in turn activates sterol regulatory element-binding proteins (SREBPs). Activated SREBPs upregulate the expression of the low-density lipoprotein receptor (LDLR) gene, leading to increased clearance of LDL cholesterol from the circulation.
Experimental Protocols
HMG-CoA Reductase Activity Assay (Spectrophotometric)
This protocol outlines a common method for determining the inhibitory activity of compounds on HMG-CoA reductase.
Principle: The enzymatic activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol)
-
Test compounds ((3R,5R)-Atorvastatin and (3R,5S)-Atorvastatin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, HMG-CoA, and NADPH in each well of the microplate.
-
Add the test compounds at various concentrations to the respective wells. Include a vehicle control (solvent only) and a positive control (a known HMG-CoA reductase inhibitor).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the HMG-CoA reductase enzyme to each well.
-
Immediately begin kinetic measurement of the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes).
-
Calculate the rate of NADPH consumption (decrease in absorbance per unit time) for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value for each compound.
Cellular Cholesterol Synthesis Assay (Radiolabeling)
This protocol describes a method to assess the impact of compounds on de novo cholesterol synthesis in a cellular context.
Principle: The rate of cholesterol synthesis is measured by quantifying the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into newly synthesized cholesterol.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
[¹⁴C]-acetate (or other suitable radiolabeled precursor)
-
Test compounds ((3R,5R)-Atorvastatin and (3R,5S)-Atorvastatin)
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter and scintillation fluid
Procedure:
-
Culture hepatocytes to a desired confluency in multi-well plates.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Add [¹⁴C]-acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for incorporation into newly synthesized lipids.
-
Wash the cells to remove unincorporated radiolabel.
-
Extract the total cellular lipids using an appropriate solvent system.
-
Separate the cholesterol from other lipid species using TLC.
-
Scrape the cholesterol spots from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Normalize the radioactivity counts to the total protein content of the cell lysate.
-
Calculate the percentage of inhibition of cholesterol synthesis for each compound concentration relative to the vehicle-treated control.
Differential Bioactivity Beyond HMG-CoA Reductase
While (3R,5R)-Atorvastatin is the primary active isomer for cholesterol lowering, studies have shown that both (3R,5R) and (3R,5S)-Atorvastatin can activate the pregnane X receptor (PXR), a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters.[2] This has implications for potential drug-drug interactions.
The activation of PXR by both isomers can lead to the induction of cytochrome P450 enzymes, such as CYP3A4, CYP2B6, and CYP2A6.[1] Notably, the (3R,5R) isomer is generally a more potent inducer of these enzymes compared to the (3R,5S) isomer.[1] This differential activity highlights that even stereoisomers with weak or no primary therapeutic activity can possess off-target effects that are important to consider in drug development and safety assessment.
Conclusion
The bioactivity of atorvastatin is highly dependent on its stereochemistry. The (3R,5R) isomer is the potent inhibitor of HMG-CoA reductase responsible for the drug's therapeutic lipid-lowering effects. In contrast, the (3R,5S) isomer has negligible activity against this primary target. However, both isomers demonstrate activity towards other cellular targets, such as the pregnane X receptor, leading to the induction of drug-metabolizing enzymes. This comparison underscores the critical importance of stereospecificity in drug design and evaluation, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. For researchers in drug development, a thorough characterization of all stereoisomers is crucial for a comprehensive understanding of a drug candidate's overall biological effects.
References
In-Vivo Performance of Atorvastatin's Optical Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Atorvastatin, a leading synthetic statin for the management of hypercholesterolemia, is administered as a racemic mixture of its (+)- and (-)-enantiomers. While the therapeutic effect is primarily attributed to the (+)-atorvastatin isomer's potent inhibition of HMG-CoA reductase, the distinct pharmacological profiles of the individual optical isomers are of significant interest for optimizing drug efficacy and safety. This guide provides a comparative overview of the in-vivo and in-vitro data available for the optical isomers of atorvastatin, with a focus on their metabolic pathways and potential for drug-drug interactions.
Pharmacodynamic Comparison: HMG-CoA Reductase Inhibition
The primary mechanism of action for atorvastatin is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] In-vitro studies have demonstrated that the inhibitory activity of atorvastatin resides almost exclusively in the (+)-enantiomer.
Pharmacokinetic Comparison: Metabolism and Drug-Drug Interactions
The metabolism of atorvastatin is primarily mediated by the cytochrome P450 (CYP) system, with CYP3A4 being the major enzyme responsible for its oxidation.[2][3] In-vitro studies using human liver microsomes have revealed stereoselective metabolism of the atorvastatin enantiomers.
A pivotal in-vitro study investigating the effects of atorvastatin's optical isomers on the expression of drug-metabolizing enzymes in primary human hepatocytes provides crucial insights into their potential for drug-drug interactions.[4] The study demonstrated that the different isomers of atorvastatin have varying capacities to induce key CYP enzymes, primarily through the activation of the Pregnane X Receptor (PXR).[4]
Table 1: In-Vitro Induction of CYP450 Enzymes by Atorvastatin Optical Isomers [4]
| Optical Isomer | CYP3A4 Induction (fold change vs. control) | PXR Activation (EC50, µM) |
| (+)-Atorvastatin (3R,5R) | 4.5 | 7.8 |
| (-)-Atorvastatin (3S,5S) | 2.8 | 12.5 |
| (3R,5S)-Atorvastatin | 3.5 | 10.2 |
| (3S,5R)-Atorvastatin | 3.2 | 11.1 |
Data is approximated from graphical representations in the source study and serves for comparative purposes.
These findings indicate that while both enantiomers can induce CYP3A4, the clinically used (+)-atorvastatin isomer exhibits a stronger induction potential. This suggests a higher risk of drug-drug interactions with co-administered drugs that are substrates of CYP3A4.
Signaling Pathway of PXR-Mediated CYP3A4 Induction
The induction of CYP3A4 by atorvastatin isomers is primarily mediated through the activation of the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport.
Caption: PXR-mediated induction of CYP3A4 by atorvastatin isomers.
Experimental Protocols
In-Vitro CYP Induction Assay in Primary Human Hepatocytes
Objective: To determine the potential of atorvastatin optical isomers to induce the expression of CYP450 enzymes.
Methodology:
-
Cell Culture: Cryopreserved primary human hepatocytes are thawed and cultured in appropriate media (e.g., Williams' E medium supplemented with fetal bovine serum, insulin, dexamethasone, and antibiotics).
-
Treatment: After a stabilization period, the hepatocytes are treated with various concentrations of the individual atorvastatin optical isomers (e.g., 1 µM, 10 µM, 30 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48-72 hours). A known inducer (e.g., rifampicin for CYP3A4) is used as a positive control.
-
RNA Isolation and qRT-PCR: Total RNA is isolated from the treated cells. The expression levels of CYP3A4 and other relevant CYP mRNAs are quantified using quantitative real-time polymerase chain reaction (qRT-PCR). Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
-
Protein Expression Analysis (Western Blot): Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for CYP3A4 and a loading control (e.g., β-actin), followed by a secondary antibody. Protein bands are visualized and quantified.
-
Data Analysis: The fold change in mRNA and protein expression relative to the vehicle control is calculated for each treatment group.
References
- 1. ClinPGx [clinpgx.org]
- 2. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stereoselectivity of Atorvastatin: A Comparative Analysis of Cross-Reactivity
A deep dive into the pharmacological and metabolic nuances of atorvastatin's four stereoisomers reveals significant differences in their on-target efficacy and off-target interactions. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the cross-reactivity profiles of the (3R,5R), (3R,5S), (3S,5R), and (3S,5S) stereoisomers of atorvastatin, supported by experimental data and detailed methodologies.
Atorvastatin, a leading synthetic statin, is clinically administered as the single (3R,5R)-enantiomer for the management of hypercholesterolemia. Its therapeutic effect stems from the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. However, the presence of two chiral centers in atorvastatin's structure gives rise to four distinct stereoisomers. Emerging research indicates that these isomers, while structurally similar, exhibit marked differences in their biological activity, including their primary target affinity and their propensity to engage in off-target interactions, notably the activation of the Pregnane X Receptor (PXR), a key regulator of drug metabolism.
On-Target Specificity: HMG-CoA Reductase Inhibition
The primary therapeutic action of atorvastatin is its potent inhibition of HMG-CoA reductase. Computational docking studies have elucidated the binding energies of each stereoisomer to the active site of this enzyme, providing a quantitative measure of their potential inhibitory activity.
| Stereoisomer | Binding Energy (kcal/mol) |
| (3R,5R) - Clinically Used | -9.8 |
| (3R,5S) | -8.6 |
| (3S,5R) | -9.2 |
| (3S,5S) | -7.9 |
| Data from molecular docking simulations. |
These binding energies suggest that the clinically used (3R,5R)-enantiomer possesses the strongest affinity for HMG-CoA reductase, which correlates with its therapeutic efficacy in lowering cholesterol. The other stereoisomers, particularly the (3S,5S) form, exhibit weaker binding, implying reduced on-target activity.
Off-Target Cross-Reactivity: PXR-Mediated CYP450 Induction
A significant aspect of drug cross-reactivity is the interaction with unintended molecular targets. Atorvastatin stereoisomers have been shown to enantiospecifically activate the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of several key drug-metabolizing enzymes, including cytochromes P450 (CYP) 2A6, 2B6, and 3A4. This off-target activity can lead to drug-drug interactions and altered therapeutic outcomes.
The induction potency of the atorvastatin stereoisomers on these CYP enzymes follows a distinct pattern:
(3R,5R) > (3R,5S) = (3S,5R) > (3S,5S)
Experimental Protocols
HMG-CoA Reductase Inhibition Assay (Molecular Docking)
Molecular docking simulations are performed to predict the binding affinity and conformation of a ligand within the active site of a target protein.
-
Preparation of Receptor and Ligands: The three-dimensional crystal structure of the HMG-CoA reductase active site is obtained from the Protein Data Bank. The 3D structures of the four atorvastatin stereoisomers are generated and optimized using computational chemistry software.
-
Docking Simulation: A molecular docking program is used to place each stereoisomer into the binding pocket of HMG-CoA reductase. The program explores various possible conformations and orientations of the ligand and calculates the binding energy for each pose.
-
Analysis: The binding poses and their corresponding energies are analyzed to identify the most stable complex and to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity.
PXR Activation Assay (Luciferase Reporter Gene Assay)
This cell-based assay is used to quantify the activation of the Pregnane X Receptor by test compounds.
-
Cell Culture and Transfection: A human cell line (e.g., HepG2) is cultured and transiently or stably transfected with two plasmids: one expressing the PXR and another containing a luciferase reporter gene under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene).
-
Compound Treatment: The transfected cells are treated with various concentrations of the individual atorvastatin stereoisomers or a known PXR agonist (e.g., rifampicin) as a positive control. A vehicle control (e.g., DMSO) is also included.
-
Luciferase Assay: After an incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of PXR activation, is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated for each compound concentration. Dose-response curves are generated to determine the EC50 values (the concentration at which 50% of the maximal response is observed).
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the atorvastatin stereoisomers for a specified period.
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the water-soluble MTT into an insoluble purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO or an SDS-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells. IC50 values (the concentration that causes 50% inhibition of cell viability) can be determined from the dose-response curves.
Visualizing the PXR Activation Pathway
The activation of the Pregnane X Receptor by xenobiotics like atorvastatin stereoisomers initiates a signaling cascade that culminates in the increased expression of drug-metabolizing enzymes. This pathway is a critical component of the body's defense against foreign compounds but can also be a source of drug-drug interactions.
Conclusion
The stereochemical configuration of atorvastatin plays a pivotal role in its pharmacological and metabolic profile. While the clinically utilized (3R,5R)-enantiomer demonstrates the highest affinity for the target enzyme, HMG-CoA reductase, it also exhibits the most potent off-target activity through the activation of PXR and subsequent induction of CYP enzymes. This comparative analysis highlights the critical importance of evaluating the cross-reactivity of all stereoisomers during the drug development process to fully characterize a drug's efficacy and safety profile. A thorough understanding of these stereoselective interactions is essential for predicting potential drug-drug interactions and for the rational design of more specific and safer therapeutic agents.
References
A Comparative Guide to Analytical Methods for Atorvastatin Chiral Analysis
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of atorvastatin is critical to its therapeutic efficacy as a lipid-lowering agent. The desired pharmacological activity resides in the (3R,5R)-enantiomer, while other stereoisomers may be less active or contribute to off-target effects. Consequently, robust and efficient analytical methods for the chiral analysis of atorvastatin are paramount in drug development and quality control. This guide provides a detailed comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
Data Presentation: A Comparative Overview of Analytical Methods
The following table summarizes the key performance indicators of various analytical methods for the chiral separation of atorvastatin and a closely related statin, fluvastatin, for which a chiral CE method has been detailed.
| Parameter | HPLC Method 1 | HPLC Method 2 | SFC Method | CE Method (for Fluvastatin) |
| Technique | High-Performance Liquid Chromatography | High-Performance Liquid Chromatography | Supercritical Fluid Chromatography | Capillary Electrophoresis |
| Chiral Selector/Stationary Phase | Chiralcel® OD-RH | Chiralpak AD-H | Chiralpak AD-H | (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) |
| Mobile Phase/Buffer | n-hexane:2-propanol (95:5, v/v)[1] | n-Hexane:ethanol:trifluoroacetic acid (85:15:0.1, v/v/v) | Supercritical CO2:methanol (90:10, v/v)[2] | 100 mM Borate buffer with 30 mg/mL HP-β-CD[3] |
| Flow Rate/Voltage | 1.0 mL/min[1] | 1.0 mL/min | 2.5 mL/min[2] | 25 kV[3] |
| Detection | UV at 260 nm[1] | UV at 246 nm | UV and Polarimetric[2] | Not Specified |
| Analysis Time | < 4 minutes[1] | ~8 minutes | < 10 minutes[2] | Not Specified |
| Resolution (Rs) | 1.2[1] | > 2.0 | > 2.0[2] | Not Specified |
| Limit of Detection (LOD) | Not Reported | Not Reported | Not Reported | 1.5 µg/mL[3] |
| Limit of Quantitation (LOQ) | Not Reported | Not Reported | Not Reported | 2.5 µg/mL[3] |
| Precision (%RSD) | "Within acceptable range"[4] | Not Reported | < 0.63% (intra- and inter-day)[2] | 0.92-0.96%[3] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC) Method 1
This method is designed for the rapid diastereomeric separation of atorvastatin.[1]
Instrumentation:
-
SHIMADZU LC 20-A system with DGU degasser
-
Shimadzu® LC 20 AD LC pump
-
Rheodyne injector with a 20 µL sample loop
-
Shimadzu SPD-20A UV detector
Chromatographic Conditions:
-
Column: Chiralcel® OD-RH (cellulose tris(3,5-dimethylphenyl carbamate) coated on 5 µm silica-gel)[4]
-
Mobile Phase: A mixture of n-hexane and 2-propanol in a 95:5 (v/v) ratio.[1]
-
Flow Rate: 1 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 260 nm.[1]
-
Temperature: Ambient.[4]
Sample Preparation: Atorvastatin (40 mg) is dissolved in methanol.[4]
Supercritical Fluid Chromatography (SFC) Method
This SFC method offers a fast and efficient enantiospecific separation of atorvastatin.[2]
Instrumentation:
-
Supercritical Fluid Chromatography system
-
UV and polarimetric detectors connected in series
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Supercritical carbon dioxide and methanol in a 90:10 (v/v) ratio.[2]
-
Flow Rate: 2.5 mL/min.[2]
-
Temperature: 25°C.
-
Detection: UV and polarimetric detectors.[2]
Method Validation: The method demonstrated strong linearity with an r² value greater than 0.9999 and excellent precision, with both intra- and inter-day assay variations under 0.63%.[2] The robustness was confirmed by altering operational parameters such as flow rate, mobile phase composition, and column temperature, with the resolution between enantiomers remaining greater than 2.0.[2]
Capillary Electrophoresis (CE) Method for Fluvastatin
As a proxy for atorvastatin, this method details the chiral separation of fluvastatin, another member of the statin family.[3]
Instrumentation:
-
Capillary Electrophoresis system
Electrophoretic Conditions:
-
Capillary: Uncoated fused silica.[3]
-
Running Buffer: 100 mM borate solution containing 30 mg/mL of (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) as the chiral selector.[3]
-
Internal Standard: Fenoprofen.[3]
-
Applied Voltage: 25 kV.[3]
Method Validation:
-
Linearity: Observed within a 400-700 µg/mL concentration range (r² ≥ 0.995) for both fluvastatin enantiomers.[3]
-
Precision: The repeatability, expressed as the coefficient of variation (CV), was 0.96% and 0.92% for the (+)-3R, 5S and (-)-3S, 5R-fluvastatin enantiomers, respectively.[3]
-
LOD and LOQ: The limit of detection and quantification for both fluvastatin enantiomers were 1.5 µg/mL and 2.5 µg/mL, respectively.[3]
Visualizing the Workflow
A general workflow for chiral analysis provides a logical framework for method development and execution.
The logical progression of a typical chiral analysis experiment is depicted in the following diagram.
References
- 1. Chiral screening approach of atorvastatin diastereomers by HPLC method [app.periodikos.com.br]
- 2. Method for enantiomeric purity of atorvastatin via SFC-LC. [wisdomlib.org]
- 3. Chiral separation of fluvastatin enantiomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medjpps.com [medjpps.com]
Enantiospecificity of Atorvastatin Isomers in Cytochrome P450 Induction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Atorvastatin, a widely prescribed medication for lowering cholesterol, is administered as a single (3R,5R)-enantiomer. However, the synthesis of atorvastatin can result in a mixture of four stereoisomers. Understanding the distinct biological activities of each isomer is crucial for optimizing therapeutic efficacy and minimizing adverse drug interactions. This guide provides a comparative analysis of the enantiospecific effects of atorvastatin isomers on the induction of cytochrome P450 (CYP) enzymes, supported by experimental data and detailed methodologies.
Executive Summary
Experimental evidence demonstrates that the four enantiomers of atorvastatin exhibit significant differences in their ability to induce CYP enzymes, primarily through the activation of the Pregnane X Receptor (PXR). The clinically used (3R,5R)-atorvastatin is consistently the most potent inducer of CYP2A6, CYP2B6, and CYP3A4. This enantiospecific induction profile highlights the potential for differential drug-drug interactions depending on the isomeric composition of atorvastatin.
Data Presentation
The following tables summarize the quantitative data on the enantiospecific effects of atorvastatin isomers on PXR activation and CYP enzyme induction.
Table 1: PXR Activation by Atorvastatin Enantiomers
| Atorvastatin Isomer | EC50 (µM) for PXR Activation* |
| (3R,5R)-Atorvastatin | 5.5[1] |
| (3R,5S)-Atorvastatin | ~11.0 |
| (3S,5R)-Atorvastatin | ~11.0 |
| (3S,5S)-Atorvastatin | ~11.0 |
*Data derived from luciferase reporter gene assays in LS180 cells. The EC50 for (3R,5R)-atorvastatin was experimentally determined to be 5.5 µM, which was noted to be approximately 50% of the EC50 values of the other isomers.[2]
Table 2: Fold Induction of CYP mRNA by Atorvastatin Enantiomers in Primary Human Hepatocytes
| Atorvastatin Isomer | CYP2A6 mRNA Fold Induction | CYP2B6 mRNA Fold Induction | CYP3A4 mRNA Fold Induction |
| (3R,5R)-Atorvastatin | +++ | +++ | +++ |
| (3R,5S)-Atorvastatin | ++ | ++ | ++ |
| (3S,5R)-Atorvastatin | ++ | + | + |
| (3S,5S)-Atorvastatin | + | ++ | ++ |
*Qualitative representation based on the induction potency order: (3R,5R) > (3R,5S) = (3S,5R) > (3S,5S) for CYP2A6, (3R,5R) > (3R,5S) = (3S,5S) > (3S,5R) for CYP2B6, and (3R,5R) > (3R,5S) = (3S,5S) > (3S,5R) for CYP3A4.[2] +++ indicates the highest induction, followed by ++ and +.
Table 3: Fold Induction of CYP Protein by Atorvastatin Enantiomers in Primary Human Hepatocytes
| Atorvastatin Isomer | CYP2A6 Protein Fold Induction | CYP2B6 Protein Fold Induction | CYP3A4 Protein Fold Induction |
| (3R,5R)-Atorvastatin | +++ | +++ | +++ |
| (3R,5S)-Atorvastatin | ++ | ++ | ++ |
| (3S,5R)-Atorvastatin | ++ | + | + |
| (3S,5S)-Atorvastatin | + | ++ | ++ |
*Qualitative representation based on the induction potency order observed at the protein level, which mirrors the mRNA induction patterns.[2] +++ indicates the highest induction, followed by ++ and +.
Signaling Pathway and Experimental Workflow
The induction of CYP enzymes by atorvastatin isomers is primarily mediated through the activation of the nuclear receptor PXR. The following diagram illustrates this signaling pathway.
Caption: PXR activation by atorvastatin isomers leading to CYP gene expression.
The following diagram outlines a typical experimental workflow to assess the enantiospecific effects of atorvastatin on CYP induction.
Caption: Workflow for studying atorvastatin's effect on CYP induction.
Experimental Protocols
PXR Activation Reporter Gene Assay
This assay quantifies the ability of atorvastatin isomers to activate the Pregnane X Receptor (PXR).
-
Cell Line: Human colon adenocarcinoma cells (LS180) are commonly used.
-
Transfection: Cells are transiently transfected with a reporter plasmid containing a luciferase gene under the control of a PXR-responsive promoter (e.g., a CYP3A4 promoter construct).
-
Treatment: Transfected cells are incubated with various concentrations of each atorvastatin enantiomer for 24 hours. A known PXR agonist, such as rifampicin, is used as a positive control.
-
Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. The fold induction of luciferase activity relative to the vehicle control is calculated. EC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Quantitative Real-Time PCR (qRT-PCR) for CYP mRNA Expression
This method measures the relative abundance of specific CYP mRNA transcripts.
-
Cell Culture and Treatment: Primary human hepatocytes are treated with different concentrations of each atorvastatin isomer for 24-48 hours.
-
RNA Isolation: Total RNA is extracted from the treated cells using a suitable commercial kit. RNA quality and quantity are assessed using spectrophotometry.
-
Reverse Transcription: An equal amount of total RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is then used as a template for PCR with primers specific for the CYP genes of interest (e.g., CYP2A6, CYP2B6, CYP3A4) and a housekeeping gene (e.g., GAPDH) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Data Analysis: The relative expression of each CYP gene is calculated using the comparative Ct (ΔΔCt) method, where the expression is normalized to the housekeeping gene and expressed as a fold change relative to the vehicle-treated control.
Western Blot for CYP Protein Expression
This technique is used to detect and quantify the levels of specific CYP proteins.
-
Cell Culture and Treatment: Primary human hepatocytes are treated with atorvastatin isomers for 48-72 hours.
-
Protein Extraction: Cells are lysed, and the total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the CYP protein of interest. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the signal is captured using an imaging system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression of the target CYP protein is normalized to a loading control protein (e.g., β-actin or GAPDH) and expressed as a fold change relative to the vehicle control.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is performed to assess the binding of the PXR-RXR heterodimer to its DNA response element in the presence of atorvastatin isomers.
-
Nuclear Extract Preparation: Nuclear extracts are prepared from cells (e.g., LS174T) treated with atorvastatin isomers or a positive control (e.g., rifampicin).
-
Probe Labeling: A double-stranded DNA oligonucleotide containing the PXR response element (PXRE) is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow the formation of protein-DNA complexes.
-
Electrophoresis: The reaction mixtures are separated on a non-denaturing polyacrylamide gel. Protein-DNA complexes migrate slower than the free, unbound probe.
-
Detection: The positions of the labeled probe and the protein-DNA complexes are visualized by autoradiography (for radioactive probes) or a chemiluminescent or fluorescent detection method (for non-radioactive probes).
-
Analysis: An increase in the intensity of the shifted band corresponding to the PXR-RXR-DNA complex indicates enhanced binding in the presence of the atorvastatin isomer.
References
- 1. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
- 2. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Stability-Indicating Analytical Methods for Atorvastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated stability-indicating analytical methods for the quantification of atorvastatin in pharmaceutical dosage forms. The focus is on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) techniques, which are predominantly used for their specificity, precision, and accuracy in separating the active pharmaceutical ingredient (API) from its degradation products.
The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. A stability-indicating method is essential as it can accurately measure the drug substance in the presence of its potential degradation products, impurities, and excipients. This guide presents a compilation of performance data and detailed experimental protocols from various studies to aid researchers in selecting and implementing a suitable method for their specific needs.
Performance Comparison of Analytical Methods
The following tables summarize the key performance characteristics of different stability-indicating methods for atorvastatin analysis, validated according to the International Council for Harmonisation (ICH) guidelines.
Table 1: Comparison of Chromatographic Methods for Atorvastatin Analysis
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 | UPLC-UV Method |
| Linearity Range (µg/mL) | 2-10[1] | 10-150[2] | Not Specified |
| Correlation Coefficient (r²) | 0.999[1] | >0.99[2] | Not Specified |
| Accuracy (% Recovery) | Not Specified | 98.2 - 105[2] | Not Specified |
| Precision (%RSD) | < 2[3] | ≤ 2[2] | Not Specified |
| Limit of Detection (LOD) (µg/mL) | 1.218[1] | Not Specified | Not Specified |
| Limit of Quantification (LOQ) (µg/mL) | 4.060[1] | Not Specified | Not Specified |
| Retention Time (min) | 1.9223[1] | 7.06[2] | 0.675[4][5] |
| Run Time (min) | < 5[1] | Not Specified | 5[4][5] |
Table 2: Forced Degradation Study Summary for Atorvastatin
| Stress Condition | HPLC-UV Method 1 | HPLC-UV Method 2 |
| Acid Hydrolysis (e.g., 0.1 N HCl) | Degradation observed[1] | Degradation observed[6] |
| Base Hydrolysis (e.g., 0.1 N NaOH) | Prominent degradation[1] | Degradation observed[7] |
| Oxidative Degradation (e.g., 3% H₂O₂) | Degradation observed[8] | Degradation observed[6] |
| Thermal Degradation | Degradation observed[1] | Degradation observed[6] |
| Photolytic Degradation | Degradation observed[2] | Degradation observed[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for stability-indicating HPLC and UPLC methods for atorvastatin analysis.
1. Stability-Indicating RP-HPLC Method
This method is suitable for the routine quality control analysis of atorvastatin in solid dosage forms.
-
Sample Preparation:
-
Weigh and powder not fewer than 20 tablets.
-
Transfer a quantity of powder equivalent to 10 mg of atorvastatin into a 100 mL volumetric flask.
-
Add 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute 1 mL of the filtered solution to 10 mL with the mobile phase to get a final concentration of 10 µg/mL.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.[1]
-
Column: Phenomenex Luna C18 (50 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of methanol, acetonitrile, and water in the ratio of 70:20:10 (v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 256 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
2. Stability-Indicating UPLC Method
This method offers a faster analysis time and is suitable for high-throughput screening.
-
Sample Preparation:
-
Prepare a stock solution of atorvastatin in the mobile phase.
-
Dilute the stock solution with the mobile phase to achieve the desired concentration within the linearity range.
-
-
Chromatographic Conditions:
-
Instrument: Ultra-Performance Liquid Chromatography system with a UV detector.[4]
-
Column: Kromasil Eternity C18 UHPLC column (50 mm x 2.1 mm, 2.5 µm).[4]
-
Mobile Phase: A gradient elution of acetonitrile and 0.01M ammonium acetate buffer (pH 6.70).[4]
-
Flow Rate: 0.2 mL/min.[4]
-
Injection Volume: 1 µL.[5]
-
Column Temperature: 40°C.[4]
-
Methodology Visualization
The following diagrams illustrate the typical workflow for the development and validation of a stability-indicating analytical method.
Caption: Workflow for Stability-Indicating Method Development and Validation.
Caption: Forced Degradation and Chromatographic Separation of Atorvastatin.
References
- 1. journal.appconnect.in [journal.appconnect.in]
- 2. Stability Indicating RP-HPLC Method for the Simultaneous Determination of Atorvastatin Calcium, Metformin Hydrochloride, and Glimepiride in Bulk and Combined Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. scispace.com [scispace.com]
- 5. academic.oup.com [academic.oup.com]
- 6. scielo.br [scielo.br]
- 7. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
A Comparative Analysis of Atorvastatin and Rosuvastatin Optical Isomers
An Objective Guide for Researchers and Drug Development Professionals
Atorvastatin and rosuvastatin are highly effective synthetic statins, a class of drugs that lower cholesterol by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Both drugs possess two chiral centers, resulting in four possible optical isomers: (3R,5R), (3R,5S), (3S,5R), and (3S,5S).[1] However, they are clinically administered as single, enantiomerically pure compounds: atorvastatin as the (3R,5R) isomer and rosuvastatin as the (3R,5S) isomer.[2] This guide provides a comparative study of the optical isomers of atorvastatin and rosuvastatin, focusing on their primary efficacy, off-target effects, and the experimental methodologies used for their evaluation.
Primary Efficacy: HMG-CoA Reductase Inhibition
A molecular docking study provides theoretical insight into the differential activity of atorvastatin's enantiomers. The calculated binding energies suggest a significant variation in how strongly each isomer interacts with the active site of HMG-CoA reductase, which correlates with their inhibitory potential.
Table 1: Calculated Binding Energies of Atorvastatin Optical Isomers with HMG-CoA Reductase
| Atorvastatin Isomer | Calculated Binding Energy (kcal/mol) |
| (3S,5R) - SR | -10.151 |
| (3S,5S) - SS | -9.654 |
| (3R,5R) - RR (Clinically Used) | -9.288 |
| (3R,5S) - RS | -8.553 |
Data sourced from a molecular docking study by Alnajjar et al.[4] Lower binding energy indicates a more stable interaction with the enzyme's active site.
The study indicated that while the clinically used (3R,5R) enantiomer is highly effective, the (3S,5R) and (3S,5S) isomers may also exhibit strong binding to the enzyme.[4] Conversely, the (3R,5S) isomer showed significantly weaker interaction.[4] For rosuvastatin, it is reported that only the clinically used (3R,5S) enantiomer possesses significant HMG-CoA reductase inhibitory activity.
Off-Target Effects: PXR Activation and Cytochrome P450 Induction
While the primary efficacy of statins is well-defined, their optical isomers can exhibit differential off-target effects, which are crucial for understanding potential drug-drug interactions and toxicity. A key off-target pathway involves the activation of the pregnane X receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing cytochrome P450 (CYP) enzymes.[1][5]
A comprehensive study by Korhoňová et al. investigated the enantiospecific effects of atorvastatin and rosuvastatin isomers on PXR activation and subsequent CYP induction in human hepatocytes.[1] The results reveal that the potential for drug-drug interactions through this pathway is higher for the clinically used isomers compared to their non-therapeutic counterparts.[1]
Table 2: Comparative Effects of Atorvastatin and Rosuvastatin Optical Isomers on PXR-Mediated CYP Induction
| Statin Isomer | PXR Activation / CYP Induction Potency |
| Atorvastatin | |
| (3R,5R) - RR (Clinically Used) | Strongest inducer of CYP2A6, CYP2B6, and CYP3A4 |
| (3R,5S) - RS | Moderate inducer |
| (3S,5R) - SR | Moderate inducer |
| (3S,5S) - SS | Weakest inducer |
| Rosuvastatin | |
| (3R,5S) - RS (Clinically Used) | Only isomer showing activity (inducer) |
| (3R,5R) - RR | Inactive |
| (3S,5R) - SR | Inactive |
| (3S,5S) - SS | Inactive |
Data summarized from Korhoňová et al.[1][6] The induction potency for atorvastatin isomers followed the order: RR > RS = SR > SS.
These findings are of significant toxicological and clinical importance, as the induction of CYP enzymes can alter the metabolism of co-administered drugs, potentially leading to adverse effects or reduced efficacy.[1][6]
Experimental Protocols
HMG-CoA Reductase Inhibition Assay (Spectrophotometric Method)
This protocol outlines a common method for determining the in vitro inhibitory activity of statin isomers on HMG-CoA reductase.
Principle: The activity of HMG-CoA reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate. The rate of this reaction is proportional to the enzyme's activity.
Materials:
-
HMG-CoA Reductase (purified enzyme)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.0, containing KCl, EDTA, and dithiothreitol)
-
NADPH solution
-
HMG-CoA solution (substrate)
-
Test compounds (atorvastatin and rosuvastatin isomers) dissolved in a suitable solvent (e.g., DMSO)
-
UV/Vis Spectrophotometer capable of kinetic measurements at 340 nm and maintaining a constant temperature (37°C)
-
96-well UV-transparent plates or quartz cuvettes
Procedure:
-
Reagent Preparation: Prepare working solutions of the assay buffer, NADPH, and HMG-CoA.
-
Reaction Setup: In a 96-well plate or cuvettes, add the assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test statin isomers to the designated wells. Include a control group with no inhibitor.
-
Enzyme Addition: Add the HMG-CoA reductase enzyme to all wells except for a blank control.
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes) to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HMG-CoA substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 15-20 seconds) for a specified duration (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance per minute) from the linear portion of the kinetic curve for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
HMG-CoA Reductase Pathway and Statin Inhibition
Caption: The mevalonate pathway, highlighting the inhibition of HMG-CoA reductase by statins.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of statin isomers against HMG-CoA reductase.
Conclusion
The stereochemistry of atorvastatin and rosuvastatin plays a pivotal role in their pharmacological profiles. While the clinically used enantiomers are potent inhibitors of HMG-CoA reductase, their other optical isomers exhibit significantly different activities, not only in terms of their primary efficacy but also in their off-target effects. The enantiospecific activation of PXR and subsequent induction of CYP enzymes, particularly by the clinically used isomers, underscores the importance of studying the full stereoisomeric profile of drug candidates. This comparative guide highlights the existing knowledge and the data gaps, emphasizing the need for further research to fully characterize the pharmacological and toxicological profiles of all optical isomers of these widely prescribed statins. Such data is invaluable for the development of safer and more effective drugs.
References
- 1. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
- 6. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Quantitative Analysis of Atorvastatin Impurities in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of impurities in atorvastatin pharmaceutical formulations is critical for ensuring the safety and efficacy of this widely prescribed medication.[1][2] Regulatory bodies, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), have established stringent limits for various process-related and degradation impurities.[3][4] This guide provides a comparative overview of modern analytical techniques for the quantitative analysis of atorvastatin impurities, supported by experimental data to aid researchers in selecting the most appropriate method for their needs.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the analysis of atorvastatin and its impurities.[1][5] However, advancements in liquid chromatography, such as Ultra-Performance Liquid Chromatography (UPLC) and the use of mass spectrometry (MS) detectors, offer significant improvements in speed, resolution, and sensitivity. The following table summarizes the performance characteristics of various published methods.
| Method | Column | Mobile Phase | Detection | LOD | LOQ | Linearity (r²) | Key Advantages | Reference |
| EP Method (Modified) | Zorbax Rx C8 (250 mm × 4.6 mm, 5 µm) | Acetonitrile, Tetrahydrofuran, Ammonium Acetate Buffer (pH 5.0) | UV at 244 nm | ~0.005% | ~0.015% | >0.999 | Pharmacopoeial standard | [3] |
| Rapid HPLC | Shim-pack XR II C18 (75 mm × 3 mm, 2.2 µm) | Acetonitrile, Water, Trifluoroacetic Acid | UV at 245 nm | Not Reported | Not Reported | >0.999 | ~6 times faster than EP method | [3][6] |
| Stability-Indicating HPLC | Zorbax Bonus-RP | Water, Acetonitrile, Trifluoroacetic Acid (gradient) | UV at 245 nm | Not Reported | Not Reported | Not Reported | Resolves degradation products | [6] |
| UPLC-MS/MS | Acquity UPLC HSS T3 (100 mm × 3.0 mm, 1.8 µm) | Acetonitrile, Water, Formic Acid | ESI-MS/MS | Not Reported | 0.2 ng/mL | >0.99 | High sensitivity and selectivity | [7] |
| LC-MS | Not Specified | Not Specified | Single Quadrupole MS | Not Reported | Not Reported | Not Reported | Provides molecular weight information for impurity identification | [8] |
| HPLC-DAD-ESI/MSn | Not Specified | Not Specified | DAD and ESI-MSn | Not Reported | 21.5–70.8 ng/mL | >0.99 | Structural characterization of impurities | [9] |
LOD: Limit of Detection, LOQ: Limit of Quantification, DAD: Diode-Array Detector, ESI: Electrospray Ionization, MSn: Tandem Mass Spectrometry
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are protocols for two common approaches.
1. Rapid HPLC-UV Method (Adapted from[3])
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Shim-pack XR II C18, 75 mm × 3 mm, 2.2 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient Program: A gradient elution is employed, starting with a lower percentage of Mobile Phase B and increasing over the run to elute all impurities and the active pharmaceutical ingredient (API).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV detection at 245 nm.
-
Injection Volume: 2-10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL for the API.
2. UPLC-MS/MS Method for High-Sensitivity Analysis (Adapted from[7])
-
Instrumentation: An ultra-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: Acquity UPLC HSS T3, 100 mm × 3.0 mm, 1.8 µm particle size.
-
Mobile Phase: An isocratic mixture of 0.05% (v/v) formic acid in water and acetonitrile (25:75, v/v).
-
Flow Rate: Not specified, but typically lower for UPLC systems (e.g., 0.3-0.6 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
Detection: Positive ion electrospray ionization (ESI) with multiple reaction monitoring (MRM) for specific impurity transitions.
-
Injection Volume: 1-5 µL.
-
Sample Preparation: A liquid-liquid extraction with ethyl acetate is performed on plasma samples. For formulations, a simple dilution in the mobile phase may be sufficient.
Workflow and Method Selection
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural elucidation of unknown impurities.
Caption: General workflow for atorvastatin impurity analysis.
Logical Progression for Method Selection:
-
Routine Quality Control: For routine quality control in a manufacturing environment, a validated, rapid HPLC-UV method is often sufficient and cost-effective.[3]
-
Low-Level Impurity Quantification: When lower detection and quantification limits are required, a UPLC system coupled with a UV detector provides enhanced resolution and sensitivity.
-
Identification of Unknown Impurities: For the identification and structural characterization of unknown impurities, particularly those that arise during stress testing and degradation studies, LC-MS or LC-MS/MS is indispensable.[8][10] These techniques provide valuable molecular weight and fragmentation data.[8]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsdronline.com [ijpsdronline.com]
Safety Operating Guide
Proper Disposal of (3R,5S)-Atorvastatin Sodium in a Laboratory Setting
(3R,5S)-Atorvastatin sodium , an enantiomer of the active pharmaceutical ingredient atorvastatin, requires careful handling and disposal to ensure laboratory safety and environmental protection. While not classified as a hazardous chemical by the Occupational Safety and Health Administration (OSHA), proper disposal procedures are essential to prevent environmental contamination and ensure compliance with local and federal regulations.[1] Researchers, scientists, and drug development professionals must adhere to established protocols for the disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be familiar with the appropriate personal protective equipment (PPE) and emergency measures.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]
-
Skin Protection: Wear protective gloves and impervious clothing.[2][3]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator.[2]
Emergency First-Aid Measures:
-
Inhalation: If breathing is difficult, move the individual to fresh air and seek medical attention if symptoms persist.[1][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water and remove contaminated clothing.[1][2]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so, and consult a doctor.[1][2][5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the approved procedure for the disposal of this compound from a laboratory setting. This procedure is designed to minimize environmental release and ensure regulatory compliance.
1. Waste Identification and Segregation:
- Identify all waste containing this compound, including pure compound, contaminated labware (e.g., vials, spatulas, weighing paper), and contaminated PPE.
- Segregate this waste from general laboratory trash.
2. Containment:
- Place all solid waste contaminated with this compound into a clearly labeled, sealed, and appropriate waste container.[6]
- For liquid waste containing the compound, use a designated, sealed container.
- The container should be labeled as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's and local regulations, and should specifically list "this compound".
3. Spill Management:
- In the event of a spill, avoid generating dust.[1]
- Wear appropriate PPE.[1]
- For dry spills, carefully sweep or vacuum the material and place it in the designated waste container.[1] A damp cloth or a filtered vacuum can be used to clean up spills of dry solids.[6]
- For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.
- Clean the spill area thoroughly.[6]
4. Final Disposal:
- Excess and expired this compound should be offered to a licensed hazardous material disposal company.[1]
- A common method of disposal is incineration in a licensed facility equipped with an afterburner and scrubber.[1]
- Crucially, do not discharge this compound into drains, water courses, or onto the ground. [1]
- Ensure that all federal and local regulations regarding the disposal of this material are followed.[1]
Quantitative Data Summary
The following table summarizes key information pertinent to the safe handling and disposal of this compound.
| Parameter | Value/Information | Source |
| Chemical Formula | C33H34FN2O5 • Na | [7] |
| Molecular Weight | 580.6 g/mol | [7] |
| Appearance | Not specified (solid) | |
| OSHA Hazard Classification | Not classified as a "Hazardous Chemical" | [1] |
| Transport Regulation (DOT, IATA) | Not regulated as dangerous goods | [1] |
| Recommended Disposal Method | Incineration by a licensed hazardous material disposal company | [1] |
| Environmental Precautions | Avoid discharge into drains, water courses, or soil | [1] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound in a laboratory environment.
Caption: Disposal workflow for this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. echemi.com [echemi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. targetmol.com [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 7. caymanchem.com [caymanchem.com]
Essential Safety and Logistical Information for Handling (3R,5S)-Atorvastatin Sodium
This document provides crucial safety protocols and logistical plans for the handling and disposal of (3R,5S)-Atorvastatin sodium, designed for researchers, scientists, and drug development professionals. The following procedural guidance is intended to ensure a safe laboratory environment and minimize exposure risk.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, particularly in powder form, appropriate personal protective equipment and engineering controls are paramount to prevent inhalation, ingestion, and skin contact.[1][2]
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[3] A laboratory fume hood or other forms of local exhaust ventilation are recommended to minimize the generation of dust and aerosols.[4]
-
Safety Stations: Ensure that a safety shower and eye wash station are readily accessible in the work area.[3]
Personal Protective Equipment:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against dust particles.[4]
-
Skin Protection:
-
Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use and should be properly removed and discarded after handling the compound.[4]
-
Lab Coat/Clothing: A lab coat or impervious clothing should be worn to prevent skin contact.[3][4] For bulk processing operations, more extensive protective clothing may be necessary.
-
-
Respiratory Protection: In situations where dust formation is likely and engineering controls may not be sufficient, a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is recommended.[4] If a respirator is the sole means of protection, a full-face supplied-air respirator should be used.[4]
Quantitative Exposure Limits
While some safety data sheets for this compound state that no occupational exposure limits (OELs) have been established, the OEL for Atorvastatin Calcium can be used as a reference.[3] It is crucial to handle the compound in a manner that keeps exposure to the lowest reasonably achievable level.
| Compound/Component | Occupational Exposure Limit (OEL) - TWA (8-hour) | Source |
| Atorvastatin Calcium | 50 µg/m³ | Pfizer OEL |
| Microcrystalline Cellulose | 10 mg/m³ | ACGIH Threshold Limit Value (TWA) |
| Calcium Carbonate | 10 mg/m³ | ACGIH Threshold Limit Value (TWA) |
| Magnesium Stearate | 10 mg/m³ | ACGIH Threshold Limit Value (TWA) |
TWA: Time-Weighted Average ACGIH: American Conference of Governmental Industrial Hygienists OEL data is for Atorvastatin Calcium tablets and its components and should be used as a conservative guide for handling this compound.
Experimental Protocols
Safe Handling Protocol for this compound
-
Preparation and Area Designation:
-
Before handling, ensure the designated workspace (preferably a fume hood) is clean and uncluttered.
-
Post warning signs indicating the handling of a potent pharmaceutical compound.
-
Assemble all necessary equipment and PPE.
-
-
Donning PPE:
-
Put on a lab coat, followed by safety goggles.
-
Don two pairs of chemical-resistant gloves.
-
-
Weighing and Aliquoting:
-
Perform all weighing and handling of the powder within a certified chemical fume hood or a glove box to minimize dust generation.
-
Use a dedicated, clean spatula and weighing paper.
-
If creating solutions, add the solvent to the solid slowly to avoid splashing.
-
-
Post-Handling Procedures:
-
After handling, decontaminate all surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of the outer pair of gloves into a designated hazardous waste container.
-
Remove the lab coat and inner gloves, disposing of the gloves in the hazardous waste.
-
Wash hands thoroughly with soap and water.[4]
-
Disposal Plan for this compound Waste
-
Waste Segregation:
-
All materials contaminated with this compound, including gloves, weighing papers, pipette tips, and empty vials, must be segregated as hazardous pharmaceutical waste.
-
-
Containerization:
-
Place all solid and labware waste into a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid waste should be collected in a separate, labeled, and sealed container.
-
-
Disposal:
-
Excess and expired this compound and its contaminated waste should be disposed of through a licensed hazardous material disposal company.[4]
-
Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method.[4]
-
Ensure compliance with all federal, state, and local regulations regarding the disposal of this material.[4]
-
Under no circumstances should this material be discharged into drains, water courses, or onto the ground.[4]
-
Mandatory Visualizations
Chemical Spill Response Workflow
Caption: Workflow for handling a chemical spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
